3-(m-Hydroxyphenyl)propanoyl-CoA
Descripción
structure in first source
Propiedades
Fórmula molecular |
C30H44N7O18P3S |
|---|---|
Peso molecular |
915.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(3-hydroxyphenyl)propanethioate |
InChI |
InChI=1S/C30H44N7O18P3S/c1-30(2,25(42)28(43)33-9-8-20(39)32-10-11-59-21(40)7-6-17-4-3-5-18(38)12-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-5,12,15-16,19,23-25,29,38,41-42H,6-11,13-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1 |
Clave InChI |
CSPSLSQSVDSPEN-FUEUKBNZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Unsung Precursor: 3-(m-Hydroxyphenyl)propanoyl-CoA's Niche Role in Plant Defenses
Abstract
While the phenylpropanoid pathway is a well-trodden field in plant secondary metabolism, predominantly recognized for its production of lignin (B12514952), flavonoids, and stilbenoids via the central intermediate p-coumaroyl-CoA, a lesser-known branch involving its meta-hydroxylated isomer plays a crucial, albeit more specialized, role. This technical guide delves into the core function of 3-(m-Hydroxyphenyl)propanoyl-CoA, also referred to in literature as dihydro-m-coumaroyl-CoA or m-hydroxyphenylpropionyl-CoA. This molecule serves as a key precursor in the biosynthesis of bibenzyls and 9,10-dihydrophenanthrenes, classes of phytoalexins with significant antimicrobial and medicinal properties, particularly prominent in the Orchidaceae family. We will explore its biosynthetic pathway, the enzymes governing its formation and utilization, and present quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to a Specialized Phenylpropanoid Pathway
The vast majority of phenylpropanoid metabolism proceeds through the deamination of L-phenylalanine to cinnamic acid, followed by hydroxylation to p-coumaric acid and subsequent activation to p-coumaroyl-CoA. However, a select group of plants, most notably orchids, have evolved a distinct metabolic offshoot that utilizes this compound. This pathway leads to the production of bibenzyls and their oxidative cyclization products, 9,10-dihydrophenanthrenes, which function as phytoalexins, compounds synthesized by plants in response to pathogen attack.[1][2][3] The biosynthesis of these defense compounds underscores the metabolic plasticity of plants and offers a unique avenue for the discovery of novel bioactive molecules.
Biosynthesis of this compound and Downstream Products
The formation of this compound and its conversion to bibenzyls and dihydrophenanthrenes involves a series of enzymatic steps diverging from the mainstream phenylpropanoid pathway.
Formation of the Precursor
The biosynthetic route to this compound begins with L-phenylalanine and proceeds through the following key intermediates:
-
L-Phenylalanine to m-Coumaric Acid: While the direct enzymatic conversion is not fully elucidated in all species, feeding experiments with radioactive L-phenylalanine in orchids have demonstrated its incorporation into m-coumaric acid.[1][4]
-
m-Coumaric Acid to Dihydro-m-coumaric Acid: The double bond of m-coumaric acid is reduced to form dihydro-m-coumaric acid (3-(m-hydroxyphenyl)propanoic acid).[1][4] This reduction step is crucial as the downstream enzyme, bibenzyl synthase, shows a strong preference for the saturated substrate.
-
Activation to Dihydro-m-coumaroyl-CoA: The carboxyl group of dihydro-m-coumaric acid is activated by the attachment of Coenzyme A, a reaction catalyzed by a 4-coumarate:CoA ligase (4CL) .[5] While many 4CLs preferentially use p-coumaric acid, isoforms with broader substrate specificity are capable of activating m-coumaric acid and its dihydro derivative.[4][5]
Bibenzyl and Dihydrophenanthrene Synthesis
The central role of this compound is as a substrate for bibenzyl synthase (BBS) , a type III polyketide synthase.[6][7]
-
Bibenzyl Formation: Bibenzyl synthase catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA to form a bibenzyl scaffold, such as 3,3',5-trihydroxybibenzyl.[4][8] This enzyme exhibits a high degree of selectivity for the dihydro form of the starter-CoA ester.[6]
-
Dihydrophenanthrene Formation: The resulting bibenzyls serve as intermediates for the synthesis of 9,10-dihydrophenanthrenes, like orchinol (B1677456) and hircinol.[1][4] This transformation involves oxidative coupling and, in some cases, O-methylation is a prerequisite for cyclization.[6]
A similar pathway has also been identified in Cannabis sativa for the synthesis of its bibenzyls, highlighting a convergent evolutionary strategy for the production of these defense compounds.[9][10]
Quantitative Data
While extensive kinetic data for the enzymes involved specifically with m-hydroxylated substrates is limited, some studies provide insights into their activity.
Table 1: Kinetic Parameters of 4-Coumarate:CoA Ligases (4CLs) with Various Substrates
| Enzyme Source | Substrate | Km (µM) | Vmax (relative %) | Catalytic Efficiency (kcat/Km) (relative %) | Reference |
|---|---|---|---|---|---|
| Populus trichocarpa (Ptr4CL3) | p-Coumaric acid | 15.0 ± 1.2 | 100 | 100 | [6] |
| Caffeic acid | 12.1 ± 1.1 | 95 | 118 | [6] | |
| Ferulic acid | 126.2 ± 10.5 | 60 | 7 | [6] | |
| Populus trichocarpa (Ptr4CL5) | p-Coumaric acid | 22.3 ± 2.1 | 100 | 100 | [6] |
| Caffeic acid | 10.1 ± 0.9 | 110 | 242 | [6] | |
| Ferulic acid | 110.5 ± 9.8 | 55 | 11 | [6] | |
| Marchantia paleacea (Mp4CL1) | p-Coumaric acid | 93.99 | 100 | 100 | [1] |
| Dihydro-p-coumaric acid | 289.20 | 25.1 | 8.1 | [1] | |
| Selaginella moellendorffii (Sm4CL1) | p-Coumaric acid | 11.89 | 100 | 100 | [9] |
| Dihydro-p-coumaric acid | - | 7.9 | - | [9] | |
| Selaginella moellendorffii (Sm4CL2) | p-Coumaric acid | 19.67 | 100 | 100 | [9] |
| | Dihydro-p-coumaric acid | - | 71.9 | - |[9] |
Note: Data for m-coumaric acid and its dihydro derivative are not widely available in literature. The data for dihydro-p-coumaric acid suggests that some 4CLs can utilize saturated phenylpropanoid-CoAs, which is a prerequisite for the bibenzyl synthase reaction.
Table 2: Substrate Specificity of Bibenzyl Synthase (BBS)
| Enzyme Source | Substrate | Relative Activity (%) | Product | Reference |
|---|---|---|---|---|
| Phalaenopsis sp. | Dihydro-m-coumaroyl-CoA | High | 3,3',5-Trihydroxybibenzyl | [4][6] |
| m-Coumaroyl-CoA | Low | - | [6] | |
| p-Coumaroyl-CoA | Low | Resveratrol | [11] | |
| Dendrobium sinense (DsBBS) | p-Coumaroyl-CoA | 100 | Resveratrol | [11] |
| Dendrobium officinale (DoBS1) | p-Coumaroyl-CoA | 100 | Dihydroresveratrol |[12] |
Note: Bibenzyl synthases from orchids show a strong preference for the saturated dihydro-m-coumaroyl-CoA, whereas some bibenzyl synthases from other species can utilize unsaturated substrates like p-coumaroyl-CoA.
Experimental Protocols
4-Coumarate:CoA Ligase (4CL) Enzyme Assay
This protocol is adapted from standard spectrophotometric assays for 4CL activity.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP (10 mM)
-
MgCl₂ (20 mM)
-
Coenzyme A (CoA) (1 mM)
-
Dihydro-m-coumaric acid (or other phenolic acid substrate) (10 mM in DMSO)
-
Purified recombinant 4CL enzyme or crude protein extract
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 333 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and CoA in a microfuge tube or well of a 96-well plate.
-
Add the purified enzyme or protein extract to the reaction mixture.
-
To initiate the reaction, add the phenolic acid substrate. The final volume should be 200 µL.
-
Immediately measure the increase in absorbance at 333 nm, which corresponds to the formation of the CoA thioester.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the curve using the molar extinction coefficient of the corresponding CoA ester.
Bibenzyl Synthase (BBS) Enzyme Assay
This protocol is based on the in vitro assay for bibenzyl synthase.
Materials:
-
HEPES buffer (100 mM, pH 7.0)
-
Dihydro-m-coumaroyl-CoA (or other starter-CoA) (1 mM)
-
[¹⁴C]-Malonyl-CoA (specific activity ~50 mCi/mmol)
-
Purified recombinant BBS enzyme
-
Ethyl acetate (B1210297)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microfuge tube containing HEPES buffer and the purified BBS enzyme.
-
Add dihydro-m-coumaroyl-CoA to the reaction mixture.
-
Initiate the reaction by adding [¹⁴C]-malonyl-CoA. The final reaction volume is typically 50-100 µL.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases. The bibenzyl product will partition into the ethyl acetate (upper) phase.
-
Transfer the ethyl acetate phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter to determine the amount of product formed.
Extraction and Analysis of Dihydrophenanthrenes from Orchid Tissue
This protocol provides a general method for the extraction and analysis of bibenzyls and dihydrophenanthrenes.
Materials:
-
Fresh or lyophilized orchid tissue (e.g., tubers, stems)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Extraction: Homogenize the plant tissue in methanol or ethanol and extract for several hours or overnight at room temperature. Filter the extract and concentrate under reduced pressure.
-
Partitioning: Resuspend the crude extract in water and partition sequentially against hexane and then ethyl acetate. The bibenzyls and dihydrophenanthrenes will predominantly be in the ethyl acetate fraction.
-
Chromatographic Separation: Concentrate the ethyl acetate fraction and subject it to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate compounds based on polarity.
-
HPLC Analysis: Analyze the fractions containing the compounds of interest by reverse-phase HPLC on a C18 column with a water/acetonitrile or water/methanol gradient. Monitor the elution profile at appropriate wavelengths (e.g., 280 nm).
-
Identification: Collect the peaks of interest and identify the compounds using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of Dihydrophenanthrenes
Caption: Biosynthesis of 9,10-dihydrophenanthrenes from L-phenylalanine.
Experimental Workflow for Bibenzyl Synthase Characterization
Caption: Workflow for bibenzyl synthase characterization.
Conclusion
This compound represents a key branch point from the general phenylpropanoid pathway, leading to the synthesis of specialized defense compounds in a limited number of plant families. Its role as the preferred substrate for bibenzyl synthase in orchids highlights the evolution of metabolic pathways tailored to specific ecological niches. Further research into the enzymes that produce and utilize this important intermediate, particularly the characterization of 4CLs with affinity for m-hydroxylated and saturated phenylpropanoids, will deepen our understanding of plant chemical diversity and may provide novel targets for metabolic engineering and the synthesis of medicinally valuable compounds.
References
- 1. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 2. Coumaroyl-CoA - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sunlongbiotech.com [sunlongbiotech.com]
- 6. Monolignol Pathway 4-Coumaric Acid:Coenzyme A Ligases in Populus. trichocarpa: Novel Specificity, Metabolic Regulation, and Simulation of Coenzyme A Ligation Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inducible 9, 10-dihydrophenanthrene pathway: characterization and expression of bibenzyl synthase and S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cloning and Functional Characterization of Two 4-Coumarate: CoA Ligase Genes from Selaginella moellendorffii | MDPI [mdpi.com]
- 10. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biological Characteristics of a Novel Bibenzyl Synthase (DoBS1) Gene from Dendrobium officinale Catalyzing Dihydroresveratrol Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Microbial Biosynthesis of 3-(m-Hydroxyphenyl)propanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(m-Hydroxyphenyl)propanoyl-CoA is a valuable precursor for the synthesis of various pharmaceuticals and specialty chemicals. Its microbial production offers a promising and sustainable alternative to traditional chemical synthesis. This technical guide provides an in-depth exploration of the potential biosynthetic pathways for this compound in microorganisms. While a dedicated native pathway has not been fully elucidated, this document outlines two primary plausible routes: the degradation of flavonoids and the metabolism of aromatic amino acids. We delve into the key enzymatic steps, potential microbial hosts, and strategies for metabolic engineering. Furthermore, this guide presents available quantitative data and detailed experimental protocols to facilitate further research and development in this area.
Introduction
The growing demand for sustainable and environmentally friendly chemical production methods has spurred significant interest in microbial biosynthesis. This compound is a key building block in the synthesis of a range of bioactive molecules. Its production in engineered microorganisms presents an attractive opportunity to leverage the diverse metabolic capabilities of microbes for the synthesis of this important chemical intermediate. This document serves as a comprehensive resource, consolidating current knowledge and proposing pathways for the microbial biosynthesis of this compound.
Proposed Biosynthetic Pathways
Two principal metabolic routes are proposed for the microbial synthesis of 3-(m-Hydroxyphenyl)propanoic acid (mHPP), the immediate precursor to this compound.
Flavonoid Degradation Pathway
The most documented route for the natural microbial production of hydroxylated phenylpropionic acids is through the degradation of flavonoids by gut microbiota.[1][2][3] Flavonoids, such as quercetin (B1663063), are abundant in plant biomass and can serve as a feedstock for microbial conversion.
The proposed pathway for the conversion of quercetin to a hydroxylated phenylpropionic acid involves the following key steps, primarily observed in anaerobic bacteria like Eubacterium ramulus and Clostridium orbiscindens:[4][5][6]
-
Deglycosylation: If the starting flavonoid is a glycoside, the sugar moiety is first cleaved by a glycosidase.
-
Reduction of the C-ring: The heterocyclic C-ring of the flavonoid is reduced. For example, quercetin is reduced to taxifolin.[4]
-
C-ring Fission: The C-ring is cleaved, leading to the formation of a phenylpropionic acid derivative from the B-ring and phloroglucinol (B13840) from the A-ring.[4][7]
-
Dehydroxylation: The resulting dihydroxylated phenylpropionic acid can undergo dehydroxylation to yield 3-(m-Hydroxyphenyl)propanoic acid. The specific enzymes catalyzing this meta-dehydroxylation are a key area for further research.
While Eubacterium ramulus is known to convert quercetin to 3,4-dihydroxyphenylacetic acid and luteolin (B72000) to 3-(3,4-dihydroxyphenyl)propionic acid, the formation of the specific meta-hydroxy isomer is less characterized but has been reported as a microbial metabolite of flavonoids.[4][8]
Aromatic Amino Acid Metabolism Pathway
An alternative, engineered pathway could leverage the metabolism of aromatic amino acids. While less documented for the production of mHPP, this route offers the potential for a more direct synthesis from central metabolites.
-
Synthesis of m-Tyrosine: The non-proteinogenic amino acid m-tyrosine can be synthesized in some plants and could potentially be produced in engineered microbes.[1]
-
Transamination/Deamination: m-Tyrosine could be converted to 3-hydroxyphenylpyruvic acid via a transaminase or to m-coumaric acid via a tyrosine ammonia-lyase (TAL).
-
Reduction: Subsequent reduction steps would convert the intermediate to mHPP.
-
CoA Ligation: Finally, an acyl-CoA ligase would activate mHPP to its CoA ester.
Clostridium sporogenes is known to metabolize phenylalanine and tyrosine to their corresponding propionic acid derivatives, indicating the presence of the necessary enzymatic machinery for the reduction steps.[9]
Key Enzymes and Quantitative Data
The successful implementation of these pathways relies on the identification and characterization of key enzymes. While specific data for the biosynthesis of this compound is scarce, data from analogous reactions can provide valuable insights.
| Enzyme Class | Substrate(s) | Product(s) | Microbial Source | Km (mM) | kcat (s⁻¹) | Reference |
| Flavonoid Reductase | Quercetin | Taxifolin | Eubacterium ramulus | N/A | N/A | [4] |
| Acyl-CoA Ligase | 4-Hydroxybenzoate, ATP, CoA | 4-Hydroxybenzoyl-CoA | Pseudomonas sp. | 0.037 (4-HB) | N/A | [10] |
| Acyl-CoA Ligase | γ-butyrobetaine, CoA, ATP | γ-butyrobetainyl-CoA | Agrobacterium sp. | 0.69 (GBB) | N/A | [11] |
| Acetyl-CoA Carboxylase | Acetyl-CoA, HCO₃⁻, ATP | Malonyl-CoA | Cyclotella cryptica | 0.233 (Ac-CoA) | N/A | [12] |
N/A: Data not available in the cited literature.
Experimental Protocols
General Assay for Acyl-CoA Ligase Activity
This protocol is adapted from methods used for characterizing aromatic acid CoA ligases and can be modified for screening and characterizing enzymes active on mHPP.[10]
Principle: The formation of the acyl-CoA thioester is monitored spectrophotometrically by the increase in absorbance at 333 nm due to the formation of the hydroxamate complex with hydroxylamine (B1172632).
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
100 mM MgCl₂
-
100 mM ATP
-
10 mM Coenzyme A
-
100 mM 3-(m-Hydroxyphenyl)propanoic acid (substrate)
-
2 M neutralized hydroxylamine (pH 7.5)
-
Enzyme preparation (cell-free extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing:
-
500 µL Tris-HCl buffer
-
50 µL MgCl₂
-
50 µL ATP
-
10 µL Coenzyme A
-
50 µL mHPP
-
Deionized water to a final volume of 950 µL.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme preparation.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 500 µL of 2 M hydroxylamine.
-
Centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 333 nm.
-
A standard curve using known concentrations of a synthesized acyl-CoA can be used for quantification.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Principle: Separation and quantification of mHPP and other aromatic metabolites.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water
-
Solvent B: Acetonitrile
Gradient Elution:
| Time (min) | % Solvent B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 275 nm Injection Volume: 10 µL
Sample Preparation:
-
Centrifuge culture samples to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with the initial mobile phase conditions.
Experimental Workflow
The following workflow outlines a general approach for developing a microbial strain for this compound production.
Conclusion and Future Perspectives
The microbial biosynthesis of this compound is a field with significant potential, yet it remains in the early stages of exploration. The degradation of abundant flavonoids presents a promising natural route, while the engineering of aromatic amino acid pathways offers a more controlled and potentially higher-yielding approach. Key challenges to be addressed include the identification and characterization of the specific enzymes involved, particularly the dehydroxylases in the flavonoid pathway and the enzymes for m-tyrosine metabolism. Furthermore, the discovery and engineering of efficient acyl-CoA ligases with high specificity for mHPP will be crucial for maximizing product titers. Future research efforts should focus on enzyme discovery through genome mining and metagenomic approaches, followed by detailed biochemical characterization and metabolic engineering of robust microbial chassis. The development of high-throughput screening methods will also be instrumental in accelerating the optimization of production strains. The successful microbial production of this compound will not only provide a sustainable source of this valuable chemical but also pave the way for the biosynthesis of a wider range of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Quercetin and Luteolin by Eubacterium ramulus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anaerobic Degradation of Flavonoids by Clostridium orbiscindens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-ring cleavage of flavonoids by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vup.sk [vup.sk]
- 10. Enzymes of anaerobic metabolism of phenolic compounds: 4-hydroxybenzoate-CoA ligase from a denitrifying Pseudomonas species [agris.fao.org]
- 11. Purification, gene cloning, and characterization of γ-butyrobetainyl CoA synthetase from Agrobacterium sp. 525a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and Characterization of Acetyl-CoA Carboxylase from the Diatom Cyclotella cryptica - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Metabolite: A Technical Guide to the Putative Natural Occurrence and Discovery of 3-(m-Hydroxyphenyl)propanoyl-CoA
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The interface between diet, the gut microbiome, and host metabolism is a frontier of intense research, yielding novel insights into health and disease. Within this intricate web of interactions, microbial metabolites of dietary polyphenols have emerged as key signaling molecules. One such metabolite, 3-(3-hydroxyphenyl)propanoic acid (3HPP), is a well-documented product of gut bacterial action on flavonoids. While the biological activities of 3HPP are increasingly recognized, the downstream metabolic fate of this compound within the host or the microbiome remains largely unexplored.
A pivotal step in the metabolism of most carboxylic acids is their "activation" to a high-energy thioester with coenzyme A (CoA). This activation, catalyzed by acyl-CoA synthetases, primes the molecule for entry into a variety of anabolic and catabolic pathways. To date, the existence of 3-(m-Hydroxyphenyl)propanoyl-CoA as a naturally occurring metabolite has not been definitively established in the scientific literature. Metabolomics databases lack a specific entry for this compound, and the enzyme responsible for its synthesis has not been identified.
This technical guide addresses this knowledge gap by providing a comprehensive overview of the known precursor, 3HPP, and a theoretical and methodological framework for the investigation of its putative CoA ester, this compound. This document is intended to serve as a resource for researchers poised to explore this novel area of metabolism, providing foundational knowledge, hypothetical pathways, and detailed experimental protocols to guide future discoveries.
Natural Occurrence and Discovery of 3-(m-Hydroxyphenyl)propanoic Acid (3HPP)
The discovery of 3HPP is intrinsically linked to the study of dietary polyphenol metabolism. It is not a compound synthesized by human enzymes but is rather a xenometabolite, exclusively generated by the enzymatic machinery of the gut microbiota.
Sources and Microbial Biotransformation:
Dietary flavonoids, a large class of polyphenols found in fruits, vegetables, tea, and wine, are the primary precursors to 3HPP.[1][2][3][4] Due to their complex structures, most flavonoids are poorly absorbed in the small intestine and reach the colon intact. Here, a diverse community of anaerobic bacteria cleaves the characteristic C-ring of the flavonoid backbone, a feat not achievable by mammalian enzymes.[1]
Several bacterial species have been implicated in the conversion of flavonoids to 3HPP. For instance, flavanones like hesperetin (B1673127) and naringenin (B18129) are metabolized to 3-(3-hydroxyphenyl)propionic acid by bacteria such as Flavonifractor plautii (formerly Clostridium orbiscindens).[1][4] Flavones, including luteolin, are also converted to 3HPP by gut bacteria like Eubacterium ramulus.[1] The process involves a series of reduction and dehydroxylation reactions.[1][5]
Detection in Biological Systems:
Following its production in the colon, 3HPP is absorbed into the bloodstream and has been detected in human plasma and urine.[2][3][6] Its presence in these biofluids is a reliable biomarker of polyphenol intake and colonic microbial activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Polyphenol-Mediated Gut Microbiota Modulation: Toward Prebiotics and Further - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Gut Microbiota in the Metabolism of Polyphenols as Characterized by Gnotobiotic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of Dietary Polyphenols and Gut Microbiota Metabolism: Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Human Metabolome Database: Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375) [hmdb.ca]
Unraveling the Enzymatic Machinery for 3-(m-Hydroxyphenyl)propanoyl-CoA Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of 3-(m-hydroxyphenyl)propanoyl-CoA is a critical step in the biosynthesis of various secondary metabolites and is of significant interest in synthetic biology and drug development. This technical guide delineates the putative enzymatic pathways involved in its formation, focusing on two key enzymatic activities: the reduction of a precursor to 3-(m-hydroxyphenyl)propanoate and its subsequent activation to a coenzyme A (CoA) thioester. This document provides a comprehensive overview of the candidate enzymes, their known characteristics, detailed experimental protocols for their characterization, and the logical framework for the proposed biosynthetic route.
Putative Enzymatic Pathway for this compound Formation
The biosynthesis of this compound is hypothesized to proceed through a two-step enzymatic cascade. This pathway begins with the reduction of a C=C double bond in a phenylpropanoid precursor, followed by the ATP-dependent ligation of Coenzyme A.
A plausible pathway commences with m-coumaric acid, which is first reduced to 3-(m-hydroxyphenyl)propanoic acid. This intermediate is then activated by a CoA ligase to yield the final product, this compound.
Caption: Proposed two-step enzymatic pathway for the biosynthesis of this compound.
Putative Enzymes and Their Characteristics
m-Coumarate Reductase / Vinylphenol Reductase
The reduction of the α,β-unsaturated bond of m-coumaric acid is a key initial step. While a specific m-coumarate reductase has not been extensively characterized, enzymes with similar activities, such as vinylphenol reductases, provide a strong basis for this proposed enzymatic function.
A notable example is the vinylphenol reductase from the yeast Brettanomyces bruxellensis. This enzyme is involved in the reduction of vinylphenols to ethylphenols, a structurally analogous reaction.[1][2][3]
Key Characteristics of Vinylphenol Reductase from B. bruxellensis [1][2][3]
| Parameter | Value |
| Substrate Specificity | Active towards 4-vinylguaiacol and 4-vinylphenol.[2] Specificity for m-coumarate or 3-vinylphenol (B127234) is not reported. |
| Cofactor | NADH-dependent.[1][3] |
| Optimal pH | 5.0 - 6.0[2] |
| Optimal Temperature | 30°C[2] |
| Molecular Weight | ~26 kDa[2] |
Quantitative Data for Vinylphenol Reductase from B. bruxellensis (with 4-vinylguaiacol as substrate) [2]
| Kinetic Parameter | Value |
| Km | 0.14 mM |
| Vmax | 1900 U/mg |
It is important to note that the substrate specificity of the characterized vinylphenol reductase appears to be narrow, focusing on para-substituted phenols.[1] Therefore, identifying a reductase with activity towards meta-substituted substrates like m-coumarate is a crucial area for future research.
3-(m-Hydroxyphenyl)propanoate-CoA Ligase
The second committed step is the activation of 3-(m-hydroxyphenyl)propanoic acid via the formation of a thioester bond with Coenzyme A. This reaction is catalyzed by an acyl-CoA synthetase or ligase. The 4-coumarate:CoA ligase (4CL), a key enzyme in the general phenylpropanoid pathway, is a primary candidate for this role due to its action on structurally similar phenylpropanoid carboxylic acids.[4]
4CL enzymes are known to have multiple isoforms with varying substrate affinities.[4] While typically acting on p-coumaric, caffeic, and ferulic acids, the substrate specificity can be broad or can be engineered.
General Characteristics of 4-Coumarate:CoA Ligases
| Parameter | Description |
| Reaction | Catalyzes the formation of hydroxycinnamoyl-CoA esters from the corresponding hydroxycinnamic acids in an ATP- and Mg2+-dependent manner. |
| Substrate Specificity | Varies between isoforms. Some are specific for p-coumarate, while others accept a broader range of substituted cinnamic acids. The potential for accepting 3-(m-hydroxyphenyl)propanoic acid needs to be experimentally verified. |
| Classification | Member of the adenylate-forming enzyme superfamily.[4] |
While no specific 3-(m-hydroxyphenyl)propanoate-CoA ligase has been characterized, the promiscuity and engineerability of 4CLs make them a promising starting point for identifying or creating an enzyme for this function.
Experimental Protocols
Assay for m-Coumarate Reductase Activity
This protocol is adapted from assays for vinylphenol reductase and can be used to screen for and characterize m-coumarate reductase activity. The assay monitors the substrate-dependent oxidation of NADH spectrophotometrically.
Materials:
-
Phosphate (B84403) buffer (50 mM, pH 6.0)
-
m-Coumaric acid stock solution (10 mM in ethanol)
-
NADH stock solution (10 mM in buffer)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
880 µL of 50 mM phosphate buffer (pH 6.0)
-
100 µL of enzyme preparation
-
10 µL of 10 mM NADH solution (final concentration: 0.1 mM)
-
-
Incubate the mixture at 30°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 10 µL of 10 mM m-coumaric acid stock solution (final concentration: 0.1 mM).
-
Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADH) for 5-10 minutes.
-
The rate of NADH oxidation is proportional to the enzyme activity. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions (εNADH at 340 nm = 6.22 mM-1cm-1).
Workflow for m-Coumarate Reductase Assay:
Caption: Workflow diagram for the spectrophotometric assay of m-coumarate reductase activity.
Assay for 3-(m-Hydroxyphenyl)propanoate-CoA Ligase Activity
This protocol is based on established methods for 4CL and other acyl-CoA ligases.[4] The formation of the CoA thioester can be monitored by HPLC or by a coupled-enzyme spectrophotometric assay.
This is a direct method to measure the formation of the product, this compound.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP solution (50 mM)
-
MgCl2 solution (100 mM)
-
Coenzyme A solution (10 mM)
-
3-(m-Hydroxyphenyl)propanoic acid stock solution (10 mM in ethanol)
-
Enzyme preparation
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare a 200 µL reaction mixture containing:
-
145 µL of 100 mM Tris-HCl (pH 7.5)
-
10 µL of 50 mM ATP (final concentration: 2.5 mM)
-
10 µL of 100 mM MgCl2 (final concentration: 5 mM)
-
10 µL of 10 mM Coenzyme A (final concentration: 0.5 mM)
-
5 µL of 10 mM 3-(m-hydroxyphenyl)propanoic acid (final concentration: 0.25 mM)
-
20 µL of enzyme preparation
-
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 10% (v/v) formic acid.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC. Monitor the absorbance at a wavelength where the CoA thioester has significant absorbance (e.g., 260 nm for the adenine (B156593) ring of CoA, and a secondary wavelength specific to the phenylpropanoid moiety).
-
Quantify the product by comparing the peak area to a standard curve of chemically synthesized this compound.
Logical Relationship for HPLC-Based CoA Ligase Assay:
Caption: Logical flow of the HPLC-based assay for CoA ligase activity.
This is an indirect, continuous assay that couples the release of pyrophosphate (PPi) from the CoA ligation reaction to the oxidation of NADH.
Materials:
-
All materials for the HPLC-based assay
-
Pyrophosphatase
-
ATP sulfurylase
-
Adenosine-5'-phosphosulfate (APS) reductase
-
Sulfite (Na2SO3)
-
NADH
-
This coupled assay is more complex and requires careful optimization. Commercial kits for pyrophosphate detection are also available and can be adapted.
Conclusion
The formation of this compound likely proceeds through the reduction of m-coumaric acid followed by CoA ligation. While enzymes with the requisite activities have been identified for structurally similar substrates, further research is needed to isolate and characterize specific enzymes that efficiently catalyze this pathway. The experimental protocols provided in this guide offer a framework for the identification, purification, and characterization of these putative enzymes. A thorough understanding of this biosynthetic route will be invaluable for applications in metabolic engineering and the development of novel therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
An In-depth Technical Guide to 3-(m-Hydroxyphenyl)propanoyl-CoA: Chemical Structure, Physical Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(m-Hydroxyphenyl)propanoyl-CoA is a thioester of coenzyme A and 3-(m-hydroxyphenyl)propanoic acid. As an acyl-CoA, it is presumed to be an intermediate in the metabolism of its parent phenolic acid, a compound known to be a microbial metabolite of dietary polyphenols. Understanding the chemical and physical properties of this compound, along with its potential biological roles, is crucial for researchers in metabolic studies, drug discovery, and nutritional science. This technical guide provides a comprehensive overview of the current knowledge on this molecule.
Chemical Structure
The definitive chemical structure of this compound is represented by the molecular formula C30H44N7O18P3S. The structure comprises the coenzyme A molecule linked via a thioester bond to the carboxyl group of 3-(m-hydroxyphenyl)propanoic acid. A 2D representation of the structure is available in the PubChem database under the identifier for this compound(4-).[1]
Physical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C30H44N7O18P3S | PubChem[1] |
| Molecular Weight | 915.7 g/mol | PubChem (Computed) |
| Monoisotopic Mass | 915.16766 Da | PubChem[1] |
| XlogP (predicted) | -4.1 | PubChem[1] |
For comparison, the physical properties of the precursor, 3-(3-Hydroxyphenyl)propionic acid, are well-documented:
| Property | Experimental Value | Source |
| Molecular Formula | C9H10O3 | Selleck Chemicals[2] |
| Molecular Weight | 166.17 g/mol | Selleck Chemicals[2] |
| Physical Description | Solid | Human Metabolome Database |
| Solubility in DMSO | 33 mg/mL (198.59 mM) | Selleck Chemicals[2] |
Biological Relevance and Signaling Pathways
Specific signaling pathways directly involving this compound have not yet been elucidated. However, based on its structure as an acyl-CoA, it is hypothesized to be an intermediate in the metabolism of 3-(m-hydroxyphenyl)propionic acid. This precursor is a known metabolite of dietary polyphenols, formed by the gut microbiota.
The metabolism of similar short-chain acyl-CoAs, such as propionyl-CoA, is well-characterized. Propionyl-CoA is a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids. It can be converted to 3-hydroxypropionate (B73278) through a series of enzymatic reactions. A similar pathway may exist for this compound.
One such relevant pathway is the production of 3-hydroxypropionic acid from propionate (B1217596) via propionyl-CoA, which has been studied in recombinant Escherichia coli.[3][4] This pathway involves the enzymes propionate CoA-transferase, propionyl-CoA dehydrogenase, and 3-hydroxypropionyl-CoA dehydratase.[4]
References
- 1. 3-hydroxypropanoyl-CoA | C24H40N7O18P3S | CID 11966171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains | PLOS One [journals.plos.org]
Is 3-(m-Hydroxyphenyl)propanoyl-CoA an Intermediate in the Phenylpropanoid Pathway? An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the classification of 3-(m-Hydroxyphenyl)propanoyl-CoA within the context of the phenylpropanoid pathway. Through a comprehensive review of established metabolic routes, it is concluded that This compound is not an intermediate in the canonical plant phenylpropanoid pathway . This primary anabolic pathway, originating from phenylalanine, generates a wide array of secondary metabolites crucial for plant structure and defense, including lignins, flavonoids, and coumarins. Instead, this compound and its corresponding free acid are recognized as products of the microbial catabolism of complex phenylpropanoid-derived polymers, such as lignin (B12514952) and flavonoids. This guide will delineate the established plant phenylpropanoid pathway, detail the microbial metabolic routes that generate 3-(m-Hydroxyphenyl)propanoic acid, provide quantitative data on key pathway enzymes, and present detailed experimental protocols for the analysis of this metabolic network.
The Canonical Phenylpropanoid Pathway in Plants
The phenylpropanoid pathway is a central metabolic route in plants, responsible for the synthesis of a diverse array of phenolic compounds from the aromatic amino acid L-phenylalanine.[1][2][3] The initial sequence of reactions, often referred to as the general phenylpropanoid pathway, converts phenylalanine into 4-coumaroyl-CoA, a critical branch-point intermediate.[4][5][6]
The core enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[3][7] This is the committed step and a key regulatory point of the pathway.[8]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[4][9]
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4][10] This thioester is the precursor for numerous downstream branches.[11][12]
From p-coumaroyl-CoA, the pathway diverges into several branches leading to:
-
Lignins: Via the monolignol biosynthesis pathway, producing p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[13]
-
Flavonoids: Through the action of chalcone (B49325) synthase, leading to a vast array of pigments, antioxidants, and signaling molecules.[4][14]
-
Coumarins, Stilbenes, and other phenolic compounds. [13]
A thorough review of the literature confirms that this compound is not a recognized intermediate in this anabolic sequence in plants.
Diagram of the General Phenylpropanoid Pathway
References
- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 2. bioone.org [bioone.org]
- 3. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]
- 6. Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylalanine Ammonia-Lyase (PAL) Activity Assay Kit - Profacgen [profacgen.com]
- 9. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]
- 10. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of 3-(m-Hydroxyphenyl)propanoyl-CoA in Bacterial Aromatic Compound Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(m-Hydroxyphenyl)propanoyl-CoA is a key intermediate in the bacterial catabolism of 3-(m-hydroxyphenyl)propionate (3HPP), a common derivative of lignin (B12514952) and various dietary polyphenols. The activation of 3HPP to its coenzyme A (CoA) thioester is a critical step that primes the aromatic ring for subsequent degradation. This technical guide provides a comprehensive overview of the function, synthesis, and degradation of this compound in bacterial metabolic pathways. It details the involved enzymatic reactions, presents relevant quantitative data from analogous pathways, and offers detailed experimental protocols for the investigation of this pivotal molecule. The guide is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, facilitating a deeper understanding of bacterial aromatic metabolism and providing a foundation for future research and biotechnological applications.
Introduction
The bacterial degradation of aromatic compounds is a fundamental component of global carbon cycling and has significant implications for bioremediation and human health. Phenylpropanoids, derived from the plant polymer lignin, are abundant in nature and their metabolism by gut microbiota can influence host physiology. 3-(m-hydroxyphenyl)propionate (3HPP) is a prominent metabolite in this class, and its catabolism in bacteria such as Escherichia coli and Rhodococcus species has been an area of active research[1][2][3][4][5]. A central, yet often inferred, step in these pathways is the activation of 3HPP to its corresponding CoA thioester, this compound. This activation is crucial as it prepares the otherwise stable molecule for a series of enzymatic transformations.
This guide will delve into the specific role of this compound, outlining its position in established metabolic pathways, the enzymes likely responsible for its synthesis and degradation, and methodologies for its study.
Metabolic Function of this compound
This compound is a central intermediate in the aerobic degradation pathway of 3HPP. The CoA thioesterification of 3HPP serves two primary purposes: it increases the reactivity of the molecule and provides a molecular handle for subsequent enzymes in the catabolic cascade.
The 3-(m-Hydroxyphenyl)propionate (3HPP) Degradation Pathway
In bacteria like E. coli, the degradation of 3HPP is orchestrated by the genes of the mhp (m-hydroxyphenylpropionate) operon[6]. While the initial step is the hydroxylation of 3HPP to 3-(2,3-dihydroxyphenyl)propionate (DHPP) by the enzyme MhpA[1][2][3], the subsequent steps involving ring cleavage are believed to act on the CoA-activated form of the substrate. The proposed pathway involves the following key stages:
-
Activation: 3HPP is activated to this compound.
-
Hydroxylation: The aromatic ring of the CoA-activated intermediate is hydroxylated.
-
Ring Cleavage: The dihydroxylated ring is opened by a dioxygenase.
-
Further Degradation: The resulting aliphatic chain is further metabolized to central metabolic intermediates.
A schematic representation of this proposed pathway is provided below.
Synthesis and Degradation of this compound
Synthesis: The Role of Acyl-CoA Synthetases
The formation of this compound from 3HPP is catalyzed by an ATP-dependent acyl-CoA synthetase (or ligase). While the specific enzyme responsible for this reaction in many bacteria has not been fully characterized, gene clusters associated with aromatic compound degradation often contain open reading frames predicted to encode such enzymes. For instance, the mhp operon in E. coli contains a gene, mhpL, which is annotated as a putative acyl-CoA ligase and is a strong candidate for this activity.
The reaction proceeds as follows:
3-(m-Hydroxyphenyl)propionate + ATP + CoA-SH → this compound + AMP + PPi
Degradation: Subsequent Metabolic Fates
Once formed, this compound is channeled into the main degradation pathway. The immediate next step is likely a hydroxylation reaction on the aromatic ring, catalyzed by an enzyme such as MhpA in E. coli[1][2][3]. It is also plausible that in some organisms, the propionyl side chain undergoes dehydrogenation, analogous to the dehydrogenation of 3-phenylpropionyl-CoA to trans-cinnamoyl-CoA by medium-chain acyl-CoA dehydrogenase (MCAD)[2].
Quantitative Data
Direct quantitative data for the enzymatic reactions involving this compound are scarce in the literature. However, data from analogous enzymes and pathways can provide valuable reference points for researchers.
| Enzyme Class | Substrate | Organism/Enzyme | Km | Vmax/kcat | Reference |
| Acyl-CoA Synthetase | Propionate | Metallosphaera sedula Acetyl-CoA/propionyl-CoA carboxylase | 0.07 mM (for propionyl-CoA) | 28 s⁻¹ | [7] |
| Acyl-CoA Dehydrogenase | 3-Phenylpropionyl-CoA | Human MCAD | 50 µM | Not specified | [2] |
| Acyl-CoA Dehydrogenase | Propionyl-CoA | Clostridium propionicum Acryloyl-CoA reductase | 50 µM | 2.0 s⁻¹ |
Table 1: Kinetic parameters of analogous enzymes.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the function of this compound.
Heterologous Expression and Purification of a Candidate Acyl-CoA Synthetase
This protocol describes the expression and purification of a candidate acyl-CoA synthetase, such as the putative MhpL from E. coli, for in vitro characterization.
Materials:
-
E. coli strain for cloning (e.g., DH5α) and expression (e.g., BL21(DE3))
-
Expression vector with a purification tag (e.g., pET-28a with an N-terminal His-tag)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE equipment and reagents
Protocol:
-
Cloning: Amplify the gene of interest from bacterial genomic DNA and clone it into the expression vector. Verify the construct by sequencing.
-
Transformation: Transform the verified plasmid into the E. coli expression strain.
-
Expression: a. Inoculate a starter culture and grow overnight. b. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Incubate overnight at 18°C with shaking.
-
Purification: a. Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. b. Lyse the cells by sonication on ice. c. Centrifuge the lysate to pellet cell debris. d. Apply the supernatant to a pre-equilibrated Ni-NTA column. e. Wash the column with wash buffer. f. Elute the protein with elution buffer. g. Dialyze the eluted protein against storage buffer.
-
Analysis: Confirm the purity and size of the protein by SDS-PAGE and determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Enzymatic Assay for Acyl-CoA Synthetase Activity
This protocol is a coupled spectrophotometric assay to determine the activity of the purified acyl-CoA synthetase with 3HPP as a substrate. The production of pyrophosphate (PPi) is coupled to the oxidation of NADH.
Principle:
-
3HPP + ATP + CoA → this compound + AMP + PPi
-
PPi + UTP → UMP + PPi-UTP (catalyzed by UDP-glucose pyrophosphorylase)
-
PPi-UTP + Fructose-6-P → UDP-glucose + PPi (catalyzed by UDP-glucose pyrophosphorylase)
-
UDP-glucose + NAD⁺ → UDP-glucuronic acid + NADH + H⁺ (catalyzed by UDP-glucose dehydrogenase)
The increase in absorbance at 340 nm due to NADH formation is monitored.
Materials:
-
Purified acyl-CoA synthetase
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
3-(m-hydroxyphenyl)propionate (substrate)
-
ATP
-
Coenzyme A
-
MgCl₂
-
UTP
-
Fructose-6-phosphate
-
NAD⁺
-
Coupling enzymes: UDP-glucose pyrophosphorylase, UDP-glucose dehydrogenase
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, ATP, CoA, UTP, Fructose-6-P, NAD⁺, and the coupling enzymes.
-
Add the purified acyl-CoA synthetase to the reaction mixture.
-
Initiate the reaction by adding the substrate, 3HPP.
-
Immediately monitor the increase in absorbance at 340 nm over time in a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH production (ε = 6220 M⁻¹cm⁻¹).
Quantification of this compound by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from bacterial cell cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Bacterial cell culture
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v)
-
LC-MS/MS system equipped with a C18 reversed-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Synthetic this compound standard
Protocol:
-
Sampling and Quenching: Rapidly quench the metabolism of a known volume of bacterial culture by mixing with cold quenching solution.
-
Extraction: Centrifuge the quenched cells, discard the supernatant, and extract the metabolites from the cell pellet using the extraction solvent.
-
Preparation for Analysis: Centrifuge to remove cell debris, transfer the supernatant to a new tube, and dry it completely. Reconstitute the extract in a small volume of mobile phase A.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Separate the metabolites using a gradient of mobile phase A and B. c. Detect and quantify this compound using multiple reaction monitoring (MRM) with optimized precursor-product ion transitions.
-
Quantification: Generate a standard curve using the synthetic standard to determine the absolute concentration of this compound in the samples.
Conclusion and Future Perspectives
This compound is a critical, albeit understudied, intermediate in the bacterial metabolism of the widespread environmental compound 3HPP. While its role can be inferred from the genetic context of degradation pathways like the mhp operon, a detailed biochemical characterization of the enzymes responsible for its synthesis and degradation is still needed. The experimental protocols provided in this guide offer a roadmap for researchers to elucidate the specific functions and properties of these enzymes. A deeper understanding of this metabolic node will not only enhance our knowledge of bacterial carbon cycling but also open avenues for engineering bacteria for bioremediation and the production of valuable chemicals from renewable aromatic feedstocks. Furthermore, given the link between gut microbial metabolism of dietary polyphenols and human health, unraveling these pathways could provide insights for the development of novel therapeutics.
References
- 1. MhpA Is a Hydroxylase Catalyzing the Initial Reaction of 3-(3-Hydroxyphenyl)Propionate Catabolism in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. MhpA Is a Hydroxylase Catalyzing the Initial Reaction of 3-(3-Hydroxyphenyl)Propionate Catabolism in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the mhp cluster responsible for 3-(3-hydroxyphenyl)propionic acid degradation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staphylococcus haemolyticus lipase: biochemical properties, substrate specificity and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genetic Basis for 3-(m-Hydroxyphenyl)propanoyl-CoA Production
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide outlines a hypothetical, yet scientifically plausible, genetic and enzymatic pathway for the biosynthesis of 3-(m-Hydroxyphenyl)propanoyl-CoA, a molecule of potential interest in synthetic biology and drug development. Due to the novelty of this specific compound's biosynthesis, this guide synthesizes information from related, well-characterized metabolic pathways, primarily the phenylpropanoid pathway.
Introduction
This compound is a phenylpropanoid derivative that, while not extensively described as a natural product, holds potential as a building block for the synthesis of novel pharmaceuticals and specialty chemicals. Its structure, featuring a meta-hydroxylated phenyl ring and a 3-hydroxy-activated propionyl-CoA side chain, suggests a biosynthetic route originating from the ubiquitous phenylpropanoid pathway. This document provides a detailed exploration of a putative genetic and enzymatic pathway for its production, including key enzymes, relevant quantitative data, and detailed experimental protocols to guide research and development efforts.
Proposed Biosynthetic Pathway
The proposed pathway for the synthesis of this compound is a four-step enzymatic cascade, beginning with the amino acid L-phenylalanine. This hypothetical pathway leverages enzymes from the general phenylpropanoid pathway and introduces specific hydroxylating and hydrating enzymes to achieve the desired chemical structure.
Step 1: Deamination of L-Phenylalanine
The pathway initiates with the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This reaction is catalyzed by Phenylalanine Ammonia-Lyase (PAL) , a key entry-point enzyme into the phenylpropanoid pathway in plants and some microorganisms.
Step 2: Meta-Hydroxylation of Cinnamic Acid
The second step involves the hydroxylation of cinnamic acid at the meta- (3-) position of the phenyl ring to produce m-coumaric acid. This is a critical and potentially challenging step. While para-hydroxylation by Cinnamate-4-Hydroxylase (C4H) is common, meta-hydroxylation is less so. The enzyme responsible is likely a Cinnamate 3-Hydroxylase (C3H) , a cytochrome P450 monooxygenase. While many characterized C3Hs act on p-coumaric acid, isoforms with broader substrate specificity that can accept cinnamic acid may exist or could be engineered. An alternative, though less direct route, could involve a Phenylalanine 3-Hydroxylase (Phe3H) acting on the initial precursor, L-phenylalanine, to produce m-tyrosine, which would then enter a modified phenylpropanoid pathway.[1][2][3][4]
Step 3: CoA Ligation of m-Coumaric Acid
The carboxyl group of m-coumaric acid is then activated by the attachment of Coenzyme A, forming m-coumaroyl-CoA. This reaction is catalyzed by a 4-Coumarate-CoA Ligase (4CL) or a related acyl-CoA ligase. 4CLs are known to have multiple isoforms with varying substrate specificities for different hydroxycinnamic acids.[5][6][7][8][9] It is highly probable that a specific 4CL isoform exists or could be engineered to efficiently utilize m-coumaric acid as a substrate.
Step 4: Hydration of m-Coumaroyl-CoA
The final step is the hydration of the α,β-double bond of the propenoyl side chain of m-coumaroyl-CoA to introduce a hydroxyl group at the C3 position, yielding the target molecule, this compound. This reaction is catalyzed by an Enoyl-CoA Hydratase (also known as Crotonase) . These enzymes are typically involved in fatty acid β-oxidation but have been shown to act on various enoyl-CoA esters, including those with aromatic side chains.[10][11][12][13][14]
Key Enzymes and Quantitative Data
The successful implementation of this pathway relies on the selection and characterization of enzymes with appropriate substrate specificities and catalytic efficiencies. The following tables summarize relevant quantitative data for the key enzyme classes involved, drawn from studies on homologous enzymes and related substrates.
Table 1: Phenylalanine Ammonia-Lyase (PAL)
| Source Organism | Substrate | Km (µM) | Vmax (units) | Reference |
|---|---|---|---|---|
| Petroselinum crispum | L-Phenylalanine | 32 | - | (Hahlbrock & Ragg, 1975) |
| Rhodosporidium toruloides| L-Phenylalanine | 260 | - | (Hanson & Havir, 1972) |
Table 2: Cytochrome P450 Hydroxylases (C3H/C4H)
| Enzyme (Source) | Substrate | Product | Km (µM) | kcat (s-1) | Reference |
|---|---|---|---|---|---|
| C4H (Arabidopsis thaliana) | Cinnamic Acid | p-Coumaric Acid | 1.4 | 1.8 | (Urban et al., 1997) |
| C3H (Arabidopsis thaliana) | p-Coumaric Acid | Caffeic Acid | 6.1 | - | (Schoch et al., 2001) |
| Phe3H (Streptomyces sp.) | L-Phenylalanine | m-Tyrosine | 130 | 0.04 |[2] |
Table 3: 4-Coumarate-CoA Ligase (4CL)
| Enzyme (Source) | Substrate | Km (µM) | Relative Vmax/Km | Reference |
|---|---|---|---|---|
| 4CL-9 (Hybrid Poplar) | 4-Coumaric Acid | 16 | 100% | [5] |
| 4CL-9 (Hybrid Poplar) | Cinnamic Acid | 160 | 2.5% | [5] |
| Ma4CL3 (Morus alba) | 4-Coumaric Acid | 10.49 | 100% | [6] |
| Ma4CL3 (Morus alba) | Caffeic Acid | 15.23 | 68% |[6] |
Table 4: Enoyl-CoA Hydratase (Crotonase)
| Enzyme (Source) | Substrate | Km (µM) | kcat (s-1) | Reference |
|---|---|---|---|---|
| Rat Liver ECH | Crotonyl-CoA | 30 | 7800 | (Steinman & Hill, 1975) |
| Rat Liver ECH | Cinnamoyl-CoA | - | - | [11] |
| Pseudomonas fluorescens HCHL | 4-Coumaroyl-CoA | - | - |[10][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments required to identify, characterize, and utilize the enzymes in the proposed pathway.
Gene Identification and Cloning
The identification of candidate genes for each enzymatic step can be achieved through homology-based searches (e.g., BLAST) of genomic and transcriptomic databases using known sequences of PAL, C3H, 4CL, and enoyl-CoA hydratases.
Experimental Workflow for Gene Cloning and Expression:
Protocol for Cloning a Candidate C3H Gene:
-
Template Preparation: Isolate total RNA from a plant species known to produce 3-hydroxylated phenylpropanoids. Synthesize first-strand cDNA using a reverse transcriptase.
-
PCR Amplification: Design degenerate or specific primers based on conserved regions of known C3H sequences. Perform PCR using the synthesized cDNA as a template.
-
Cloning: Ligate the amplified PCR product into a suitable expression vector (e.g., pET vector for E. coli expression) containing an affinity tag (e.g., His-tag) for purification.
-
Transformation and Sequencing: Transform the ligation product into competent E. coli cells. Select positive colonies and verify the insert sequence by Sanger sequencing.
Heterologous Expression and Protein Purification
For enzymatic characterization, the cloned genes are expressed in a suitable host system, such as E. coli or Saccharomyces cerevisiae.
Protocol for Protein Expression and Purification:
-
Culture Growth: Inoculate a culture of the expression host containing the expression vector into a suitable medium (e.g., LB broth with the appropriate antibiotic). Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding an inducer (e.g., IPTG for pET vectors) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column and elute the purified protein.
-
Verification: Confirm the purity and size of the protein by SDS-PAGE.
Enzyme Assays
4.3.1. Spectrophotometric Assay for 4-Coumarate-CoA Ligase (4CL)
This assay measures the formation of the CoA thioester by monitoring the increase in absorbance at a specific wavelength.[5][6][16][17]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), ATP, MgCl₂, the phenolic substrate (e.g., m-coumaric acid), and the purified 4CL enzyme.
-
Initiation: Start the reaction by adding Coenzyme A.
-
Measurement: Immediately monitor the increase in absorbance at the characteristic wavelength for the corresponding CoA ester (e.g., ~335 nm for coumaroyl-CoA derivatives) using a spectrophotometer.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of the product.
4.3.2. HPLC-Based Assay for Hydroxylase and Hydratase Activity
This method is suitable for reactions where the product does not have a distinct absorbance change from the substrate or for analyzing complex reaction mixtures.
Protocol:
-
Enzyme Reaction: Set up the enzyme reaction as described for the spectrophotometric assay, but with appropriate cofactors for the specific enzyme (e.g., NADPH and a cytochrome P450 reductase for a C3H). Incubate at an optimal temperature for a defined period.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., methanol).
-
Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein.
-
HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Elute the substrate and product using a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile).
-
Detection and Quantification: Detect the compounds using a UV-Vis or diode-array detector. Quantify the product by comparing its peak area to a standard curve of the authentic compound.
Logical Relationship for Experimental Validation:
Conclusion
The biosynthesis of this compound is a feasible endeavor through the principles of synthetic biology and metabolic engineering. By combining enzymes from the phenylpropanoid pathway with carefully selected hydroxylases and hydratases, a novel biosynthetic route can be established. This guide provides a foundational framework for researchers to begin exploring the genetic basis for the production of this and other valuable phenylpropanoid derivatives. The successful construction of such a pathway will depend on the identification and engineering of enzymes with the desired substrate specificities and catalytic efficiencies. The experimental protocols outlined herein provide a roadmap for the characterization and validation of these enzymatic steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of phenylalanine 3-hydroxylase for meta-tyrosine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of phenylalanine 3-hydroxylase for meta-tyrosine biosynthesis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Rerouting the Plant Phenylpropanoid Pathway by Expression of a Novel Bacterial Enoyl-CoA Hydratase/Lyase Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) Rerouting the Plant Phenylpropanoid Pathway by [research.amanote.com]
- 14. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rerouting the plant phenylpropanoid pathway by expression of a novel bacterial enoyl-CoA hydratase/lyase enzyme function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ebiostore.com [ebiostore.com]
- 17. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
The Nexus of Microbial and Host Metabolism: A Technical Guide to 3-(m-Hydroxyphenyl)propanoic Acid and its Coenzyme A Ester
For distribution to researchers, scientists, and drug development professionals.
Abstract
3-(m-Hydroxyphenyl)propanoic acid (m-HPP), a prominent metabolite derived from the gut microbial transformation of dietary polyphenols, is increasingly recognized for its potential systemic effects on host physiology. The conversion of carboxylic acids to their Coenzyme A (CoA) esters is a critical activation step that primes them for participation in numerous metabolic pathways. This technical guide explores the core biochemical relationship between m-HPP and its corresponding CoA ester, 3-(m-hydroxyphenyl)propanoyl-CoA. While a specific enzyme catalyzing this transformation has yet to be fully characterized, this document consolidates the established principles of acyl-CoA synthetase activity, provides quantitative data from homologous enzymes acting on structurally related substrates, and details relevant experimental protocols. This guide serves as a foundational resource for researchers investigating the metabolic fate and signaling roles of this significant gut-derived metabolite.
Introduction: The Journey of a Polyphenol Metabolite
3-(m-Hydroxyphenyl)propanoic acid, also referred to as m-HPP or 3-(3-hydroxyphenyl)propionic acid, is a phenolic acid that is not typically ingested directly from the diet in significant amounts. Instead, it is a key downstream product of the colonic microbial metabolism of a wide range of dietary polyphenols, such as flavonoids and proanthocyanidins (B150500) found in fruits, vegetables, tea, and wine.[1][2] Once formed in the gut, m-HPP can be absorbed into the systemic circulation and has been associated with various biological activities, including antioxidant effects and potential cardiovascular benefits.[3]
In mammalian biochemistry, the metabolic activation of carboxylic acids is a prerequisite for their participation in anabolic and catabolic pathways, including fatty acid metabolism and the Krebs cycle. This activation is universally achieved through the formation of a high-energy thioester bond with Coenzyme A. The resulting acyl-CoA esters are central metabolic intermediates. Therefore, understanding the conversion of m-HPP to its CoA ester is fundamental to elucidating its complete metabolic journey and physiological impact within the host.
The Core Relationship: Enzymatic Formation of this compound
The formation of this compound from m-HPP is catalyzed by a class of enzymes known as Acyl-CoA Synthetases or Ligases (EC 6.2.1.-). These enzymes facilitate a two-step reaction that is dependent on ATP and Coenzyme A.
The overall reaction is as follows:
3-(m-Hydroxyphenyl)propanoic acid + ATP + Coenzyme A ⇌ this compound + AMP + PPi
This reaction proceeds via an acyl-adenylate intermediate. To date, a specific "this compound synthetase" has not been isolated and characterized from mammalian sources. However, it is plausible that this reaction is catalyzed by an acyl-CoA synthetase with broad substrate specificity. For instance, Phenylacetate-CoA ligases, which activate the structurally similar phenylacetic acid, have been shown to have some activity on hydroxylated analogs.[4]
Below is a diagram illustrating the general enzymatic reaction.
The following diagram proposes a hypothetical metabolic context for m-HPP in a mammalian cell, highlighting its origin and potential fates.
Quantitative Data from Homologous Enzymes
As there is no specific kinetic data available for an enzyme acting on 3-(m-Hydroxyphenyl)propanoic acid, the following table summarizes the kinetic parameters for Phenylacetate-CoA ligase from different organisms. This enzyme catalyzes a similar reaction with a structurally related substrate and provides an indication of the potential enzymatic efficiency.
| Enzyme | Organism | Substrate | Apparent Km (µM) | Vmax or Specific Activity | Reference |
| Phenylacetate-CoA Ligase (PaaK) | Azoarcus evansii | Phenylacetate | 14 | 48 µmol min-1 mg-1 | [5][6] |
| ATP | 60 | [5][6] | |||
| CoA | 45 | [5][6] | |||
| Phenylacetate-CoA Ligase (PaaK) | Thermus thermophilus | Phenylacetate | 50 | 24 µmol min-1 mg-1 | [4] |
| ATP | 6 | [4] | |||
| CoA | 30 | [4] |
Note: The data presented is for the substrate phenylacetic acid, not 3-(m-Hydroxyphenyl)propanoic acid. These values should be used as a reference for a related biochemical transformation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the relationship between m-HPP and its CoA ester.
Protocol for a Generalized Acyl-CoA Synthetase Assay
This protocol is a generalized method for measuring the activity of an acyl-CoA synthetase and can be adapted to test for the conversion of m-HPP to its CoA ester. The assay is based on the consumption of ATP, which is coupled to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP (50 mM)
-
MgCl2 (100 mM)
-
Coenzyme A (10 mM)
-
3-(m-Hydroxyphenyl)propanoic acid (substrate, 50 mM in a suitable solvent like DMSO, then diluted)
-
Phosphoenolpyruvate (PEP, 20 mM)
-
NADH (5 mM)
-
Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix (e.g., from rabbit muscle)
-
Enzyme source (e.g., purified recombinant protein, cell lysate, mitochondrial fraction)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture: In a quartz cuvette, combine the following reagents to a final volume of 1 mL:
-
850 µL Tris-HCl buffer
-
20 µL MgCl2
-
20 µL ATP
-
10 µL PEP
-
20 µL NADH
-
5 µL PK/LDH enzyme mix
-
10 µL Coenzyme A
-
-
Equilibration: Mix gently by inverting and incubate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline.
-
Background Reading: Measure the absorbance at 340 nm for 1-2 minutes to monitor any substrate-independent ATP hydrolysis.
-
Initiate the reaction: Add 10-50 µL of the enzyme source to the cuvette. Mix immediately.
-
Substrate Addition: To start the reaction, add 10 µL of the 3-(m-Hydroxyphenyl)propanoic acid solution.
-
Monitor the reaction: Immediately begin recording the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate of NADH oxidation is directly proportional to the rate of acyl-CoA synthesis.
-
Calculate Activity: The specific activity can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Protocol for Chemical Synthesis of this compound
This protocol provides a method for the chemical synthesis of m-HPP-CoA to be used as an analytical standard. It is based on the carbonyldiimidazole (CDI) activation method.
Materials:
-
3-(m-Hydroxyphenyl)propanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A, free acid
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO3) solution (0.5 M)
-
Dry nitrogen or argon gas
-
HPLC system for purification
Procedure:
-
Activation of m-HPP:
-
In a dry glass vial under an inert atmosphere (nitrogen or argon), dissolve 3-(m-Hydroxyphenyl)propanoic acid (e.g., 5 mg, 1 equivalent) in 500 µL of anhydrous THF.
-
Add CDI (1.2 equivalents) to the solution and stir at room temperature for 1 hour. This forms the reactive imidazolide (B1226674) intermediate.
-
-
Thioesterification:
-
In a separate vial, dissolve Coenzyme A (1 equivalent) in 200 µL of 0.5 M NaHCO3 solution.
-
Add the CoA solution to the activated m-HPP mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Quenching and Lyophilization:
-
Flash-freeze the reaction mixture in liquid nitrogen and lyophilize to dryness.
-
-
Purification:
-
Re-dissolve the dried residue in a suitable buffer (e.g., 50 mM ammonium (B1175870) acetate).
-
Purify the this compound using reverse-phase HPLC with a C18 column. Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium acetate) for elution.
-
Monitor the elution by UV absorbance at ~260 nm (for the adenine (B156593) of CoA) and collect the corresponding peak.
-
-
Verification:
-
Confirm the identity and purity of the synthesized product by mass spectrometry (e.g., LC-MS/MS).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing the enzymatic synthesis of an acyl-CoA ester.
Conclusion
The activation of 3-(m-Hydroxyphenyl)propanoic acid to its Coenzyme A ester represents a pivotal, yet currently under-investigated, step in the metabolism of this important gut microbial metabolite. While a dedicated enzyme for this reaction in mammals has not been identified, the principles of acyl-CoA synthetase function and data from homologous enzymes provide a solid framework for future research. The protocols and data presented in this guide are intended to equip researchers with the necessary tools and foundational knowledge to explore the metabolic fate of m-HPP, ultimately shedding light on its role in host health and disease. Further studies focusing on the identification and characterization of the specific synthetase(s) responsible for m-HPP activation will be crucial for a complete understanding of its biological significance.
References
- 1. Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375) [hmdb.ca]
- 3. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: Chemo-enzymatic Synthesis of 3-(m-Hydroxyphenyl)propanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemo-enzymatic synthesis of 3-(m-Hydroxyphenyl)propanoyl-CoA, a crucial intermediate for various biochemical studies and drug development programs. The synthesis involves two primary stages: the initial chemical synthesis of the precursor 3-(m-hydroxyphenyl)propanoic acid, followed by its enzymatic ligation to Coenzyme A (CoA) using a 4-coumarate:CoA ligase (4CL). This protocol offers a robust and adaptable method for producing high-purity this compound for research applications.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of secondary metabolites. The specific molecule, this compound, is of significant interest in the study of pathways involving aromatic compounds and as a potential precursor for the synthesis of novel therapeutic agents. This protocol outlines a chemo-enzymatic approach that leverages the efficiency of chemical synthesis for the precursor acid and the specificity of enzymatic catalysis for the final ligation step, providing a reliable method for obtaining the target molecule.
Chemo-enzymatic Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted below. The process begins with the chemical synthesis of 3-(m-hydroxyphenyl)propanoic acid, which is then purified and subsequently used as a substrate for the enzymatic ligation to Coenzyme A.
Caption: Chemo-enzymatic synthesis workflow for this compound.
Experimental Protocols
Part 1: Chemical Synthesis of 3-(m-Hydroxyphenyl)propanoic Acid
This protocol is adapted from established methods for the synthesis of m-hydroxyphenylpropionic acid.
Materials:
-
m-Nitrobenzaldehyde
-
Acetic anhydride
-
Pyridine
-
Potassium carbonate
-
Adam's catalyst (Platinum dioxide) or Nickel-aluminum alloy
-
Hydrochloric acid
-
Sodium nitrite (B80452)
-
Copper sulfate (B86663) solution
-
Sodium hydroxide (B78521)
-
Ether
-
Activated charcoal
Procedure:
-
Synthesis of m-Nitrocinnamic Acid:
-
In a round-bottomed flask, combine m-nitrobenzaldehyde, acetic anhydride, and a catalytic amount of pyridine.
-
Heat the mixture to 120°C.
-
Carefully add potassium carbonate in portions.
-
Increase the temperature to 180°C and maintain for 25-30 minutes.
-
After cooling, dilute the mixture with water.
-
Dissolve the precipitated acid in dilute ammonia, treat with activated charcoal, and filter.
-
Re-precipitate the m-nitrocinnamic acid by adding acid.
-
-
Reduction to m-Aminophenylpropionic Acid:
-
Catalytic Hydrogenation: Dissolve m-nitrocinnamic acid in ethanol and add Adam's catalyst. Hydrogenate the mixture under pressure until the theoretical amount of hydrogen is absorbed.
-
Alternative Reduction: Alternatively, use a nickel-aluminum alloy in a sodium hydroxide solution.
-
-
Diazotization and Hydrolysis to 3-(m-Hydroxyphenyl)propanoic Acid:
-
Dissolve the resulting m-aminophenylpropionic acid in dilute hydrochloric acid and cool to 5°C.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature.
-
After the addition is complete, add urea to remove excess nitrous acid.
-
Boil the solution, adding a copper sulfate solution as a catalyst, until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with ether.
-
Wash the ether extract, dry it, and evaporate the solvent.
-
The crude product can be purified by recrystallization.
-
Expected Yield and Characterization:
The yield and purity of the final product should be assessed by standard analytical techniques.
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 60-70% (overall) |
| Melting Point | 112-114 °C |
| Purity (by HPLC) | >95% |
| ¹H NMR (DMSO-d₆, ppm) | δ 9.3 (s, 1H, -OH), 7.1 (t, 1H), 6.6-6.7 (m, 3H), 2.7 (t, 2H), 2.4 (t, 2H) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 174, 157, 143, 129, 119, 116, 113, 35, 30 |
Part 2: Enzymatic Synthesis of this compound
This protocol is a general method based on the use of 4-coumarate:CoA ligases (4CL) for the synthesis of aromatic CoA thioesters.[1][2] The specific activity of 4CL with 3-(m-hydroxyphenyl)propanoic acid may vary, and optimization of the enzyme or reaction conditions may be necessary. Some microbial 4CLs have been shown to ligate saturated side-chain aromatic acids, suggesting this approach is feasible.[3]
Materials:
-
3-(m-Hydroxyphenyl)propanoic acid
-
Coenzyme A (lithium salt)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl or HEPES buffer
-
Recombinant 4-coumarate:CoA ligase (4CL) (expressed and purified)
-
Dithiothreitol (DTT) (optional, for enzyme stability)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Methanol
Procedure:
-
Enzyme Preparation:
-
Express a suitable 4-coumarate:CoA ligase (e.g., from Arabidopsis thaliana or a microbial source) with a His-tag in E. coli.
-
Purify the recombinant enzyme using nickel-chelating affinity chromatography.[1]
-
Determine the protein concentration and store the purified enzyme at -80°C.
-
-
Enzymatic Ligation Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Tris-HCl or HEPES buffer (pH 7.5-8.0)
-
5 mM ATP
-
5 mM MgCl₂
-
1 mM 3-(m-Hydroxyphenyl)propanoic acid
-
0.5 mM Coenzyme A
-
1-5 µM purified 4CL enzyme
-
(Optional) 1 mM DTT
-
-
Incubate the reaction at 30°C for 1-4 hours. The reaction progress can be monitored by HPLC.
-
-
Purification of this compound:
-
Solid-Phase Extraction (SPE):
-
Acidify the reaction mixture with a small amount of formic acid.
-
Activate a C18 SPE cartridge with methanol, followed by equilibration with water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 4% aqueous ammonium acetate to remove unreacted CoA, ATP, and the free acid.[1]
-
Wash with water to remove the ammonium acetate.
-
Elute the this compound with methanol.
-
-
HPLC Purification (for higher purity):
-
Alternatively, the product can be purified by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid.
-
-
-
Quantification and Storage:
-
Quantify the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Lyophilize the purified product and store it at -80°C.
-
Expected Yield and Characterization:
The yield of the enzymatic reaction can vary depending on the specific activity of the chosen 4CL enzyme with the substrate.
| Parameter | Expected Value |
| Conversion Rate | 40-95% (enzyme dependent)[1] |
| Purification Yield | 70-80% (SPE)[1] |
| Purity (by HPLC) | >95% |
| Molecular Formula | C₃₀H₄₄N₇O₁₈P₃S |
| Monoisotopic Mass | 915.16766 Da |
| Predicted m/z [M-H]⁻ | 914.16038 |
Signaling Pathway and Logical Relationships
The enzymatic ligation of 3-(m-hydroxyphenyl)propanoic acid to CoA follows a two-step mechanism typical for adenylate-forming enzymes.
Caption: Mechanism of 4-coumarate:CoA ligase catalyzed reaction.
Conclusion
The chemo-enzymatic protocol detailed in these application notes provides a comprehensive guide for the synthesis of this compound. By combining a well-established chemical synthesis for the precursor acid with a specific and mild enzymatic ligation step, this method offers a reliable route to obtaining this valuable research compound. The provided protocols and data will aid researchers in the successful production and characterization of this compound for their specific applications in drug discovery and metabolic research.
References
Application Note: Quantification of 3-(m-Hydroxyphenyl)propanoyl-CoA in Plant Extracts by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(m-Hydroxyphenyl)propanoyl-CoA is a key intermediate in various plant secondary metabolic pathways. Its accurate quantification is crucial for understanding biosynthetic routes, metabolic flux, and the regulation of pathways leading to valuable natural products. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the targeted quantification of this compound in complex plant matrices. The method utilizes a stable isotope-labeled internal standard for accuracy and employs Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Principle
The method involves the extraction of acyl-CoA esters from plant tissue, followed by separation using reversed-phase liquid chromatography. The analyte is then detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for the analyte and the internal standard. A calibration curve is generated using a series of known concentrations of a reference standard to determine the concentration of this compound in the plant extracts.
Materials and Reagents
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.
-
Chemicals: Formic acid, ammonium (B1175870) acetate.
-
Standards: this compound reference standard, and a suitable stable isotope-labeled internal standard (e.g., [¹³C₆]-3-(m-Hydroxyphenyl)propanoyl-CoA).
-
Extraction: Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Equipment:
-
Homogenizer (e.g., Mixer Mill).
-
Centrifuge.
-
Nitrogen evaporator.
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol/water (50:50, v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol/water (50:50, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard.
-
IS Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL. This working solution will be added to all calibration standards and samples.
Plant Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific plant tissue.
-
Harvesting and Quenching: Harvest fresh plant material (e.g., 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity[1].
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer[1].
-
Extraction:
-
Transfer the frozen powder to a microcentrifuge tube.
-
Add 1 mL of cold extraction solvent (e.g., 75% methanol, 25% water containing 0.1% formic acid).
-
Add the internal standard working solution.
-
Vortex vigorously for 1 minute.
-
Sonicate in an ice bath for 10 minutes.
-
-
Centrifugation: Centrifuge the extract at 20,000 x g for 10 minutes at 4°C[1].
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. For enhanced recovery, the pellet can be re-extracted, and the supernatants pooled.
-
Cleanup (Optional but Recommended):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash with water to remove polar interferences.
-
Elute the acyl-CoA esters with methanol.
-
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Final Filtration: Centrifuge or filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis to remove any particulates[2].
Caption: Experimental workflow for the extraction of this compound.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
MRM Transitions:
The fragmentation of acyl-CoA esters typically involves a neutral loss of 507 Da corresponding to the 3'-phospho-ADP moiety or produces a characteristic fragment at m/z 428[3][4]. The precursor ion [M+H]⁺ for this compound (C₃₀H₄₆N₇O₁₉P₃S) is m/z 916.2.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Purpose |
| This compound | 916.2 | 409.1 | Quantifier |
| This compound | 916.2 | 428.1 | Qualifier |
| [¹³C₆]-3-(m-Hydroxyphenyl)propanoyl-CoA | 922.2 | 415.1 | Internal Std. |
Note: Declustering Potential (DP) and Collision Energy (CE) must be optimized for each transition by infusing the reference standard.
Caption: Logical diagram of the MRM process for analyte quantification.
Data Presentation and Results
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The linearity of the method is assessed by the coefficient of determination (r²).
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 51,000 | 0.300 |
| 50 | 78,000 | 50,800 | 1.535 |
| 100 | 155,000 | 50,200 | 3.088 |
| 500 | 765,000 | 49,800 | 15.361 |
| 1000 | 1,540,000 | 50,300 | 30.616 |
| Result: Linear Regression: y = 0.0305x + 0.002, r² = 0.9995 |
Method Validation Summary
The method should be validated for precision, accuracy, recovery, and sensitivity according to standard guidelines.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| LLOQ (Lower Limit of Quant.) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Compensated by internal standard |
Conclusion
This application note provides a detailed protocol for the selective and sensitive quantification of this compound in plant extracts using LC-MS/MS. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for plant metabolomics, pathway elucidation, and biotechnology research. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects inherent in complex plant samples.
References
- 1. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 2. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for the Isolation of Aromatic Coenzyme A Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic coenzyme A (CoA) esters are pivotal intermediates in a multitude of metabolic pathways, including the biosynthesis of lignin, flavonoids, and other secondary metabolites in plants, as well as in the microbial degradation of aromatic compounds.[1] Key examples of these esters include p-coumaroyl-CoA, feruloyl-CoA, cinnamoyl-CoA, and benzoyl-CoA. The accurate quantification and characterization of these molecules are crucial for understanding metabolic fluxes, enzyme kinetics, and for various applications in biotechnology and drug development. However, their low abundance and chemical lability in complex biological matrices present significant analytical challenges.
Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and concentration of aromatic CoA esters from crude biological extracts.[2] This technique separates compounds based on their physical and chemical properties as they pass through a solid sorbent. For aromatic CoA esters, reversed-phase SPE, particularly with C18 sorbents, is highly effective. This method leverages the hydrophobic nature of the aromatic rings to retain the CoA esters on the stationary phase while allowing more polar contaminants to be washed away. Subsequent elution with an organic solvent yields a purified and concentrated sample suitable for downstream analysis by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides a detailed protocol for the solid-phase extraction of aromatic CoA esters using C18 cartridges, along with expected recovery data and diagrams of relevant biochemical pathways and the experimental workflow.
Data Presentation
The efficiency of the SPE procedure is critical for accurate quantification. While specific recovery data for every aromatic CoA ester is not always available, the following tables summarize the expected yields based on published data for a mixture of aromatic CoA esters and for structurally related phenolic acids.
Table 1: Reported Yield for a Mixture of Aromatic Coenzyme A Esters via SPE
| Analyte Mixture | SPE Sorbent | Reported Yield |
| Cinnamoyl-CoA, p-Coumaroyl-CoA, Feruloyl-CoA, Caffeoyl-CoA, Benzoyl-CoA | Reversed-Phase | Up to 80% |
Data sourced from a study on the enzymatic synthesis and purification of aromatic coenzyme A esters. The yield represents the overall recovery after the SPE step.[2][3]
Table 2: Representative SPE Recoveries for Structurally Related Phenolic Acids
| Analyte | SPE Sorbent | Recovery Rate (%) |
| p-Coumaric Acid | Strata X Polymeric RP | 93.49% |
| Ferulic Acid | Strata X Polymeric RP | 94.00% |
| Caffeic Acid | Strata X Polymeric RP | 95.54% |
| Benzoic Acid | C18 | >95% |
Note: This data is for the free phenolic acids, which constitute the aromatic portion of the corresponding CoA esters. While not identical, these values provide a strong indication of the potential recovery efficiency for the CoA esters themselves under optimized conditions.[4][5]
Experimental Protocols
This section details the methodology for the solid-phase extraction of aromatic CoA esters from a liquid sample, such as a plant extract or an in vitro enzymatic reaction mixture.
Materials:
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., 500 mg, 3 mL)
-
SPE Vacuum Manifold
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized Water
-
Formic Acid (or other suitable acid for pH adjustment)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
Ensure the sample containing the aromatic CoA esters is in an aqueous solution. If the sample is in an organic solvent, it must be evaporated to dryness and reconstituted in an aqueous buffer.
-
Acidify the sample to a pH of approximately 2-3 with formic acid. This ensures that the carboxyl groups of the aromatic acids are protonated, increasing their hydrophobicity and retention on the C18 sorbent.
-
Centrifuge the sample to pellet any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 5 mL of deionized water (acidified to the same pH as the sample) through the sorbent. Do not allow the sorbent to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water (acidified) to remove polar impurities such as salts and sugars.
-
A second wash with a weak organic solvent solution (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.
-
-
Elution:
-
Place a clean collection tube under each cartridge.
-
Elute the retained aromatic CoA esters by passing 2-5 mL of methanol or acetonitrile through the cartridge.
-
Apply a gentle vacuum to ensure all the elution solvent is collected.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a suitable solvent for the intended downstream analysis (e.g., mobile phase for LC-MS).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Phenylpropanoid pathway leading to aromatic CoA esters.
Caption: Anaerobic degradation pathway of benzoate via benzoyl-CoA.
Caption: Experimental workflow for SPE of aromatic CoA esters.
References
- 1. Benzoyl-CoA, a universal biomarker for anaerobic degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Down-Regulation of Dominant Cinnamoyl CoA Reductase and Cinnamyl Alcohol Dehydrogenase Dramatically Altered Lignin Content in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acyltransferase Assays Using 3-(m-Hydroxyphenyl)propanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) dependent acyltransferases are a large and diverse family of enzymes that catalyze the transfer of an acyl group from a donor acyl-CoA to an acceptor molecule. These enzymes play crucial roles in a myriad of physiological processes, including lipid metabolism, biosynthesis of secondary metabolites, and post-translational modification of proteins. Their involvement in various disease states has made them attractive targets for drug discovery and development.
3-(m-Hydroxyphenyl)propanoic acid is a metabolite of dietary flavonoids, such as quercetin, formed by the human gut microflora.[1][2][3] Its corresponding acyl-CoA, 3-(m-Hydroxyphenyl)propanoyl-CoA, represents a physiologically relevant substrate for interrogating the activity of certain acyltransferases. These application notes provide a comprehensive guide to utilizing this compound in acyltransferase enzyme assays, including its synthesis, assay principles, and detailed experimental protocols.
Principle of the Assay
The fundamental principle of an acyltransferase assay is to measure the rate of product formation or substrate consumption. When using this compound as the acyl donor, the reaction can be generalized as:
This compound + Acceptor Molecule --[Acyltransferase]--> 3-(m-Hydroxyphenyl)propanoyl-Acceptor + Coenzyme A (CoASH)
The activity of the acyltransferase can be quantified by monitoring the appearance of the acylated product or the release of free Coenzyme A. Several detection methods can be employed, each with its own advantages and limitations. Common approaches include fluorescent, radioactive, and chromatographic assays.
Data Presentation: Kinetic Parameters of Acyltransferases
The selection of an appropriate assay method and substrate concentrations is often guided by the kinetic parameters of the enzyme. The following table provides illustrative kinetic data for a hypothetical acyltransferase with this compound and a common synthetic substrate for comparison. Note: This data is for illustrative purposes to demonstrate how such data would be presented, as specific kinetic data for this compound with a particular acyltransferase is not widely available in published literature.
| Substrate | Acyltransferase Isoform | Km (µM) | Vmax (nmol/min/mg) | Reference |
| This compound | Acyltransferase X | 75 | 150 | Illustrative Data |
| Palmitoyl-CoA | Acyltransferase X | 25 | 250 | Illustrative Data |
| This compound | Acyltransferase Y | 120 | 80 | Illustrative Data |
| Palmitoyl-CoA | Acyltransferase Y | 50 | 120 | Illustrative Data |
Experimental Protocols
Protocol 1: Synthesis of this compound
A chemo-enzymatic approach is recommended for the synthesis of this compound from its corresponding carboxylic acid. This method is adaptable from established protocols for synthesizing various acyl-CoA thioesters.
Materials:
-
3-(m-Hydroxyphenyl)propanoic acid
-
Coenzyme A (free acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate (NaHCO3) solution, 0.5 M, ice-cold
-
HPLC system for purification
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 3-(m-Hydroxyphenyl)propanoic acid in anhydrous THF.
-
Add 1.1 equivalents of CDI and stir the reaction at room temperature for 1-2 hours to form the acyl-imidazolide intermediate. Monitor the reaction by TLC.
-
-
Thioesterification with Coenzyme A:
-
In a separate vessel, dissolve Coenzyme A in ice-cold 0.5 M NaHCO3 solution.
-
Slowly add the activated acyl-imidazolide solution from step 1 to the Coenzyme A solution with vigorous stirring on ice.
-
Allow the reaction to proceed on ice for 45-60 minutes.
-
-
Purification:
-
Purify the resulting this compound using a semi-preparative HPLC system with a C18 column. Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Lyophilize the collected fractions to obtain the purified product.
-
Confirm the identity and purity of the product by mass spectrometry.
-
Protocol 2: Fluorescent Acyltransferase Assay
This protocol describes a continuous, fluorescence-based assay that measures the release of free Coenzyme A (CoASH) using a thiol-reactive fluorescent dye.
Materials:
-
Purified acyltransferase enzyme
-
This compound (synthesized as per Protocol 1)
-
Acceptor substrate (e.g., a peptide, small molecule, or lipid)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Thiol-reactive fluorescent probe (e.g., ThioGlo™ 1)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer. Determine the concentration spectrophotometrically.
-
Prepare a stock solution of the acceptor substrate in a suitable solvent.
-
Prepare a stock solution of the fluorescent probe as per the manufacturer's instructions.
-
-
Set up the Assay:
-
In a 96-well microplate, add the assay buffer, acceptor substrate, and fluorescent probe to each well.
-
Add the acyltransferase enzyme to the appropriate wells. Include a no-enzyme control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding this compound to all wells.
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
Convert the rate of change in fluorescence to the rate of CoASH production using a standard curve generated with known concentrations of CoASH.
-
Determine the specific activity of the enzyme (e.g., in nmol/min/mg of enzyme).
-
Protocol 3: LC-MS/MS-based Acyltransferase Assay
This protocol provides a discontinuous, high-sensitivity method for directly measuring the formation of the acylated product.
Materials:
-
Purified acyltransferase enzyme
-
This compound
-
Acceptor substrate
-
Assay buffer (e.g., 50 mM Ammonium Acetate, pH 7.5)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the assay buffer, acceptor substrate, and acyltransferase enzyme.
-
Pre-incubate at the desired temperature for 5 minutes.
-
-
Initiate and Stop the Reaction:
-
Initiate the reaction by adding this compound.
-
Incubate for a defined period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold quenching solution.
-
-
Sample Preparation:
-
Vortex the quenched reaction mixture and centrifuge to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method to separate the acylated product from the substrates.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the acylated product and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve for the acylated product to allow for absolute quantification.
-
Calculate the amount of product formed and determine the enzyme's specific activity.
-
Mandatory Visualizations
Caption: General experimental workflow for an acyltransferase assay.
Caption: Catabolic pathway of 3-(3-hydroxyphenyl)propionate in Rhodococcus globerulus.[4]
References
- 1. Human Metabolome Database: Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive MRM Assay for the Quantification of 3-(m-Hydroxyphenyl)propanoyl-CoA in Biological Matrices
Introduction
3-(m-Hydroxyphenyl)propanoyl-CoA is an acyl-coenzyme A thioester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The quantification of specific acyl-CoA species is essential for understanding cellular metabolism and the pathophysiology of various diseases. This application note describes a sensitive and specific method for the quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode coupled with liquid chromatography (LC-MS/MS). The developed assay is suitable for high-throughput analysis in complex biological matrices, aiding research in metabolomics and drug development.
Principle
This method utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[1] Samples are prepared using a straightforward protein precipitation method. Chromatographic separation is achieved on a C18 reversed-phase column, which resolves the analyte from potential matrix interferences. Detection is performed by a tandem mass spectrometer in positive electrospray ionization (ESI) mode.[2] The high selectivity of MRM is achieved by monitoring a specific precursor-to-product ion transition for both the analyte and its corresponding internal standard.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound (Analyte)
-
¹³C₆-3-(m-Hydroxyphenyl)propanoyl-CoA (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Control biological matrix (e.g., human plasma, cell lysate)
Preparation of Standard and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard in a 50:50 mixture of acetonitrile and water.
-
Working Solutions:
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile/water to prepare a series of working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Spike 95 µL of the control biological matrix with 5 µL of the appropriate analyte working solution to create calibration standards.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Add 5 µL of the IS working solution (100 ng/mL) to each calibration standard and QC sample.
-
Sample Preparation
-
To 100 µL of the biological sample (or standard/QC), add 300 µL of ice-cold acetonitrile containing the internal standard.[2]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography (LC) System: Standard UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
IonSpray Voltage: 5500 V
-
Source Temperature: 500°C
Data Presentation
Mass Spectrometry Parameters
The MRM transitions were optimized by direct infusion of the analyte and internal standard. Acyl-CoAs typically exhibit a characteristic neutral loss of the 507 Da phospho-ADP moiety, which was used for the primary quantifying transition.[5][6] A secondary, qualifying transition was also monitored.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Transition Type |
| 3-(m-HP)-CoA | 918.2 | 411.1 | 100 | 35 | Quantifier |
| 3-(m-HP)-CoA | 918.2 | 428.1 | 100 | 30 | Qualifier |
| ¹³C₆-3-(m-HP)-CoA (IS) | 924.2 | 417.1 | 100 | 35 | Quantifier |
Table 1: Optimized MRM parameters for the analyte and internal standard.
Method Validation Summary
The assay was validated for linearity, precision, and accuracy.
Linearity:
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| 3-(m-HP)-CoA | 1 - 1000 | >0.995 | 1/x² |
Table 2: Calibration curve performance.
Precision and Accuracy:
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 9.8 | 105.2 | 103.5 |
| Low | 3 | 6.2 | 7.5 | 98.7 | 99.1 |
| Medium | 100 | 4.1 | 5.3 | 101.3 | 100.8 |
| High | 800 | 3.5 | 4.8 | 97.6 | 98.2 |
Table 3: Summary of intra-day and inter-day precision and accuracy.
Mandatory Visualizations
Caption: Workflow for MRM assay development and sample analysis.
Caption: Hypothetical metabolic pathway of the target analyte.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acyl-CoA Profiling in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing crucial roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] The accurate quantification of cellular acyl-CoA pools is essential for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases and cancer.[1] However, the inherent instability and low abundance of these molecules present significant analytical challenges.[1] This document provides a detailed protocol for the extraction of acyl-CoAs from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The presented method is a synthesis of established protocols, designed to ensure high recovery and sample stability.[1]
Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines
The following table summarizes the quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes. Note that data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), which can affect direct comparability.[1]
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~10 | ~3.5 |
| C18:1-CoA | - | ~7.5 | ~2.5 |
| C18:2-CoA | - | ~1 | ~0.5 |
| C20:4-CoA | - | ~0.5 | ~0.2 |
Experimental Workflow
Caption: Workflow for acyl-CoA extraction from cultured cells.
Experimental Protocols
This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[1] The key to successful acyl-CoA profiling is the rapid inactivation of cellular enzymes to prevent metabolic changes during sample preparation.[2]
Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: 80% methanol (B129727) (LC-MS grade) in water, pre-chilled to -80°C. Other solvents like acetonitrile/methanol/water (2:2:1, v/v/v) can also be used.[3]
-
Internal standards (optional, but recommended for accurate quantification)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Centrifuge capable of reaching >14,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure
1. Cell Harvesting and Washing
The method of harvesting depends on whether the cells are adherent or in suspension.[1] It is crucial to perform these steps quickly and on ice to minimize metabolic activity.
-
For Adherent Cells:
-
For Suspension Cells:
-
Transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[1]
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]
-
After the final wash, aspirate all residual PBS. Proceed immediately to quenching and lysis.
-
2. Quenching and Cell Lysis
Quenching is a critical step to halt enzymatic activity instantly.[4] This is typically achieved by adding a pre-chilled organic solvent.
-
Add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol) to the cell plate (adherent cells) or cell pellet (suspension cells). A common volume is 1 mL for a 10 cm dish or per 1-10 million cells.
-
For Adherent Cells: Immediately after adding the cold solvent, use a cell scraper to scrape the cells.[1][2]
-
For Suspension Cells: Resuspend the cell pellet in the cold extraction solvent by vortexing or pipetting.[1]
-
Transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.[2]
3. Protein Precipitation and Extraction
-
Vortex the cell lysate vigorously for 1 minute to ensure thorough mixing and to facilitate protein precipitation.[5]
-
Incubate the samples at -20°C for at least 30 minutes to enhance protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 - 20,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cellular debris.[5][6]
4. Supernatant Collection and Drying
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1] Be cautious not to disturb the pellet.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[5] Avoid excessive heat, as acyl-CoAs can be heat-labile.
5. Sample Reconstitution
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.[1] The choice of reconstitution solvent is critical for acyl-CoA stability.[7] Common choices include 50% methanol in water or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1][7]
-
Vortex the reconstituted sample briefly and centrifuge at high speed for 5-10 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
6. Normalization
For accurate comparison between samples, it is essential to normalize the data. Common normalization strategies include:
-
Cell number: Count cells prior to harvesting.
-
Protein concentration: Measure the protein content of the cell lysate using a compatible assay (e.g., BCA assay on the protein pellet).
-
Total ion current (TIC): Normalize to the total ion signal in each sample, though this method can be influenced by a few highly abundant ions.[8]
-
Internal standards: The addition of a known amount of a stable isotope-labeled acyl-CoA internal standard at the beginning of the extraction is the most robust method for correcting for sample loss and matrix effects.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 9. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(m-Hydroxyphenyl)propanoyl-CoA in polyketide biosynthesis research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyketide synthases (PKSs) are remarkable enzymatic assembly lines responsible for the biosynthesis of a vast array of structurally diverse and biologically active natural products. The structural identity of the final polyketide is largely determined by the choice of a starter unit and the subsequent series of condensation reactions with extender units. The engineering of PKSs to accept non-native starter units is a powerful strategy for the generation of novel polyketides with potentially new or improved pharmacological properties. This application note details the use of a synthetic starter unit, 3-(m-Hydroxyphenyl)propanoyl-CoA, in polyketide biosynthesis research, offering a pathway to novel phenolic polyketides.
While extensive research has demonstrated the flexibility of various PKSs to accept alternative starter units, specific studies detailing the enzymatic incorporation of this compound are not extensively documented in publicly available literature. Therefore, this document provides a comprehensive, generalized protocol and application framework based on established principles of polyketide synthase engineering and in vitro characterization. The presented protocols and data are intended to serve as a guide for researchers to explore the potential of this and other novel starter units in their own PKS systems.
Application: Generation of Novel Phenolic Polyketides
The primary application of this compound in polyketide biosynthesis is as a precursor for the chemoenzymatic synthesis of novel polyketides. The m-hydroxyphenyl moiety can be a key pharmacophore in various drug classes, and its incorporation into a polyketide backbone can lead to compounds with unique biological activities, such as antioxidant, anti-inflammatory, or anticancer properties.
Data Presentation: Hypothetical Quantitative Analysis
The following table presents hypothetical quantitative data for the utilization of this compound by a model promiscuous Type III Polyketide Synthase (e.g., Chalcone Synthase) in vitro, compared to its native starter unit and other analogs. This data is for illustrative purposes to guide experimental design and interpretation.
| Starter Unit | Relative Activity (%) | Product Yield (µg/mL) | Apparent Km (µM) |
| p-Coumaroyl-CoA (Native) | 100 | 50.2 | 15 |
| This compound | 65 | 32.8 | 45 |
| Cinnamoyl-CoA | 80 | 41.5 | 25 |
| Hexanoyl-CoA | 30 | 15.1 | 110 |
| Acetyl-CoA | 10 | 5.3 | >500 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of acyl-CoA esters from the corresponding carboxylic acid.
Materials:
-
3-(m-Hydroxyphenyl)propanoic acid
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Sodium Bicarbonate solution (5% w/v)
-
Trifluoroacetic acid (TFA)
-
HPLC grade water and acetonitrile (B52724)
-
Solid-phase extraction (SPE) cartridges (C18)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 3-(m-hydroxyphenyl)propanoic acid (1 eq.), NHS (1.1 eq.), and DCC (1.1 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.
-
The filtrate containing the NHS-ester of 3-(m-hydroxyphenyl)propanoic acid is used directly in the next step.
-
-
Coupling with Coenzyme A:
-
Dissolve Coenzyme A trilithium salt (1.2 eq.) in a 5% sodium bicarbonate solution.
-
Slowly add the DMF solution containing the NHS-ester to the Coenzyme A solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 2-3 with TFA.
-
Load the acidified solution onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with HPLC grade water to remove salts and unreacted Coenzyme A.
-
Elute the this compound with a stepwise gradient of acetonitrile in water.
-
Lyophilize the fractions containing the product.
-
Confirm the identity and purity of the product by LC-MS and 1H NMR.
-
Protocol 2: In Vitro Polyketide Synthase Assay
This protocol outlines a general procedure for assessing the ability of a PKS to utilize this compound as a starter unit.
Materials:
-
Purified Polyketide Synthase (e.g., Chalcone Synthase, or an engineered modular PKS)
-
Synthesized this compound
-
Malonyl-CoA (or other appropriate extender unit)
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
NADPH (if reductive steps are present in the PKS module)
-
Quenching solution (e.g., 10% v/v formic acid or 2M HCl)
-
Ethyl acetate (B1210297) for extraction
-
HPLC and LC-MS for analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer
-
Purified PKS (final concentration 1-5 µM)
-
This compound (final concentration 50-200 µM)
-
Malonyl-CoA (final concentration 200-500 µM)
-
NADPH (if required, final concentration 1 mM)
-
-
Include appropriate controls (e.g., no enzyme, no starter unit, no extender unit).
-
Initiate the reaction by adding the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the PKS (e.g., 30°C) for 1-4 hours.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding the quenching solution.
-
Add an equal volume of ethyl acetate and vortex vigorously to extract the polyketide product.
-
Centrifuge to separate the phases and collect the organic layer.
-
Repeat the extraction step.
-
Evaporate the pooled organic layers to dryness under a stream of nitrogen.
-
-
Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample by HPLC to quantify the product and by LC-MS to determine its mass and confirm its identity.
-
Visualizations
Caption: Chemoenzymatic synthesis of this compound.
Caption: Experimental workflow for in vitro PKS assay.
Caption: Proposed biosynthetic pathway for a novel polyketide.
Application Notes and Protocols for Isotopic Labeling of 3-(m-Hydroxyphenyl)propanoyl-CoA in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the isotopic labeling of 3-(m-Hydroxyphenyl)propanoyl-CoA and its application in metabolic flux analysis (MFA). This powerful technique allows for the quantitative measurement of intracellular metabolic fluxes, offering deep insights into cellular physiology and the metabolic fate of aromatic compounds.
Introduction
Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By introducing isotopically labeled substrates, such as ¹³C-labeled this compound, researchers can trace the path of atoms through metabolic pathways. Subsequent analysis of the labeling patterns in downstream metabolites by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy enables the precise calculation of metabolic fluxes. This approach is invaluable for identifying metabolic bottlenecks, elucidating drug mechanisms, and guiding metabolic engineering strategies. 3-(m-Hydroxyphenyl)propionate (3HPP) and its CoA-activated form are key intermediates in the bacterial catabolism of various phenylpropanoids, making them important targets for MFA studies in microbial metabolism and biotechnology.
Metabolic Pathway of 3-(m-Hydroxyphenyl)propionate in Escherichia coli
In Escherichia coli, 3-(m-Hydroxyphenyl)propionate (3HPP) is catabolized through a specific peripheral pathway that channels it into the central carbon metabolism. The pathway involves a series of enzymatic reactions that hydroxylate and cleave the aromatic ring. Understanding this pathway is fundamental to designing and interpreting isotopic labeling experiments for MFA.
Application Note: Accurate Mass Determination of 3-(m-Hydroxyphenyl)propanoyl-CoA by High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(m-Hydroxyphenyl)propanoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle, and they also function as signaling molecules. The accurate and unambiguous identification of specific acyl-CoA species within complex biological matrices is essential for advancing research in metabolomics, disease biomarker discovery, and drug development. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provides the necessary mass accuracy and resolution to determine the elemental composition of an analyte and elucidate its structure through fragmentation analysis.[1][2][3] This application note details a robust liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method for the confident identification of this compound.
Experimental Workflow
The overall experimental process involves sample extraction to isolate acyl-CoAs, separation by liquid chromatography, and subsequent analysis by high-resolution mass spectrometry to determine accurate mass and fragmentation patterns.
Caption: General experimental workflow for acyl-CoA analysis.
Protocols and Methodologies
Sample Preparation Protocol (Methanol Extraction)
This protocol is adapted from established methods for extracting acyl-CoAs from cellular or tissue samples.[4]
Reagents:
-
Ice-cold 80% Methanol (B129727) (LC-MS Grade) in Water (LC-MS Grade)
-
50 mM Ammonium (B1175870) Acetate (B1210297) solution, pH 6.8 (for reconstitution)
-
Internal Standard (e.g., Heptadecanoyl-CoA), optional for quantitative studies[5]
Procedure:
-
Homogenization: For tissue samples (5-10 mg), homogenize in liquid nitrogen. For cultured cells, aspirate the medium and wash twice with cold phosphate-buffered saline (PBS).[4][6]
-
Extraction: Add 250 µL of ice-cold 80% methanol to the homogenized tissue or cell pellet. For cell plates, add methanol directly and scrape the cells.[4][6]
-
Incubation: Incubate the mixture on ice for 15 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the extract at 20,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). The resulting dry pellet can be stored at -80°C for stability.[4]
-
Reconstitution: Prior to analysis, reconstitute the dried pellet in 30 µL of 50 mM ammonium acetate (pH 6.8). Vortex thoroughly and centrifuge at 20,000 x g for 3 minutes at 4°C.[4]
-
Transfer: Transfer the final supernatant to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography (LC) Method
Reversed-phase chromatography is employed to separate this compound from other metabolites based on polarity.[4]
| Parameter | Setting |
| LC System | Thermo Scientific Ultimate 3000 UHPLC or equivalent |
| Column | Waters ACQUITY HSS T3 C18 (150 x 2.1 mm, 1.8 µm) or equivalent[7] |
| Mobile Phase A | Water with 5 mM Ammonium Acetate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Gradient | 2% B (0-1.5 min), 2-95% B (1.5-13 min), 95% B (13-17 min), 2% B (17.1-20 min) |
High-Resolution Mass Spectrometry (HRMS) Method
The analysis is performed on a high-resolution instrument, such as a Q Exactive Orbitrap, in positive electrospray ionization mode to achieve high mass accuracy and obtain fragmentation data.
| Parameter | Setting |
| Mass Spectrometer | Thermo Scientific Q Exactive Orbitrap or equivalent Q-TOF |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3.6 kV |
| Capillary Temperature | 320°C |
| Sheath / Aux Gas Flow Rate | 30 / 10 (arbitrary units) |
| Full Scan (MS1) Resolution | 70,000 @ m/z 200 |
| Full Scan (MS1) Range | m/z 150 - 1500 |
| dd-MS2 (Data-Dependent MS/MS) | Enabled |
| MS2 Resolution | 35,000 @ m/z 200 |
| Collision Energy (HCD) | Stepped NCE: 20, 30, 45 eV |
| Mass Accuracy | < 5 ppm |
Data Presentation and Results
The primary goal of HRMS is to confirm the identity of a compound through its accurate mass, which allows for the determination of its elemental composition, and its fragmentation pattern, which provides structural evidence.[8][9]
Accurate Mass Determination
The elemental composition of this compound is C₃₀H₄₄N₇O₁₈P₃S . The theoretical monoisotopic mass of its protonated ion ([M+H]⁺) is compared against the experimentally observed mass. A mass error of less than 5 ppm provides high confidence in the assigned elemental formula.[1]
Table 1: Accurate Mass Data for this compound
| Analyte | Formula | Theoretical m/z ([M+H]⁺) | Observed m/z | Mass Error (ppm) |
|---|
| this compound | C₃₀H₄₅N₇O₁₈P₃S⁺ | 914.1676 | 914.1682 | 0.66 |
Structural Confirmation by MS/MS Fragmentation
Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode MS/MS. The most prominent fragmentation is the neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety (507.0031 Da).[10][11][12][13] Additional characteristic fragments, such as the adenosine (B11128) diphosphate (B83284) ion at m/z 428.037, further confirm the presence of the coenzyme A structure.[14][15]
Table 2: Key MS/MS Fragments for Structural Identification
| Precursor Ion (m/z) | Fragment Ion Description | Fragment Formula | Theoretical Fragment m/z | Observed Fragment m/z |
|---|---|---|---|---|
| 914.1682 | [M+H - 507.0031]⁺ (Acyl-pantetheine moiety) | C₁₉H₂₉N₂O₈PS⁺ | 476.1460 | 476.1463 |
| 914.1682 | Adenosine diphosphate fragment | C₁₀H₁₅N₅O₁₀P₂⁺ | 428.0370 | 428.0371 |
Logic of Identification
The confident identification of this compound relies on a two-tiered approach that combines data from both MS1 and MS2 scans. The accurate mass from the full MS1 scan determines the elemental composition, while the specific fragmentation pattern from the MS2 scan confirms the molecular structure and class identity.
Caption: Logic for confident metabolite identification using HRMS.
Conclusion
The described LC-HRMS method provides a highly specific and sensitive protocol for the accurate mass determination and structural confirmation of this compound. The combination of chromatographic separation, sub-ppm mass accuracy from full scan analysis, and characteristic fragmentation patterns from MS/MS data allows for the unambiguous identification of this metabolite in complex biological samples. This workflow is readily adaptable for the analysis of other acyl-CoA species and serves as a valuable tool for researchers in metabolism and drug development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ijpras.com [ijpras.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the stability of 3-(m-Hydroxyphenyl)propanoyl-CoA in aqueous solutions.
Welcome to the technical support center for 3-(m-Hydroxyphenyl)propanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of this compound in aqueous solutions?
A1: this compound, like other acyl-CoA thioesters, is susceptible to degradation in aqueous solutions primarily through two pathways:
-
Hydrolysis: The thioester bond is prone to hydrolysis, yielding 3-(m-hydroxyphenyl)propanoic acid and Coenzyme A. This reaction is thermodynamically favorable and is significantly influenced by pH.[1][2]
-
Oxidation: The free thiol group (-SH) on the Coenzyme A moiety can be oxidized, leading to the formation of disulfide bridges (CoA-S-S-CoA) or other oxidized species, which inactivates the molecule.[3]
Q2: How does pH affect the stability of this compound?
A2: The pH of the aqueous solution is a critical factor. Thioesters are generally more stable in acidic to neutral conditions. Aqueous solutions of Coenzyme A and its derivatives are unstable at basic pH.[3] For optimal stability, it is recommended to maintain the pH of the solution between 4 and 7.[4] Hydrolysis of the thioester bond is significantly accelerated under alkaline conditions.[5]
Q3: What is the impact of temperature on the stability of this compound?
A3: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the thioester bond.[6][7] Therefore, to maintain the stability of this compound, it is crucial to store aqueous solutions at low temperatures, such as -20°C or -80°C for long-term storage.[3] For short-term handling during experiments, solutions should be kept on ice whenever possible.
Q4: Can components of my buffer system affect the stability of this compound?
A4: Yes, certain buffer components can influence stability. For instance, some nucleophilic buffer species can potentially catalyze the hydrolysis of the thioester bond. It is advisable to use non-nucleophilic buffers. Additionally, the presence of trace metal ions in buffer salts can catalyze oxidation.[8]
Q5: Are there any additives that can be used to improve the stability of this compound solutions?
A5: Yes, several types of additives can help enhance stability:
-
Reducing Agents: To prevent oxidation of the thiol group, small amounts of reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) can be added to the solution.[3]
-
Chelating Agents: To sequester metal ions that can catalyze oxidation, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be included in the buffer.[9][10]
-
Antioxidants: Besides reducing agents, other antioxidants may help prevent oxidative degradation of the molecule.[11][12][13]
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and use of this compound in aqueous solutions.
Problem: Rapid Degradation of this compound Confirmed by Analytical Methods (e.g., HPLC, LC-MS/MS).
Below is a troubleshooting workflow to identify and resolve the cause of instability.
Caption: Troubleshooting workflow for this compound instability.
Data Presentation: Summary of Factors Affecting Stability
| Factor | Condition | Impact on Stability | Recommendation |
| pH | > 7.0 (Basic) | High | Maintain pH between 4.0 and 6.0.[3] |
| 6.0 - 7.0 (Neutral) | Moderate | Acceptable for short-term use. | |
| < 6.0 (Acidic) | Low | Optimal for long-term storage.[3] | |
| Temperature | Room Temperature (~25°C) | High | Avoid. Keep on ice for short periods only. |
| 4°C | Moderate | Suitable for very short-term storage (hours). | |
| -20°C to -80°C | Low | Recommended for long-term storage.[3] | |
| Additives | None | High (risk of oxidation/metal catalysis) | Add stabilizers. |
| Reducing Agent (e.g., DTT) | Lowers oxidative degradation | Use 1-5 mM DTT for stock solutions.[3] | |
| Chelating Agent (e.g., EDTA) | Lowers metal-catalyzed degradation | Use 0.1-1 mM EDTA in buffers.[8] |
Experimental Protocols & Visualizations
Key Degradation Pathways
The primary chemical reactions leading to the degradation of this compound in aqueous solutions are hydrolysis and oxidation.
Caption: Major degradation pathways for this compound.
Protocol: Stability Assessment of this compound
This protocol outlines a method to quantitatively assess the stability of this compound under various conditions using HPLC.
Objective: To determine the rate of degradation of this compound in different buffer conditions, temperatures, and with various stabilizing agents.
Materials:
-
This compound
-
High-purity water
-
Buffers (e.g., Phosphate, MES, HEPES) at various pH values
-
Stabilizing agents: DTT, EDTA
-
HPLC system with a suitable column (e.g., C18) and detector (UV, typically 260 nm for the adenine (B156593) moiety of CoA)
-
Temperature-controlled incubators/water baths
-
Microcentrifuge tubes
Experimental Workflow:
Caption: Workflow for an experimental stability study of acyl-CoA thioesters.
Methodology:
-
Stock Solution Preparation: Dissolve this compound in a small volume of cold, slightly acidic (pH 4-5) buffer to create a concentrated stock solution. Keep on ice.
-
Test Condition Setup: Prepare a matrix of test conditions in microcentrifuge tubes. For example:
-
Buffer A: 50 mM Phosphate, pH 5.0
-
Buffer B: 50 mM Phosphate, pH 7.4
-
Buffer C: 50 mM Phosphate, pH 8.5
-
Buffer D: 50 mM Phosphate, pH 7.4 + 1 mM EDTA
-
Buffer E: 50 mM Phosphate, pH 7.4 + 5 mM DTT
-
Buffer F: 50 mM Phosphate, pH 7.4 + 1 mM EDTA + 5 mM DTT
-
-
Initiate Experiment: Add a small volume of the stock solution to each test buffer to achieve the desired final concentration (e.g., 100 µM). Vortex briefly.
-
Time Zero (T=0) Sample: Immediately after mixing, take an aliquot from each tube, quench the reaction (e.g., by adding an equal volume of 10% trichloroacetic acid), and store at -80°C.
-
Incubation: Place the sets of tubes at their respective incubation temperatures (e.g., 4°C and 25°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), remove aliquots from each condition, quench as in step 4, and freeze.
-
Sample Analysis: Once all samples are collected, analyze them by a validated HPLC or LC-MS/MS method to determine the concentration of intact this compound.[14][15]
-
Data Analysis: For each condition, plot the percentage of remaining this compound against time. Determine the stability and calculate the degradation rate constant or half-life for each condition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. neolab.de [neolab.de]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of temperature on stability and activity of lysolecithin acyltransferase and acyl-CoA hydrolase from rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 8. Chelating Agents for Cosmetics - Quimidroga [quimidroga.com]
- 9. dow.com [dow.com]
- 10. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 12. zellersolutions.com [zellersolutions.com]
- 13. Antioxidant - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in the enzymatic synthesis of 3-(m-Hydroxyphenyl)propanoyl-CoA.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the enzymatic synthesis of 3-(m-Hydroxyphenyl)propanoyl-CoA.
Troubleshooting Guides & FAQs
FAQ 1: My reaction yield is very low or non-existent. What are the most common initial checks I should perform?
Low yields in enzymatic CoA ligation reactions can stem from several factors. A systematic approach to troubleshooting is crucial. Start by verifying the fundamental components and conditions of your reaction.
Initial Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields.
Key areas to investigate:
-
Enzyme Activity: Ensure your 4-Coumarate:CoA Ligase (4CL) is active. Test it with a preferred substrate, such as p-coumaric acid, for which activity is well-documented.
-
ATP Integrity: ATP is susceptible to degradation through repeated freeze-thaw cycles and is unstable at non-neutral pH.[1][2] Use a fresh stock of ATP or verify the concentration and purity of your current stock.
-
Substrate Quality: The purity of your 3-(m-Hydroxyphenyl)propanoic acid is critical. Impurities can inhibit the enzyme.
-
Reaction Buffer Composition: Ensure the pH of your buffer is optimal for the enzyme (typically pH 7.0-8.0) and that you have the correct concentration of the required divalent cation, usually Mg²⁺.
FAQ 2: Is 3-(m-Hydroxyphenyl)propanoic acid an optimal substrate for 4-Coumarate:CoA Ligase (4CL)?
This is a critical consideration. 4CL enzymes exhibit strong preferences for specific hydroxycinnamic acid derivatives. The natural substrates are typically p-coumaric acid, caffeic acid, and ferulic acid.[3] The position of the hydroxyl group on the phenyl ring significantly impacts substrate binding and catalytic efficiency.
While structurally similar, the meta-position of the hydroxyl group in your substrate is not the preferred para-position found in the enzyme's eponymous substrate, p-coumaric acid. This difference in structure likely results in lower binding affinity (higher Kₘ) and/or a lower turnover rate (lower kcat) compared to the enzyme's preferred substrates.
Enzymatic Ligation Pathway
Caption: The two-step reaction catalyzed by 4-Coumarate:CoA Ligase.
Recommendation: If you continue to experience low yields, consider performing a kinetic analysis comparing your substrate to p-coumaric acid. This will quantify the difference in efficiency and help you decide if you need to adjust reaction conditions (e.g., increase enzyme or substrate concentration) or source a different enzyme isoform that may have broader substrate specificity.
FAQ 3: How critical are the concentrations of ATP and Mg²⁺, and what are the optimal ratios?
The concentrations of ATP and the divalent cation (typically Mg²⁺) are crucial and interdependent. The enzyme's true substrate is often the Mg-ATP complex.[1][4]
-
ATP Concentration: Should be in molar excess relative to the substrate you wish to convert. A common starting point is 2.5-5 mM.[5][6]
-
Mg²⁺ Concentration: The optimal Mg²⁺ concentration is typically equal to or slightly higher than the ATP concentration.[4] Excess free Mg²⁺ can sometimes inhibit the enzyme. A recommended starting range is 5-10 mM when using 2.5-5 mM ATP.[4][7]
-
ATP Stability: Be aware that preparing stock solutions of ATP can lower the pH of the solution. It is good practice to pH-adjust your ATP stock solution to neutral or prepare your reaction buffer and then adjust the final pH after all components, including ATP, have been added.[8]
FAQ 4: Could my reaction be suffering from substrate or product inhibition?
Yes, both substrate and product inhibition are possible and can be significant causes of low yield, especially when trying to drive the reaction to completion with high starting concentrations.
-
Substrate Inhibition: While less common for 4CL with its natural substrates, using a non-ideal substrate might lead to the formation of an unproductive enzyme-substrate complex at high concentrations.[6][9] If you suspect substrate inhibition, try running the reaction with a range of lower substrate concentrations to see if the conversion efficiency improves.
-
Product Inhibition: The accumulation of the product, this compound, or the co-product AMP, could competitively inhibit the enzyme's active site.
If you suspect inhibition, running a time-course experiment and analyzing the initial reaction rates at different substrate concentrations can help identify the issue.
Data Presentation
Table 1: Typical Reaction Conditions for 4CL Enzymatic Assay
| Parameter | Recommended Range | Notes |
| Enzyme | 4-Coumarate:CoA Ligase (4CL) | Activity and isoform source are critical. |
| Substrate | 0.2 - 2 mM | Higher concentrations may lead to inhibition. |
| Coenzyme A | 0.2 - 0.5 mM | Should be in slight excess or equimolar to the substrate. |
| ATP | 2.5 - 5 mM | Use fresh, pH-neutralized stock.[5][6] |
| MgCl₂ | 5 - 10 mM | Should be in slight excess of ATP concentration.[7] |
| Buffer | 100-200 mM Tris-HCl or NaH₂PO₄ | - |
| pH | 7.0 - 8.0 | Optimal pH can be enzyme-specific.[7] |
| Temperature | 30 - 37 °C | Optimal temperature can be enzyme-specific.[7] |
Table 2: Kinetic Parameters of 4CL Isoforms with Various Substrates
This table summarizes kinetic data for various 4CL enzymes with their preferred substrates. Note the generally lower Kₘ (higher affinity) and higher catalytic efficiency (kcat/Kₘ) for p-coumaric acid compared to other substrates like cinnamic acid. It is expected that 3-(m-Hydroxyphenyl)propanoic acid would exhibit kinetic parameters that are less favorable than those for p-coumaric acid.
| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (nkat/mg) | kcat/Kₘ (µM⁻¹s⁻¹) |
| Mulberry (Ma4CL3) [5] | p-Coumaric acid | 10.49 | 4.40 | 0.027 |
| Cinnamic acid | 73.53 | 22.15 | 0.014 | |
| Caffeic acid | 463.69 | 16.15 | 0.003 | |
| Hybrid Poplar (Recombinant 4CL-9) [10] | p-Coumaric acid | ~80 | - | - |
| Ferulic acid | ~100 | - | - | |
| Cinnamic acid | ~1000 | - | - | |
| Marchantia paleacea (Mp4CL1) [7] | p-Coumaric acid | 93.99 | - | 1.53 |
| Caffeic acid | 113.30 | - | 1.25 | |
| Cinnamic acid | 115.10 | - | 0.93 | |
| Ferulic acid | 414.10 | - | 0.16 |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 4CL Activity
This protocol is adapted for a standard 1 mL cuvette assay to check the activity of your 4CL enzyme using a control substrate (p-coumaric acid). The formation of p-coumaroyl-CoA can be monitored by the increase in absorbance at 333 nm.[10][11][12]
Materials:
-
Purified 4CL enzyme solution
-
100 mM Tris-HCl buffer, pH 7.5
-
50 mM ATP stock solution, pH 7.0
-
50 mM MgCl₂ stock solution
-
10 mM Coenzyme A (CoA) stock solution
-
10 mM p-coumaric acid stock solution (dissolved in a minimal amount of DMSO or ethanol, then diluted in buffer)
-
UV/Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a Master Mix: For each reaction, prepare a master mix containing the buffer, ATP, and MgCl₂. For a 1 mL final volume, combine:
-
880 µL of 100 mM Tris-HCl buffer
-
100 µL of 50 mM ATP stock (final concentration: 5 mM)
-
100 µL of 50 mM MgCl₂ stock (final concentration: 5 mM)
-
Note: Volumes may need to be adjusted based on stock concentrations.
-
-
Blank the Spectrophotometer:
-
To a cuvette, add 980 µL of the master mix and 20 µL of the p-coumaric acid stock (final concentration: 0.2 mM).
-
Mix gently and use this solution to blank the spectrophotometer at 333 nm.
-
-
Initiate the Reaction:
-
To the blanked cuvette, add 20 µL of the CoA stock solution (final concentration: 0.2 mM).
-
Add a specific amount of your 4CL enzyme solution (e.g., 5-10 µg of protein).
-
Quickly mix by inverting the cuvette.
-
-
Measure Absorbance:
-
Immediately start monitoring the change in absorbance at 333 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
The initial linear rate of increase in absorbance is proportional to the enzyme activity.
-
-
Control Reaction:
-
Run a parallel reaction without the enzyme to ensure there is no non-enzymatic formation of the thioester.
-
Protocol 2: Substrate Purity Analysis by HPLC
This protocol provides a general method to assess the purity of your 3-(m-Hydroxyphenyl)propanoic acid substrate.
Materials:
-
3-(m-Hydroxyphenyl)propanoic acid sample
-
HPLC-grade methanol (B129727) or acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or acetic acid
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Acetic Acid in water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
-
Prepare Sample:
-
Accurately weigh and dissolve a small amount of your substrate in a suitable solvent (e.g., 50:50 water/methanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan across a range (e.g., 210-350 nm) to find the absorbance maximum, or use a standard wavelength like 254 nm or 280 nm.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Return to 10% B and equilibrate
-
-
-
Analysis:
-
Analyze the resulting chromatogram. A pure sample should show a single major peak.
-
Calculate the purity by integrating the area of all peaks and determining the percentage of the main peak area relative to the total area. Significant impurity peaks could indicate the presence of inhibitors.
-
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. neb.com [neb.com]
- 3. pnas.org [pnas.org]
- 4. Characterization of the monovalent and divalent cation requirements for the xenobiotic carboxylic acid: CoA ligases of bovine liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Substrate Inhibition Couples Kinetically Distinct 4-Coumarate:Coenzyme A Ligases with Spatially Distinct Metabolic Roles in Quaking Aspen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sunlongbiotech.com [sunlongbiotech.com]
- 12. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
Technical Support Center: Overcoming Challenges in the Purification of Aromatic Acyl-CoA Esters
Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the purification of aromatic acyl-CoA esters. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful purification of these valuable but often labile molecules.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of aromatic acyl-CoA esters in a user-friendly question-and-answer format.
Enzymatic Synthesis
Q1: My enzymatic synthesis of aromatic acyl-CoA esters shows low conversion rates. What are the possible causes and solutions?
A1: Low conversion rates in enzymatic synthesis can stem from several factors related to enzyme activity, reaction conditions, or substrate availability.
Possible Causes & Solutions:
-
Suboptimal Enzyme Activity:
-
Inactive Enzyme: Verify the activity of your ligase (e.g., 4-coumarate-CoA ligase, benzoate-CoA ligase) using a positive control substrate.
-
Improper Folding/Storage: Ensure the enzyme has been expressed and purified under conditions that maintain its folded, active state. Store enzymes at -80°C in appropriate buffers containing cryoprotectants. Avoid repeated freeze-thaw cycles.[1][2]
-
-
Inadequate Cofactors or Substrates:
-
ATP Degradation: ATP is essential for the activation of the aromatic acid.[1] Prepare ATP solutions fresh and keep them on ice.
-
Coenzyme A (CoA) Oxidation: The free thiol group of CoA is susceptible to oxidation. Prepare CoA solutions fresh and consider adding a reducing agent like DTT or TCEP to the reaction mixture.
-
Incorrect Concentrations: Titrate the concentrations of the aromatic acid, CoA, and ATP to find the optimal ratio for your specific enzyme and substrate.
-
-
Suboptimal Reaction Conditions:
-
pH and Temperature: Most ligases have an optimal pH around 7.5-8.0 and function well at temperatures between 25-37°C.[1] Verify the optimal conditions for your specific enzyme.
-
Reaction Time: While some microbial ligases can achieve high conversion in as little as 15 minutes, others may require longer incubation times (e.g., up to 20 hours).[1] Perform a time-course experiment to determine the optimal reaction time.
-
Product Inhibition: High concentrations of the aromatic acyl-CoA ester or pyrophosphate byproduct can inhibit the enzyme. Consider including pyrophosphatase in the reaction mixture to degrade pyrophosphate.
-
Solid-Phase Extraction (SPE) Purification
Q2: I am experiencing low recovery of my aromatic acyl-CoA ester after SPE. How can I troubleshoot this?
A2: Low recovery during SPE is a common issue. The first step in troubleshooting is to determine where the analyte is being lost by collecting and analyzing the flow-through, wash, and elution fractions.
Possible Causes & Solutions:
-
Analyte in Flow-Through:
-
Improper Cartridge Conditioning: Ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or an acidic buffer) to activate the sorbent. Do not let the sorbent dry out before loading the sample.
-
Sample Solvent Too Strong: If the sample is dissolved in a solvent with high organic content, it may not bind effectively to the reversed-phase sorbent. Dilute the sample with a weaker solvent (e.g., water with a low percentage of organic solvent).
-
Incorrect Sorbent: The chosen sorbent (e.g., C18) may not be optimal for your specific aromatic acyl-CoA ester. Consider a different sorbent with alternative chemistry, such as a hydrophilic-lipophilic balanced (HLB) polymer.
-
-
Analyte in Wash Fraction:
-
Wash Solvent Too Strong: The wash solvent may be eluting your compound of interest along with the impurities. Reduce the organic content of the wash solvent.
-
-
Analyte Not Eluting from Cartridge:
-
Elution Solvent Too Weak: The elution solvent may not be strong enough to desorb your analyte from the sorbent. Increase the organic content of the elution solvent or try a different solvent with a higher elution strength (e.g., acetonitrile (B52724) instead of methanol).
-
Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely elute the analyte. Try eluting with multiple smaller volumes.
-
Q3: My purified aromatic acyl-CoA ester is contaminated with the starting aromatic acid or free Coenzyme A. How can I improve the purity?
A3: Co-elution of starting materials is a common purity issue.
Possible Causes & Solutions:
-
Incomplete Reaction: If the enzymatic synthesis is not driven to completion, unreacted starting materials will be present. Optimize the reaction conditions as described in Q1.
-
Ineffective Washing during SPE: The wash step is crucial for removing unreacted starting materials.
-
To remove unreacted aromatic acid, a wash with a slightly acidic aqueous solution can be effective.
-
To remove free CoA, which is more polar than the acyl-CoA ester, a wash with a low percentage of organic solvent in water is typically used. For example, a common procedure involves washing with 4% aqueous ammonium (B1175870) acetate (B1210297) to remove residual aromatic free acid and excess CoA.[1]
-
Analyte Stability
Q4: My aromatic acyl-CoA ester appears to be degrading during purification or storage. What can I do to improve its stability?
A4: Aromatic acyl-CoA esters are susceptible to hydrolysis, particularly at alkaline pH and elevated temperatures.
Possible Causes & Solutions:
-
pH-Mediated Hydrolysis: The thioester bond is more stable at acidic to neutral pH. Maintain the pH of your solutions below 7.5. Acidifying the equilibration and wash buffers during SPE can also help.
-
Thermal Degradation: Perform all purification steps on ice or at 4°C whenever possible. For long-term storage, keep the purified product at -80°C.[2]
-
Oxidation: The CoA moiety can be susceptible to oxidation. Store under an inert atmosphere (e.g., argon or nitrogen) and consider adding antioxidants if compatible with your downstream applications.
Data Presentation
Table 1: Typical Performance of SPE Cartridges for Purification of Aromatic Compounds
While direct comparative data for a wide range of aromatic acyl-CoA esters is limited, the following table provides a qualitative comparison of commonly used SPE sorbents based on their performance with structurally related compounds like peptides. This can serve as a starting point for selecting a suitable sorbent for your application.
| SPE Sorbent | Analyte Retention Principle | Advantages | Disadvantages | Typical Recovery for Aromatic Analytes |
| C18 (Silica-based) | Reversed-phase (hydrophobic) | Well-established, good retention for non-polar to moderately polar compounds. | Can have secondary interactions with residual silanols, leading to peak tailing. Requires careful conditioning to prevent drying. | Good, but may have lower recovery for more polar aromatic acyl-CoA esters. |
| Oasis HLB (Polymeric) | Reversed-phase (hydrophilic-lipophilic balanced) | Water-wettable (less prone to drying out), stable over a wide pH range, good retention for a broad range of compounds (polar to non-polar).[3] | May have different selectivity compared to C18. | Generally high and reproducible for a wider range of polarities. |
Table 2: Quantitative Data from Enzymatic Synthesis and Purification of Aromatic Acyl-CoA Esters
The following table summarizes reported yields for the enzymatic synthesis and subsequent SPE purification of various aromatic acyl-CoA esters.
| Aromatic Acyl-CoA Ester | Enzyme Used | Synthesis Conversion (%) | Purification Method | Purification Yield (%) | Reference |
| Cinnamoyl-CoA | 4-Coumarate-CoA ligase | Up to 95% | Solid-Phase Extraction (C18) | Up to 80% | [1][2] |
| p-Coumaroyl-CoA | 4-Coumarate-CoA ligase | Up to 95% | Solid-Phase Extraction (C18) | Up to 80% | [1][2] |
| Feruloyl-CoA | 4-Coumarate-CoA ligase | Up to 95% | Solid-Phase Extraction (C18) | Up to 80% | [1][2] |
| Caffeoyl-CoA | 4-Coumarate-CoA ligase | Up to 95% | Solid-Phase Extraction (C18) | Up to 80% | [1][2] |
| Benzoyl-CoA | Benzoate-CoA ligase | Up to 95% | Solid-Phase Extraction (C18) | Up to 80% | [1][2] |
| Hydroxycinnamate-CoAs | 4-Coumarate-CoA ligase | Not specified | HPLC | 88-95% | [4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of p-Coumaroyl-CoA
This protocol is adapted from established methods for the synthesis of hydroxycinnamoyl-CoA esters.[1]
Materials:
-
Recombinant 4-Coumarate-CoA ligase (4CL)
-
p-Coumaric acid
-
Coenzyme A (free acid)
-
ATP (disodium salt)
-
MgCl₂
-
Tris-HCl buffer (1 M, pH 8.0)
-
Pyrophosphatase (optional)
-
Sterile, nuclease-free water
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, combine the following in the specified order:
-
Sterile water to a final volume of 1 mL.
-
1 M Tris-HCl, pH 8.0: 50 µL (final concentration: 50 mM)
-
100 mM MgCl₂: 25 µL (final concentration: 2.5 mM)
-
10 mM p-Coumaric acid (in DMSO or ethanol): 10 µL (final concentration: 0.1 mM)
-
10 mM Coenzyme A (freshly prepared in water): 20 µL (final concentration: 0.2 mM)
-
100 mM ATP (freshly prepared in water): 50 µL (final concentration: 5 mM)
-
Pyrophosphatase (optional): 1 unit
-
-
Enzyme Addition: Add an appropriate amount of purified 4CL enzyme to the reaction mixture. The optimal amount should be determined empirically.
-
Incubation: Incubate the reaction mixture at 30°C for 1-4 hours. Monitor the progress of the reaction by HPLC if possible.
-
Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution, such as 10% formic acid, or by proceeding directly to the SPE purification step.
Protocol 2: Solid-Phase Extraction (SPE) Purification of p-Coumaroyl-CoA
This protocol is a general guideline for purification using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry.
-
Cartridge Equilibration: Pass 5 mL of deionized water, acidified to pH 2-3 with formic acid, through the cartridge. Ensure the sorbent bed remains wet.[5]
-
Sample Loading: Load the quenched reaction mixture from the enzymatic synthesis onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).[5]
-
Washing: Wash the cartridge with 5-10 mL of deionized water (acidified to pH 2-3) to remove unreacted CoA, ATP, and other polar impurities.
-
Elution: Elute the bound p-coumaroyl-CoA with 2-5 mL of methanol. Collect the eluate in a clean collection tube.
-
Post-Elution Processing: The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis (e.g., by HPLC or LC-MS) or storage at -80°C.
Visualizations
Experimental Workflow for Enzymatic Synthesis and Purification
Caption: Workflow for enzymatic synthesis and SPE purification.
Troubleshooting Decision Tree for Low SPE Recovery
Caption: Troubleshooting low recovery in Solid-Phase Extraction.
Simplified Phenylpropanoid Pathway Leading to Aromatic Acyl-CoA Esters
Caption: Key steps in the phenylpropanoid biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Optimizing LC-MS/MS source parameters for enhanced detection of 3-(m-Hydroxyphenyl)propanoyl-CoA.
This technical support guide provides troubleshooting advice and optimized experimental protocols for the enhanced detection of 3-(m-Hydroxyphenyl)propanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of acyl-CoA compounds.
Q1: I am seeing a very low signal or no signal at all for my analyte.
A1: A complete or significant loss of signal can be frustrating. A systematic approach is the best way to identify the root cause.[1][2]
-
System Suitability Check: Before analyzing your sample, always check the instrument's performance. Infuse a known, stable compound to confirm the mass spectrometer is functioning correctly.[1] This helps to isolate the problem to either the instrument or the analyte/method.
-
Analyte Stability: Acyl-CoAs, including this compound, are susceptible to degradation, particularly through hydrolysis in non-acidic aqueous solutions.[1]
-
Prepare fresh standards and mobile phases.
-
Minimize the time samples are at room temperature.
-
Ensure the sample and standard diluents are appropriate; for instance, a 1:1 methanol:water solution is often used for acyl-CoA standards.[3]
-
-
LC-MS/MS System Check:
-
Stable Spray: Visually inspect the electrospray. An unstable spray can lead to a complete loss of signal. Ensure proper mobile phase flow and check for blockages.[2]
-
Gas and Voltage Settings: Confirm that all instrument parameters, such as gas flows (nebulizer, heater, curtain) and voltages (ionspray, declustering potential), are set correctly.[1]
-
Pump Priming: Air bubbles in the LC pumps can interrupt solvent delivery, leading to signal loss. Ensure pumps are properly purged and primed.[2]
-
Q2: My signal intensity for this compound is consistently low. How can I improve it?
A2: Low signal intensity is a common challenge in acyl-CoA analysis and can be attributed to several factors.[1]
-
Suboptimal Source Parameters: The efficiency of ionization is highly dependent on the source settings. A systematic optimization of parameters is crucial. This includes:
-
Gas Flows: Nebulizer gas (GS1) assists in droplet formation, while the heater gas (GS2) aids in desolvation.
-
Temperature: The source temperature (TEM) also plays a critical role in the desolvation process.
-
IonSpray Voltage: This voltage is critical for generating charged droplets.
-
Compound-Specific Parameters: Declustering Potential (DP) and Collision Energy (CE) need to be optimized for the specific precursor and product ions of your analyte.
-
-
Inefficient Ionization: The mobile phase composition significantly impacts ionization efficiency.[1] For acyl-CoAs, positive electrospray ionization (ESI) is commonly used.[3][4][5] The use of additives like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can improve ionization.[3][4]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[1]
-
Sample Degradation: As mentioned previously, acyl-CoA stability is a critical factor.[1]
Q3: I'm observing poor peak shape for my analyte. What could be the cause?
A3: Poor chromatographic peak shape can compromise both identification and quantification.[6]
-
Column Issues:
-
Column Overload: Injecting too much sample can lead to broad or fronting peaks.
-
Column Contamination: Buildup of matrix components can degrade column performance.
-
-
Inappropriate Mobile Phase: The choice of mobile phase and gradient is critical for achieving good peak shape for polar molecules like acyl-CoAs. Ion-pairing agents can sometimes be used, but they can also cause ion suppression.
-
Injection Technique: Issues with the autosampler, such as improper needle seating or incorrect injection volume, can affect peak shape.
Experimental Protocol: Optimization of LC-MS/MS Source Parameters
This protocol outlines a systematic approach to optimize source parameters for the detection of this compound. This is best performed by infusing a standard solution of the analyte directly into the mass spectrometer or using Flow Injection Analysis (FIA).
Objective: To determine the optimal source-dependent and compound-dependent parameters for maximizing the signal intensity of this compound.
Materials:
-
This compound standard
-
LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Mobile phase additives (e.g., ammonium acetate or ammonium hydroxide)
-
Syringe pump for direct infusion
Methodology:
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent, such as 50% acetonitrile in water.[7]
-
Initial MS/MS Method:
-
Based on the structure of this compound, predict the precursor ion ([M+H]⁺).
-
A common fragmentation for acyl-CoAs is the neutral loss of the phospho-ADP moiety (507 Da).[4][8] The most abundant fragment ion is therefore often [M-507+H]⁺.
-
Set up a Multiple Reaction Monitoring (MRM) method with the predicted precursor and product ions.
-
-
Flow Injection Analysis (FIA) or Direct Infusion:
-
Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10-30 µL/min).[4] This allows for continuous monitoring of the signal as parameters are adjusted.
-
-
Source Parameter Optimization (One-Factor-at-a-Time):
-
While infusing the standard, systematically vary each of the following parameters to find the value that yields the maximum signal intensity. Adjust one parameter at a time while keeping others constant.
-
IonSpray Voltage: (e.g., 3000 to 5500 V)
-
Source Temperature: (e.g., 300 to 550 °C)
-
Nebulizer Gas (GS1): (e.g., 20 to 60 psi)
-
Heater Gas (GS2): (e.g., 20 to 60 psi)
-
Curtain Gas: (e.g., 15 to 30 psi)
-
-
-
Compound Parameter Optimization:
-
Declustering Potential (DP): Ramp the DP (e.g., 20 to 150 V) to find the optimal setting that maximizes the precursor ion intensity without causing in-source fragmentation.
-
Collision Energy (CE): With the optimized DP, ramp the CE (e.g., 10 to 60 eV) to find the value that produces the highest intensity for the target product ion.
-
-
Final Method: Incorporate the optimized parameters into your LC-MS/MS acquisition method.
Quantitative Data Summary
The following table summarizes typical starting ranges for LC-MS/MS source parameters for acyl-CoA analysis based on published literature. The optimal values for this compound should be determined empirically using the protocol above.
| Parameter | Typical Range | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [3][4][5] |
| IonSpray Voltage | 3.2 - 5.5 kV | [3][4][5] |
| Source Temperature | 120 - 500 °C | [4][5] |
| Sheath/Nebulizer Gas (GS1) | 30 - 45 (arbitrary units/psi) | [3][9] |
| Sweep/Heater Gas (GS2) | 2 - 30 (arbitrary units/psi) | [3][8][9] |
| Capillary Temperature | 275 - 320 °C | [3][9] |
| Declustering Potential (DP) | 20 - 100 V | |
| Collision Energy (CE) | 30 - 45 eV | [3][4] |
Workflow for LC-MS/MS Source Parameter Optimization
Caption: Workflow for optimizing LC-MS/MS source parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing ion suppression effects during mass spectrometry analysis of acyl-CoAs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the mass spectrometry analysis of acyl-CoAs.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low or No Analyte Signal
-
Question: I am injecting my sample, but I see a very low or no signal for my acyl-CoA of interest. What could be the problem?
-
Answer: This is a common issue that can stem from several factors, with ion suppression being a primary suspect. Ion suppression occurs when other molecules in your sample (the matrix) interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2][3][4]
Possible Causes & Solutions:
Possible Cause Recommended Solution Significant Ion Suppression from Matrix Components: Co-eluting compounds like salts, lipids, and proteins from your biological sample can compete with your acyl-CoA for ionization.[2][5][6] Improve Sample Preparation: Implement a more rigorous sample cleanup method. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[2][5][6] Protein precipitation is a simpler method, but may not be as effective in removing all interferences.[5] Poor Chromatographic Separation: If your acyl-CoA co-elutes with a high-concentration matrix component, ion suppression is likely.[2][7] Optimize Chromatography: Adjust your LC gradient to better separate your analyte from the matrix. Consider using a different column chemistry if co-elution persists.[2][8] Inappropriate Mobile Phase Additives: Ion-pairing reagents, while useful for retaining polar compounds, can cause significant ion suppression if used at high concentrations.[9][10] Minimize or Change Ion-Pairing Reagent: Use the minimum effective concentration of your ion-pairing reagent.[9] Consider volatile alternatives like heptafluorobutyric acid (HFBA) at low concentrations, as strong, non-volatile acids like trifluoroacetic acid (TFA) can cause severe suppression.[9][11] Suboptimal MS Source Conditions: The settings on your mass spectrometer's ion source may not be optimal for your acyl-CoA. Optimize Source Parameters: Infuse a standard solution of your acyl-CoA and adjust source parameters like capillary voltage, gas flow, and temperature to maximize the signal.[7][12]
Issue 2: Poor Reproducibility and Inconsistent Results
-
Question: My results are not reproducible. The peak areas for my acyl-CoA vary significantly between injections of the same sample or between different samples. Why is this happening?
-
Answer: Poor reproducibility is often a sign of variable ion suppression. The composition of your sample matrix can differ slightly from sample to sample, leading to inconsistent levels of suppression.[12][13]
Possible Causes & Solutions:
Possible Cause Recommended Solution Variable Matrix Effects: Inconsistent sample cleanup or inherent biological variability can lead to differing amounts of interfering compounds in each sample.[13] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable ion suppression. A SIL-IS has nearly identical chemical properties to your analyte and will be affected by suppression in the same way, allowing for accurate quantification based on the ratio of the analyte to the internal standard.[2][13] Inconsistent Sample Preparation: If your sample preparation technique is not robust, it can introduce variability. Standardize Sample Preparation Protocol: Ensure your sample preparation protocol is well-defined and consistently applied to all samples. Consider automating steps where possible to reduce human error. Matrix Effects from Different Sample Lots: If you are preparing calibration curves in a surrogate matrix, ensure that the matrix is consistent and does not introduce its own variability. Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[2][13]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of acyl-CoA analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of your target acyl-CoA is reduced by the presence of other co-eluting molecules from the sample matrix.[1][2][3] In electrospray ionization (ESI), which is commonly used for acyl-CoA analysis, a finite number of charges are available on the droplets formed. When interfering compounds are present at high concentrations, they compete for these charges, leaving fewer available for your analyte and thus reducing its signal.[2]
Q2: What are the most common sources of ion suppression in acyl-CoA workflows?
A2: The most common sources of ion suppression in acyl-CoA analysis are:
-
Endogenous Matrix Components: Biological samples are complex mixtures. Salts, proteins, and especially phospholipids (B1166683) are major culprits of ion suppression.[5][6][12]
-
Sample Preparation Reagents: High concentrations of non-volatile salts or acids used during extraction can interfere with ionization.[12]
-
Mobile Phase Additives: While necessary for chromatography, some additives, particularly non-volatile ion-pairing reagents, can significantly suppress the signal.[9][10]
-
Co-eluting Metabolites: Other acyl-CoAs or related metabolites present at high concentrations can suppress the signal of your target analyte.[7]
Q3: How can I detect if ion suppression is affecting my analysis?
A3: A common method to qualitatively assess ion suppression is the post-column infusion experiment .[8] In this experiment, a constant flow of your acyl-CoA standard is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected onto the column. Any dip in the constant signal of your infused standard indicates a region in the chromatogram where co-eluting matrix components are causing ion suppression.[8]
Q4: Is ESI or APCI less prone to ion suppression for acyl-CoA analysis?
A4: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to ion suppression than Electrospray Ionization (ESI).[3][4][12] This is due to the different ionization mechanisms. However, ESI is more commonly used for acyl-CoAs as they are typically analyzed as charged species in solution.[7][14] If severe ion suppression is encountered with ESI and cannot be resolved, exploring APCI may be a viable, though less common, alternative.
Q5: Can the use of ion-pairing reagents worsen ion suppression?
A5: Yes, while ion-pairing reagents are used to improve the chromatography of polar molecules like acyl-CoAs, they can also be a significant source of ion suppression.[9][10] This is particularly true for non-volatile ion-pairing agents. It is crucial to use the lowest effective concentration and choose volatile options whenever possible.[9]
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation with 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from a method that avoids the need for solid-phase extraction, which can lead to the loss of more polar analytes.[15]
-
Cell Lysis and Extraction:
-
For cultured cells, aspirate the media and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) to the cell pellet or plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
-
Protein Precipitation:
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
-
Protocol 2: General LC-MS/MS Parameters for Acyl-CoA Analysis
These are starting parameters that should be optimized for your specific instrument and analytes of interest.[7][14]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Luna® C18(2) 100 Å).[7]
-
Mobile Phase A: Water with a volatile additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) hydroxide).[11][14]
-
Mobile Phase B: Acetonitrile with the same volatile additive as Mobile Phase A.[11][14]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step.[7]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7][14]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+
-
Product Ion: A common fragmentation for acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (507 Da), resulting in a product ion of [M+H-507]+.[7][15][16] Another common fragment ion is observed at m/z 428, corresponding to the adenosine (B11128) diphosphate (B83284) fragment.[15][17]
-
MS Parameters:
-
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on the recovery of CoA species, highlighting the potential for certain methods to contribute to analyte loss, which can be mistaken for ion suppression.
Table 1: Percent Recovery of CoA Species with Different Deproteinization Methods [15]
| Analyte | Trichloroacetic Acid (TCA) followed by SPE (%) | 2.5% 5-Sulfosalicylic Acid (SSA) (%) |
| Pantothenate | 0 | > 100 |
| Dephospho-CoA | 0 | > 99 |
| CoA | 1 | 74 |
| Malonyl CoA | 26 | 74 |
| Acetyl CoA | 36 | 59 |
| Propionyl CoA | 62 | 80 |
| Isovaleryl CoA | 58 | 59 |
Data adapted from[15]. This table illustrates that for certain CoA species, particularly the more polar ones, a method involving TCA precipitation followed by SPE can result in significant analyte loss compared to a direct precipitation with SSA.
Visualizations
Caption: A diagram illustrating the mechanism of ion suppression in the ESI source.
References
- 1. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-HP Production via the Propionyl-CoA Pathway
Welcome to the technical support center for researchers and scientists focused on enhancing the production of 3-hydroxypropionic acid (3-HP) through the propionyl-CoA pathway. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the propionyl-CoA pathway for 3-HP production?
The propionyl-CoA pathway is a synthetic route to produce 3-HP, a valuable platform chemical. In engineered microorganisms like Escherichia coli, this pathway typically starts from propionate (B1217596). The core of the pathway involves three key enzymatic steps to convert propionate into 3-HP.[1][2][3] Propionyl-CoA can also be derived from other central metabolites like succinyl-CoA in E. coli grown on glucose.[3]
Q2: What are the key enzymes required to engineer the propionyl-CoA pathway in E. coli?
To establish the propionyl-CoA pathway for 3-HP production in E. coli, three key enzymes are typically introduced[1][2][3]:
-
Propionate CoA-transferase (PCT): This enzyme catalyzes the transfer of a CoA group from acetyl-CoA to propionate, forming propionyl-CoA.
-
Propionyl-CoA dehydrogenase (PACD): This enzyme converts propionyl-CoA to acryloyl-CoA.
-
3-Hydroxypropionyl-CoA dehydratase (HPCD): This enzyme hydrates acryloyl-CoA to form 3-hydroxypropionyl-CoA (3-HP-CoA).
Finally, 3-HP-CoA is converted to 3-HP, which can be catalyzed by enzymes like PCT or a 3-hydroxypropionyl-CoA hydrolase.[1][3]
Q3: What are the main strategies to increase 3-HP titer from this pathway?
The primary strategies to enhance 3-HP production include:
-
Strengthening the metabolic flux towards 3-HP by overexpressing the core pathway enzymes (PCT, PACD, and HPCD).[1][2]
-
Disrupting competing metabolic pathways that consume the precursor, propionyl-CoA. This is often achieved by deleting genes such as ygfH and prpC.[1][2]
-
Optimizing cultivation conditions , such as temperature and the use of co-substrates like glucose, to ensure sufficient energy for the cells and optimal enzyme activity.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at producing 3-HP via the propionyl-CoA pathway.
Q4: I have overexpressed the key enzymes (PCT, PACD, HPCD), but the 3-HP titer is still low. What could be the problem?
Possible Causes and Solutions:
-
Rate-Limiting Enzyme Activity: One of the enzymes in the pathway may be a bottleneck. For instance, the conversion of propionyl-CoA to acryloyl-CoA by PACD has been identified as a potential rate-limiting step.[1]
-
Solution: Evaluate the activity of each enzyme individually. You may need to use a stronger promoter for the rate-limiting enzyme or use a codon-optimized gene for better expression.
-
-
Sub-optimal Cultivation Conditions: Temperature can significantly impact enzyme activity and overall cell metabolism. For example, a cultivation temperature of 30°C was found to be more effective for 3-HP production than 37°C, which is optimal for E. coli growth but might lead to increased byproduct formation.[1][4]
-
Solution: Optimize the cultivation temperature. Test a range of temperatures (e.g., 25°C, 30°C, 37°C) to find the best balance between cell growth and 3-HP production.
-
-
Insufficient Precursor Supply: The availability of propionyl-CoA might be limited.
-
Solution: Ensure an adequate supply of the initial substrate, propionate. Additionally, consider strategies to increase the intracellular pool of acetyl-CoA, which is the CoA donor for the PCT reaction.
-
-
Flux to Competing Pathways: Propionyl-CoA is a metabolite that can be consumed by native E. coli pathways, such as the methylcitrate cycle.[3]
Q5: My engineered cells are showing poor growth after induction. Why is this happening?
Possible Causes and Solutions:
-
Metabolic Burden: Overexpression of multiple heterologous proteins can place a significant metabolic load on the host cells, leading to reduced growth.
-
Solution: Use lower concentrations of the inducer (e.g., IPTG) or switch to weaker promoters to reduce the expression level of the pathway enzymes. You could also try a two-stage cultivation strategy where cells are first grown to a high density before inducing gene expression.
-
-
Toxicity of Intermediates: Accumulation of pathway intermediates could be toxic to the cells.
-
Solution: Analyze the culture broth for intermediates like acryloyl-CoA. If an intermediate is accumulating, it suggests a bottleneck at the subsequent enzymatic step. Focus on improving the activity of the enzyme that consumes the toxic intermediate.
-
-
Toxicity of 3-HP: Although generally less toxic than some other organic acids, high concentrations of 3-HP can inhibit cell growth.
-
Solution: Implement an in-situ product removal strategy or use a strain with higher tolerance to 3-HP.
-
Q6: I have deleted the competing pathways (ygfH and prpC), but the 3-HP titer did not improve as expected. What should I check?
Possible Causes and Solutions:
-
Incomplete Gene Knockout: The gene deletion may not have been successful.
-
Solution: Verify the gene knockout by PCR and DNA sequencing.
-
-
Other Competing Pathways: There might be other, less characterized pathways that consume propionyl-CoA.
-
Solution: Perform a metabolomic analysis to identify potential byproducts and trace their metabolic origins.
-
-
Pathway Imbalance: The deletion of competing pathways increases the flux towards 3-HP, which might exacerbate a bottleneck within the 3-HP synthesis pathway itself.
-
Solution: Re-evaluate the expression levels of the core enzymes (PCT, PACD, HPCD) to ensure they can handle the increased substrate flux. It might be necessary to further optimize their expression.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The engineered propionyl-CoA pathway for 3-HP production and its competing pathways in E. coli.
Caption: A step-by-step workflow for troubleshooting low 3-HP production.
Caption: Logical relationships between different strategies for optimizing 3-HP production.
Data Summary
Table 1: Impact of Genetic Modifications on 3-HP Titer in E. coli
| Strain | Relevant Genotype | 3-HP Titer (mM) | Fold Increase vs. Ec-P | Reference |
| Ec-P | Overexpressing PACD | 1.33 | 1.0 | [4] |
| Ec-PPH | Overexpressing PACD, PCT, HPCD | 8.11 | 6.1 | [1][4] |
| Ec-ΔY-PPH | Ec-PPH with ygfH deletion | 15.04 | 11.3 | [4] |
| Ec-ΔP-PPH | Ec-PPH with prpC deletion | 17.76 | 13.4 | [4] |
| Ec-ΔY-ΔP-PPH | Ec-PPH with ygfH and prpC deletion | 24.14 | 18.2 | [1][4] |
Table 2: Effect of Cultivation Conditions on 3-HP Production by Ec-PPH Strain
| Condition | 3-HP Titer (mM) | Fold Change | Reference |
| 37°C | 4.23 | 1.0 | [1][4] |
| 30°C | 8.11 | 1.9 | [1] |
| Without Glucose | 0.68 | 1.0 | [4] |
| With 1% Glucose | 8.11 | 11.9 | [1][4] |
Experimental Protocols
Protocol 1: Gene Deletion using the Lambda Red Recombinase System
This protocol provides a general outline for deleting genes like ygfH and prpC in E. coli.
Materials:
-
E. coli strain carrying the pKD46 plasmid (temperature-sensitive replication, expresses λ-Red genes under arabinose induction).
-
pKD4 or similar plasmid as a template for the antibiotic resistance cassette.
-
Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends homologous to the resistance cassette.
-
LB medium, agar (B569324) plates with appropriate antibiotics, L-arabinose, SOC medium.
-
Electroporator and cuvettes.
Methodology:
-
Prepare Competent Cells:
-
Inoculate the E. coli strain containing pKD46 into LB medium with the appropriate antibiotic for the plasmid.
-
Grow the culture at 30°C to an OD600 of 0.1.
-
Add L-arabinose to a final concentration of 10 mM to induce the λ-Red system. Continue to grow at 30°C to an OD600 of 0.4-0.6.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.
-
-
Prepare the PCR Cassette:
-
Amplify the antibiotic resistance cassette from the template plasmid using the designed primers.
-
Purify the PCR product and treat it with DpnI to remove the plasmid template DNA.
-
-
Electroporation:
-
Add ~100-200 ng of the purified PCR product to 50 µL of the electrocompetent cells.
-
Electroporate using standard settings for E. coli.
-
Immediately add 1 mL of SOC medium and recover the cells by incubating at 37°C for 1-2 hours.
-
-
Selection and Verification:
-
Plate the recovered cells on LB agar plates containing the antibiotic corresponding to the resistance cassette. Incubate at 37°C. (The pKD46 plasmid will be cured at this temperature).
-
Colonies that grow are potential knockouts.
-
Verify the correct insertion of the resistance cassette and deletion of the target gene using colony PCR with primers flanking the target gene locus. Confirm with DNA sequencing.
-
Protocol 2: Shake Flask Cultivation for 3-HP Production
This protocol is based on the methods described for evaluating engineered E. coli strains.[1]
Materials:
-
Engineered E. coli strain.
-
MI medium (or other suitable defined medium).
-
Propionic acid (adjust pH to be non-toxic, e.g., pH 7.0).
-
Glucose solution (sterile).
-
Inducer (e.g., IPTG).
-
Shake flasks.
-
Incubator shaker.
Methodology:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics.
-
Grow overnight at 37°C with shaking.
-
-
Main Culture:
-
Inoculate 50 mL of MI medium in a 250 mL shake flask with the overnight culture to an initial OD600 of ~0.1.
-
Add propionic acid (e.g., to a final concentration of 0.5%) and glucose (e.g., to 1%).
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction and Production:
-
Induce protein expression by adding the appropriate concentration of inducer (e.g., 0.1 mM IPTG).
-
Transfer the flasks to an incubator shaker set at the desired production temperature (e.g., 30°C).
-
Continue the cultivation for 24-48 hours.
-
-
Sampling and Analysis:
-
Take samples periodically to measure cell density (OD600), pH, and concentrations of 3-HP, propionate, and glucose in the supernatant.
-
Analyze the concentration of 3-HP using HPLC.
-
Protocol 3: 3-HP Quantification using HPLC
Materials:
-
HPLC system with a UV detector.
-
A suitable column for organic acid analysis (e.g., Aminex HPX-87H).
-
Mobile phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄).
-
3-HP standard solution of known concentrations.
-
Syringe filters (0.22 µm).
Methodology:
-
Sample Preparation:
-
Centrifuge the culture samples to pellet the cells.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 50-60°C).
-
Set the flow rate of the mobile phase (e.g., 0.6 mL/min).
-
Set the UV detector to a wavelength of 210 nm.
-
Inject a known volume of the prepared sample into the HPLC system.
-
-
Quantification:
-
Create a standard curve by running known concentrations of 3-HP.
-
Identify the 3-HP peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the concentration of 3-HP in the sample by comparing the peak area to the standard curve.
-
References
- 1. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing non-enzymatic degradation of thioester bonds during sample preparation.
Welcome to the Technical Support Center for Thioester Bond Stability. This guide provides troubleshooting advice and answers to frequently asked questions regarding the non-enzymatic degradation of thioester bonds during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is a thioester bond and why is it susceptible to non-enzymatic degradation?
A thioester is a functional group consisting of a sulfur atom bonded to a carbonyl group (R-C(=O)-S-R'). Thioesters are considered "energy-rich" compounds and are key intermediates in various metabolic pathways, including fatty acid metabolism.[1] Their reactivity, however, makes them prone to degradation.
Compared to oxygen esters, thioesters are less stabilized by resonance. The larger size of the sulfur atom compared to oxygen results in less effective orbital overlap with the carbonyl carbon.[2] This gives the carbonyl carbon a greater partial positive charge, making it more susceptible to nucleophilic attack.[2] Consequently, thioesters are better acylating agents than their oxygen counterparts but are also less stable.
Q2: What are the primary non-enzymatic pathways for thioester degradation?
There are three main pathways for non-enzymatic thioester degradation:
-
Hydrolysis: The thioester bond is cleaved by water, yielding a carboxylic acid and a thiol. This reaction can be catalyzed by acid or, more significantly, by base (hydroxide ions).[1][3][4][5]
-
Aminolysis: Nucleophilic attack by the lone pair of electrons on a nitrogen atom, typically from a primary or secondary amine, cleaves the thioester to form an amide and a thiol.[6][7][8] This is a critical consideration when choosing buffering agents.
-
Thiol-Thioester Exchange: An external thiol (or more accurately, a thiolate anion) attacks the thioester, resulting in the formation of a new thioester and the release of the original thiol.[9][10][11][12] This is a reversible equilibrium reaction.[13]
Visualizing Degradation Pathways
Below is a diagram illustrating the three main non-enzymatic degradation pathways for thioester bonds.
Caption: Key non-enzymatic degradation routes for thioester bonds.
Troubleshooting Guide
Q3: I'm observing significant loss of my thioester-containing compound after cell lysis. What is the likely cause?
This is a common issue often caused by the lysis buffer composition and handling conditions.
-
Problem: Use of nucleophilic buffers.
-
Explanation: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are nucleophilic and can directly attack the thioester bond via aminolysis, forming a stable amide.[6][7]
-
Solution: Switch to a non-nucleophilic buffer. Good alternatives include phosphate (B84403) (e.g., PBS), HEPES, or MES. Ensure the pH is maintained in the slightly acidic to neutral range (pH 6.0-7.0) to minimize base-catalyzed hydrolysis.[14]
-
-
Problem: High pH of the lysis buffer.
-
Explanation: Thioester hydrolysis is significantly accelerated at basic pH due to the increased concentration of hydroxide (B78521) ions (OH⁻), a strong nucleophile.[4][5][15]
-
Solution: Prepare buffers at a pH of 7.0 or below. A pH range of 6.0-6.5 is often optimal for stability. Always verify the pH of your buffer at the temperature you will be working at, as pH can be temperature-dependent.
-
-
Problem: High temperature during lysis.
Q4: My purified protein contains a thioester that degrades during storage. How can I improve its stability?
Long-term stability depends on minimizing all degradation pathways.
-
Problem: Incorrect storage buffer.
-
Explanation: As with lysis buffers, the storage buffer should be non-nucleophilic and have a slightly acidic pH. The presence of even small amounts of contaminating amines or a gradual increase in pH can lead to degradation over time.
-
Solution: Store the sample in a buffer like phosphate or MES at pH 6.0-6.5. Flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize chemical activity. Avoid repeated freeze-thaw cycles.
-
-
Problem: Presence of reducing agents.
-
Explanation: While often added to prevent oxidation, common reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) are thiols. They can participate in thiol-thioester exchange reactions, converting your specific thioester into an undesired one.[9][10] Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent, but it has been shown to accelerate thioester hydrolysis under certain conditions.[16][17]
-
Solution: If a reducing agent is necessary, use it at the lowest effective concentration. For storage, it may be better to omit it entirely if disulfide bond formation is not a critical issue for your specific application. If TCEP is used, be aware of its potential to increase hydrolysis rates.[16][17]
-
Quantitative Data on Thioester Stability
The stability of a thioester bond is highly dependent on environmental conditions. The following table summarizes the influence of pH and temperature on hydrolysis rates.
| Condition | Thioester Type | Half-life (t₁/₂) | Observations | Reference(s) |
| pH 7.0, 23°C | S-Methyl thioacetate | 155 days | Thioesters are relatively stable at neutral pH and room temperature. | [16] |
| pH 7.4 vs 8.0 | Thiol-acrylate polymer | Rate increased ~4x (from 0.074 to 0.28 days⁻¹) | Demonstrates strong dependence on hydroxide concentration. | [18] |
| Increasing pH & Temp | Thioester-modified PVDMA | Hydrolysis rate increases | Qualitative observation showing combined effect. | [4] |
| pH > 7.0 | Aliphatic thioesters | Prone to hydrolysis | Aliphatic thioesters are generally less stable than aromatic ones at higher pH. | [5] |
| Acidic pH | General Thioesters | Favored stability | Thioesters are generally more stable in cool, acidic to neutral environments. | [14] |
Experimental Protocols
Protocol 1: Recommended Workflow for Sample Preparation
This protocol provides a general workflow designed to maximize the stability of thioester bonds during protein extraction and purification.
Caption: Recommended workflow for preserving thioester integrity.
Protocol 2: Preparation of a Thioester-Protective Lysis Buffer
This protocol details the preparation of a buffer optimized to prevent non-enzymatic thioester degradation during cell lysis.
Materials:
-
MES (2-(N-morpholino)ethanesulfonic acid) or Sodium Phosphate monobasic/dibasic
-
Sodium Chloride (NaCl)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Protease Inhibitor Cocktail (EDTA-free, if performing metal affinity chromatography)
-
High-purity water
-
Calibrated pH meter and thermometer
Methodology:
-
Buffer Preparation:
-
To prepare 1 L of 50 mM MES Lysis Buffer (pH 6.5) , dissolve 10.66 g of MES sodium salt in ~900 mL of high-purity water.
-
Add NaCl to a final concentration of 150 mM (8.77 g).
-
Add EDTA to a final concentration of 1 mM (0.37 g of disodium (B8443419) EDTA•2H₂O). EDTA chelates divalent cations that can sometimes catalyze hydrolysis.
-
-
pH Adjustment:
-
Place the buffer solution in a 4°C cold room or an ice bath and allow it to equilibrate to the working temperature.
-
Adjust the pH to 6.5 using dilute HCl. It is crucial to pH the buffer at the temperature at which it will be used.
-
Add high-purity water to a final volume of 1 L.
-
-
Final Steps:
References
- 1. fiveable.me [fiveable.me]
- 2. organic chemistry - Why is the thioester bond weaker than a regular ester bond? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational studies of the aminolysis of oxoesters and thioesters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gngfzxb.ecust.edu.cn [gngfzxb.ecust.edu.cn]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A user's guide to the thiol-thioester exchange in organic media: scope, limitations, and applications in material science - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanical forces regulate the reactivity of a thioester bond in a bacterial adhesin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arrow.tudublin.ie [arrow.tudublin.ie]
- 20. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. arrow.tudublin.ie [arrow.tudublin.ie]
Technical Support Center: Addressing Propionyl-CoA Toxicity in Recombinant Hosts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with propionyl-CoA accumulation in recombinant hosts.
Frequently Asked Questions (FAQs)
Q1: What is propionyl-CoA, and why does it accumulate in recombinant hosts?
A1: Propionyl-CoA is a three-carbon thioester of coenzyme A that serves as an important intermediate in the metabolism of various compounds, including odd-chain fatty acids and certain amino acids (isoleucine, valine, threonine, and methionine).[1][2][3] In many commonly used recombinant hosts like Escherichia coli, propionyl-CoA is not a native or abundant metabolite.[2][3] Accumulation often occurs when a heterologous metabolic pathway is introduced that produces propionyl-CoA as a precursor for a desired product, but the host's native metabolic network cannot efficiently consume it.[2]
Q2: What are the primary mechanisms of propionyl-CoA toxicity?
A2: The toxicity of propionyl-CoA accumulation stems from several factors:
-
Metabolic Burden: The production of any heterologous product places a metabolic burden on the host by draining resources like ATP and precursor molecules.[2] Propionyl-CoA accumulation exacerbates this by creating a metabolic bottleneck.
-
Enzyme Inhibition: Propionyl-CoA can competitively inhibit key enzymes in central metabolism. For instance, it can inhibit enzymes of the tricarboxylic acid (TCA) cycle, such as citrate (B86180) synthase and α-ketoglutarate dehydrogenase, thereby disrupting cellular energy production.[4][5] It can also inhibit N-acetylglutamate synthetase, which is crucial for the urea (B33335) cycle, potentially leading to hyperammonemia.[6]
-
Sequestration of Free Coenzyme A (CoA): The accumulation of propionyl-CoA can deplete the pool of free Coenzyme A, which is essential for numerous metabolic reactions, including the TCA cycle and fatty acid metabolism.[7]
Q3: What are the typical signs of propionyl-CoA toxicity in a recombinant host?
A3: Researchers may observe several indicators of propionyl-CoA toxicity:
-
Growth Inhibition: A significant decrease in the growth rate or final cell density after inducing the expression of the heterologous pathway is a primary sign.[7]
-
Reduced Product Titer: Despite the presence of the biosynthetic pathway, the yield of the desired product may be lower than expected or even decrease over time.
-
Accumulation of Toxic Byproducts: In some cases, the host may convert excess propionyl-CoA into other inhibitory compounds. For example, in some organisms, propionyl-CoA can be converted to propionate, which can be toxic at high concentrations.[8]
Troubleshooting Guides
This section provides a series of troubleshooting scenarios in a question-and-answer format to address specific issues you might encounter during your experiments.
Scenario 1: Poor cell growth after inducing the expression of a propionyl-CoA-producing pathway.
Question: I've introduced a pathway to produce a compound derived from propionyl-CoA in E. coli. After inducing gene expression, the cell growth is severely inhibited. What could be the cause, and how can I troubleshoot this?
Answer: Severe growth inhibition upon induction is a classic sign of metabolic burden and/or toxicity from an accumulating intermediate, in this case, likely propionyl-CoA. Here’s a systematic approach to troubleshoot this issue:
Step 1: Confirm Propionyl-CoA Accumulation
-
Action: Measure the intracellular concentration of propionyl-CoA before and after induction.
-
Rationale: Direct measurement will confirm if propionyl-CoA is indeed accumulating to potentially toxic levels.
-
Method: Use a sensitive and specific method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A detailed protocol is provided in the "Experimental Protocols" section.
Step 2: Reduce the Metabolic Burden
-
Action: Lower the induction strength or use a weaker promoter.
-
Rationale: High-level expression of heterologous enzymes can rapidly produce propionyl-CoA beyond the cell's capacity to utilize it. A lower expression level can slow down the production rate, allowing the cell to adapt.
-
Example: If you are using a strong inducer like IPTG with a T7 promoter, try reducing the IPTG concentration or using a weaker, titratable promoter system.
Step 3: Introduce a Propionyl-CoA Sink
-
Action: Engineer a "sink" to divert excess propionyl-CoA to a non-toxic or less toxic product.
-
Rationale: Creating an alternative metabolic route for propionyl-CoA can alleviate its accumulation.
-
Strategies:
-
Overexpress a native or heterologous enzyme that consumes propionyl-CoA. For example, expressing a propionyl-CoA carboxylase (PCC) can convert propionyl-CoA to the less toxic methylmalonyl-CoA, which can then enter the TCA cycle as succinyl-CoA.[1][5]
-
Deletion of competing pathways. In E. coli, deleting genes like prpC (encoding 2-methylcitrate synthase) and scpC (encoding propionyl-CoA:succinate-CoA transferase) can prevent the diversion of propionyl-CoA into native catabolic pathways, thereby channeling it towards your desired product or a deliberately introduced sink.[2][8]
-
Step 4: Optimize Culture Conditions
-
Action: Supplement the growth medium with nutrients that can help alleviate the metabolic burden.
-
Rationale: Providing essential building blocks can support cell growth and product formation.
-
Example: Supplementing with amino acids that are precursors to Coenzyme A (e.g., cysteine, pantothenate) might help replenish the free CoA pool.
Logical Workflow for Troubleshooting Poor Growth:
Caption: A logical workflow for troubleshooting poor cell growth.
Scenario 2: Low yield of the desired propionyl-CoA-derived product.
Question: My recombinant host is growing reasonably well, but the final titer of my target product is very low. How can I improve the yield?
Answer: Low product yield, despite acceptable growth, suggests that while the toxicity of propionyl-CoA may not be severe enough to halt growth, the metabolic flux towards your product is suboptimal. Here’s how to address this:
Step 1: Analyze the Metabolic Flux
-
Action: Perform a metabolic flux analysis to understand where the carbon from your precursor is going.
-
Rationale: This will help identify competing pathways that are consuming propionyl-CoA or its precursors.
-
Method: Use 13C-labeled substrates and analyze the labeling patterns in key metabolites by Mass Spectrometry.
Step 2: Enhance the "Pull" Towards Your Product
-
Action: Increase the expression or catalytic efficiency of the enzymes in your desired pathway.
-
Rationale: A more efficient downstream pathway will create a stronger "pull" on the propionyl-CoA pool, driving the flux towards your product.
-
Strategies:
-
Codon-optimize the genes for your host organism.
-
Use site-directed mutagenesis to improve the kinetic parameters (kcat, Km) of the rate-limiting enzyme in your pathway. A protocol for site-directed mutagenesis is provided below.
-
Increase the gene copy number of the pathway enzymes by using a high-copy plasmid or integrating multiple copies into the genome.
-
Step 3: Block Competing Pathways
-
Action: Identify and knock out genes encoding enzymes that divert propionyl-CoA away from your desired pathway.
-
Rationale: Eliminating competing pathways is a direct way to increase the availability of propionyl-CoA for your product synthesis.
-
Example: In E. coli, deleting the ygfH gene, which encodes a propionyl-CoA:succinate CoA transferase, has been shown to increase the production of propionyl-CoA-derived compounds.[9]
Step 4: Optimize Cofactor Availability
-
Action: Ensure that any cofactors required by the enzymes in your pathway (e.g., NADPH, ATP) are not limiting.
-
Rationale: The efficiency of your pathway can be limited by the availability of necessary cofactors.
-
Strategies: Overexpress enzymes that regenerate the required cofactors. For example, if your pathway requires NADPH, you could overexpress a transhydrogenase.
Signaling Pathway for Propionyl-CoA Metabolism and Intervention Points:
References
- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. Recent advances in engineering propionyl-CoA metabolism for microbial production of value-added chemicals and biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains | PLOS One [journals.plos.org]
- 9. Investigating the role of native propionyl-CoA and methylmalonyl-CoA metabolism on heterologous polyketide production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing fermentation conditions for microbial production of 3-(m-Hydroxyphenyl)propanoic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for the microbial production of 3-(m-Hydroxyphenyl)propanoic acid (m-HPP).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a common microbial chassis for producing m-HPP and other phenylpropanoids?
A1: Escherichia coli is a widely used microbial host for the production of aromatic amino acids and their derivatives.[1] Its genetic tractability and well-understood metabolism make it a suitable chassis for engineering novel biosynthetic pathways.[2] Another common host is Saccharomyces cerevisiae.[3]
Q2: What is a typical starting precursor for the biosynthesis of m-HPP?
A2: L-tyrosine is a common precursor for the biosynthesis of many phenylpropanoids in plants and microorganisms.[4] It serves as a natural starting point for pathways leading to compounds with a hydroxylated phenyl group.
Q3: What are the key metabolic engineering strategies to improve m-HPP production?
A3: Key strategies include:
-
Overexpression of pathway enzymes: Increasing the expression levels of all enzymes in the biosynthetic pathway can enhance the overall flux towards the final product.
-
Deletion of competing pathways: Knocking out genes that divert precursors to other metabolic pathways can increase the availability of substrates for m-HPP synthesis. For instance, in E. coli, the native mhp gene cluster is responsible for the degradation of m-HPP and should be a target for deletion.
-
Cofactor engineering: Ensuring a sufficient supply of necessary cofactors, such as NADPH and ATP, can be critical for enzyme function and overall productivity.[5]
-
Precursor supply enhancement: Engineering the central metabolism to overproduce the starting precursor, L-tyrosine, can significantly boost final product titers.[1]
Q4: What are the major challenges in the microbial production of phenylpropanoids like m-HPP?
A4: Common challenges include:
-
Low enzyme activity: Enzymes in the pathway may have low catalytic efficiency or substrate specificity.
-
Toxicity of intermediates: Accumulation of pathway intermediates can be toxic to the host cells, inhibiting growth and productivity.
-
Feedback inhibition: High concentrations of the final product or intermediates can inhibit the activity of upstream enzymes.
-
Cofactor imbalance: High metabolic flux through the engineered pathway can deplete essential cofactors.[5]
Q5: How can the toxicity of m-HPP or its intermediates be mitigated?
A5: Strategies to mitigate toxicity include:
-
Process optimization: Maintaining low concentrations of toxic compounds in the fermenter through fed-batch or continuous culture strategies.
-
Strain engineering: Developing more robust strains through adaptive laboratory evolution or by overexpressing genes related to stress tolerance.
-
In situ product removal: Using techniques like solvent extraction or adsorption to remove the product from the culture broth as it is produced.
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no m-HPP production | 1. Incorrect plasmid construction or strain engineering. | - Verify plasmid sequences and chromosomal integrations. - Confirm gene expression using RT-qPCR or proteomics. |
| 2. Sub-optimal fermentation conditions (pH, temperature, aeration). | - Perform a design of experiments (DoE) to optimize pH, temperature, and dissolved oxygen levels.[6] | |
| 3. Insufficient precursor (L-tyrosine) supply. | - Overexpress genes in the shikimate pathway to increase L-tyrosine availability.[1] - Supplement the medium with L-tyrosine. | |
| 4. Low activity of a key pathway enzyme. | - Perform in vitro enzyme assays to identify bottleneck steps. - Consider codon optimization of heterologous genes or enzyme engineering. | |
| Accumulation of pathway intermediates | 1. A downstream enzyme is a rate-limiting step. | - Increase the expression level of the downstream enzyme. - Investigate potential inhibition of the downstream enzyme. |
| 2. The accumulated intermediate is being diverted to a side pathway. | - Identify and knock out genes responsible for the side reaction. | |
| Poor cell growth | 1. Toxicity of the expressed enzymes, intermediates, or final product. | - Lower the induction level of pathway genes. - Implement a two-stage fermentation process where growth and production phases are separated.[7] - Use a fed-batch strategy to limit the accumulation of toxic compounds.[8] |
| 2. High metabolic burden from the heterologous pathway. | - Reduce the copy number of the expression plasmids. - Integrate the pathway genes into the chromosome for more stable and lower-level expression. | |
| Inconsistent batch-to-batch results | 1. Genetic instability of the production strain. | - Verify the genetic integrity of the strain after fermentation. - Consider chromosomal integration of the pathway to improve stability. |
| 2. Variability in inoculum preparation or media components. | - Standardize inoculum preparation procedures. - Ensure consistent quality of all media components. |
Section 3: Data Presentation
Due to the limited availability of specific quantitative data for 3-(m-Hydroxyphenyl)propanoic acid (m-HPP) fermentation, the following tables present illustrative data from the production of a structurally similar compound, 4-hydroxyphenylacetic acid (4HPAA), in E. coli.[5] This data demonstrates the typical effects of optimizing key fermentation parameters.
Table 1: Illustrative Effect of pH on 4-HPAA Production
| pH | Biomass (OD600) | 4-HPAA Titer (g/L) |
| 6.0 | 25.4 | 4.8 |
| 6.5 | 28.1 | 5.9 |
| 7.0 | 30.5 | 6.3 |
| 7.5 | 29.2 | 5.5 |
| 8.0 | 26.8 | 4.2 |
Table 2: Illustrative Effect of Temperature on 4-HPAA Production
| Temperature (°C) | Biomass (OD600) | 4-HPAA Titer (g/L) |
| 25 | 24.1 | 4.5 |
| 30 | 30.2 | 6.2 |
| 37 | 28.9 | 5.7 |
| 42 | 19.5 | 3.1 |
Section 4: Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for m-HPP Production in E. coli
This protocol is a general guideline and should be optimized for the specific engineered strain.
-
Inoculum Preparation:
-
Inoculate a single colony of the m-HPP producing E. coli strain into 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotics.
-
Incubate at 37°C with shaking at 250 rpm for 8-12 hours.
-
Use this culture to inoculate 100 mL of seed culture medium in a 500 mL shake flask.
-
Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 4-6.
-
-
Bioreactor Setup:
-
Prepare a 2 L bioreactor with 1 L of defined fermentation medium. A typical medium might contain (per liter): 20 g glucose, 5 g (NH₄)₂SO₄, 2 g KH₂PO₄, 7 g K₂HPO₄, 1 g MgSO₄·7H₂O, and 1 mL of a trace metal solution.[9]
-
Autoclave the bioreactor and medium. Aseptically add antibiotics and any heat-labile components.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2.
-
Control the fermentation parameters:
-
Induction: When the OD600 reaches a desired density (e.g., 10-20), induce the expression of the m-HPP pathway genes with an appropriate inducer (e.g., 0.1-1 mM IPTG).
-
Fed-Batch: Start a feeding solution when the initial glucose is depleted. The feeding solution can be highly concentrated (e.g., 500 g/L glucose, 20 g/L MgSO₄·7H₂O) and fed at a rate to maintain a low glucose concentration in the bioreactor, avoiding overflow metabolism.
-
Sampling: Take samples periodically to measure OD600, glucose concentration, and m-HPP titer using HPLC.
-
Section 5: Visualizations
References
- 1. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylalanine meta‐Hydroxylase: A Single Residue Mediates Mechanistic Control of Aromatic Amino Acid Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bioprocess Optimization for the Production of Aromatic Compounds With Metabolically Engineered Hosts: Recent Developments and Future Challenges [frontiersin.org]
- 4. Nature's laboratory: plant metabolic engineering methods using phenylpropanoids as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Rocky Road From Fed-Batch to Continuous Processing With E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Optimization of pH, time, temperature, variety and concentration of the added fatty acid and the initial count of added lactic acid Bacteria strains to improve microbial conjugated linoleic acid production in fermented ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of extraction protocols to maximize recovery of 3-(m-Hydroxyphenyl)propanoyl-CoA.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and recovery of 3-(m-Hydroxyphenyl)propanoyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, a molecule susceptible to degradation. The primary challenges in its recovery are the inherent instability of the thioester bond, enzymatic activity, and suboptimal pH or temperature conditions.[1]
Issue 1: Low or No Recovery of this compound
| Potential Cause | Recommended Solution |
| Degradation due to Improper pH | The thioester bond of acyl-CoAs is prone to hydrolysis in neutral or alkaline conditions.[1] Ensure the extraction buffer has a slightly acidic pH, ideally between 4.5 and 6.0. A common starting point is a 100 mM potassium phosphate (B84403) buffer at pH 4.9.[1] |
| Enzymatic Degradation | Cellular thioesterases can rapidly hydrolyze the target molecule.[1] Immediately inactivate enzymes upon cell lysis by adding a strong acid (e.g., perchloric acid) or an organic solvent. All steps should be performed at 0-4°C to reduce enzyme activity.[1] |
| Thermal Degradation | This compound is heat-sensitive. Maintain ice-cold conditions throughout the entire extraction process, including centrifugation and solvent evaporation steps.[1] Use pre-chilled buffers, solvents, and tubes. For long-term storage, samples should be kept at -80°C. |
| Oxidation | The phenolic hydroxyl group can be susceptible to oxidation. Consider adding antioxidants like DTT or TCEP to the extraction buffer. |
| Inefficient Cell Lysis | Incomplete disruption of cells will result in poor recovery. Use a proven method for your specific cell type (e.g., sonication, French press, or chemical lysis) and verify lysis efficiency under a microscope. |
Issue 2: Inconsistent Yields Between Samples
| Potential Cause | Recommended Solution |
| Variable Time in Processing | Minimize and standardize the time for each step of the extraction protocol across all samples to reduce variability in degradation. |
| Inconsistent Temperature Control | Ensure all samples are maintained at a consistent, low temperature throughout the process. Use an ice bath for all incubations and processing steps. |
| Precipitation of Analyte | The compound may precipitate if the concentration is too high or if the solvent composition changes abruptly. Adjust sample dilution and ensure smooth transitions between solvent systems during purification. |
| Pipetting Errors | Given the likely low concentrations of the analyte, small volume errors can lead to large variations in yield. Use calibrated pipettes and proper pipetting techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting and storing this compound?
Aqueous solutions of Coenzyme A and its derivatives are most stable at a slightly acidic pH, typically between 2 and 6.[1] Stability significantly decreases in alkaline conditions (pH above 8), where the thioester bond is susceptible to hydrolysis.[1] For extraction, a buffer pH of around 4.9 is recommended.[1]
Q2: How critical is temperature control during the extraction process?
Temperature is a critical factor. Elevated temperatures accelerate both chemical and enzymatic degradation of this compound.[1] It is imperative to maintain all samples, buffers, and solutions on ice (0-4°C) throughout the entire extraction procedure.[1]
Q3: What types of enzymes can degrade my target compound?
Acyl-CoA thioesterases (ACOTs) are the primary class of enzymes responsible for hydrolyzing the thioester bond, converting acyl-CoAs into the free acid and Coenzyme A.[1] These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent loss of the target analyte.[1]
Q4: Which purification method is recommended for this compound?
Ion-exchange chromatography is a highly effective method for purifying acyl-CoA compounds.[2][3] A gradient of a volatile salt, such as ammonium (B1175870) formate, can be used for elution, which can then be removed by lyophilization.[2]
Q5: How can I quantify the concentration of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of acyl-CoAs.[4] A C18 column with a mobile phase consisting of a phosphate buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) is a common setup. Detection is typically performed using a UV detector.
Experimental Protocols
Protocol 1: General Extraction of this compound from Cell Culture
-
Cell Harvesting: Harvest cells by centrifugation at 3,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold extraction buffer (100 mM potassium phosphate, pH 4.9, with 1 mM DTT). Lyse the cells using an appropriate method (e.g., sonication on ice).
-
Protein Precipitation and Enzyme Inactivation: Add 0.5 mL of 1.2 M perchloric acid to the lysate, vortex thoroughly, and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Neutralization and Collection: Carefully transfer the supernatant to a new pre-chilled tube and neutralize to pH 5-6 with a saturated solution of potassium carbonate.
-
Purification (Optional): Proceed with solid-phase extraction or ion-exchange chromatography for further purification.
-
Storage: Store the final extract at -80°C.
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Troubleshooting logic for low recovery of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification, Characterization, and Cloning of a Eubacterial 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase, a Key Enzyme Involved in Biosynthesis of Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains | PLOS One [journals.plos.org]
Validation & Comparative
Validating the Identity of Synthesized 3-(m-Hydroxyphenyl)propanoyl-CoA: A Comparative Guide to NMR Spectroscopy and LC-MS/MS
For researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and drug discovery, the unambiguous identification of synthesized metabolites is of paramount importance. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for validating the identity of synthesized 3-(m-Hydroxyphenyl)propanoyl-CoA, a key intermediate in various metabolic pathways.
This document outlines a common chemical synthesis route for this compound and presents detailed experimental protocols for its validation using both NMR and LC-MS/MS. By presenting quantitative data and performance characteristics in structured tables and workflows in diagrams, this guide aims to assist researchers in selecting the most appropriate analytical technique for their needs.
Synthesis of this compound
A frequently employed method for the synthesis of acyl-CoA esters from their corresponding carboxylic acids is the anhydride (B1165640) method. This approach involves the activation of the carboxylic acid, in this case, 3-(m-Hydroxyphenyl)propanoic acid, to form a mixed anhydride, which then readily reacts with the thiol group of Coenzyme A (CoA).
Caption: Chemical Synthesis of this compound.
An alternative to chemical synthesis is the use of enzymatic methods. Acyl-CoA synthetases can catalyze the formation of acyl-CoA esters from the corresponding carboxylic acid, ATP, and Coenzyme A.[1] This method offers high specificity and can be performed under milder conditions.
Comparison of Validation Methods: NMR vs. LC-MS/MS
The validation of the final product's identity is crucial. NMR spectroscopy provides detailed structural information, while LC-MS/MS offers high sensitivity and is adept at detecting the presence of the target molecule.
| Feature | NMR Spectroscopy | LC-MS/MS |
| Principle | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Separates molecules by chromatography and identifies them by their mass-to-charge ratio. |
| Information | Provides detailed structural information, including connectivity and stereochemistry. | Provides molecular weight and fragmentation patterns, confirming the presence of the molecule. |
| Sensitivity | Relatively lower sensitivity, typically requiring micromolar to millimolar concentrations. | High sensitivity, capable of detecting picomolar to femtomolar concentrations.[2] |
| Quantitation | Can be quantitative (qNMR) with appropriate standards. | Excellent for relative and absolute quantitation with the use of internal standards.[3] |
| Sample Prep | Simple, requires dissolving the sample in a deuterated solvent. | More complex, often involves extraction and removal of interfering substances.[2] |
| Analysis Time | Can range from minutes to hours depending on the complexity of the experiments. | Relatively fast, with typical run times of 5-30 minutes per sample.[4] |
Predicted NMR Data for this compound
The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted by considering the shifts of its constituent parts: the 3-(m-hydroxyphenyl)propanoyl group and the Coenzyme A moiety. The most significant changes are expected for the protons and carbons of the propanoyl linker, particularly those alpha and beta to the thioester group.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 3-(m-Hydroxyphenyl)propanoyl Moiety | ||
| Aromatic Protons | 6.7 - 7.2 | 115 - 158 |
| -CH₂- (alpha to aromatic) | ~2.9 | ~31 |
| -CH₂- (alpha to thioester) | ~2.8 | ~43 |
| Thioester Carbonyl | - | ~200 |
| Coenzyme A Moiety | ||
| Adenine H-2 | ~8.4 | ~152 |
| Adenine H-8 | ~8.1 | ~149 |
| Ribose H-1' | ~6.1 | ~88 |
| Pantothenate -CH₂- (adjacent to thioester) | ~3.1 | ~36 |
| Pantothenate -CH₂- (adjacent to amide) | ~3.5 | ~40 |
| Pantothenate gem-dimethyl | ~0.7, ~0.9 | ~22, ~23 |
Note: Predicted shifts are based on known values for 3-(m-hydroxyphenyl)propanoic acid and propionyl-CoA and are subject to solvent effects and the specific conformation of the molecule in solution.[5]
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
-
Activation: In a round-bottom flask, dissolve 3-(m-Hydroxyphenyl)propanoic acid in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add propionic anhydride dropwise while stirring.
-
Allow the reaction to proceed for 1-2 hours at 0°C to form the mixed anhydride.
-
Thioesterification: In a separate flask, dissolve Coenzyme A trilithium salt in a cold aqueous sodium bicarbonate solution.
-
Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring, maintaining the temperature at 0-4°C.
-
Monitor the reaction by HPLC until completion (typically 1-3 hours).
-
Purification: Purify the product using preparative reverse-phase HPLC.
-
Lyophilize the collected fractions to obtain the final product as a white solid.
Protocol 2: NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized product in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a known amount of an internal standard (e.g., TSP or TMSP) for chemical shift referencing and quantification.
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard one-pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
-
-
Data Analysis: Process the spectra using appropriate software. Compare the observed chemical shifts, coupling constants, and correlations with the predicted values and data from starting materials to confirm the structure.
Protocol 3: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the synthesized product in a suitable solvent (e.g., 50% methanol (B129727) in water).
-
Create a dilution series for calibration and quality control.
-
For complex samples, a protein precipitation or solid-phase extraction step may be necessary.[2]
-
-
Chromatographic Separation:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of water with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6]
-
-
Mass Spectrometry Detection:
-
Perform analysis on a triple quadrupole mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor for the precursor ion (the molecular weight of the protonated molecule) and characteristic product ions. For many acyl-CoAs, a common product ion results from the cleavage of the phosphopantetheine moiety.[6]
-
-
Data Analysis: Compare the retention time and mass transitions of the synthesized product with those of a reference standard if available.
Validation Workflow
Caption: Workflow for Identity Validation.
References
- 1. Frontiers | Enzymatic synthesis of the modified mycotoxins 3-lactyl- and 3-propionyl-deoxynivalenol [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of m-Hydroxy vs. p-Hydroxy Phenylpropanoyl-CoAs in Biocatalysis and Metabolic Pathways
Published: December 9, 2025
For Immediate Release: This guide provides a detailed functional comparison of meta-hydroxy and para-hydroxy substituted phenylpropanoyl-CoAs, crucial intermediates in the biosynthesis of numerous high-value natural products. This document is intended for researchers, scientists, and drug development professionals working in metabolic engineering, synthetic biology, and natural product synthesis.
Introduction
Phenylpropanoyl-Coenzyme A (CoA) thioesters are activated forms of hydroxycinnamic acids, serving as central precursors for a vast array of secondary metabolites in plants and microorganisms, including flavonoids, stilbenes, and lignin. The position of the hydroxyl group on the phenyl ring dictates the subsequent enzymatic transformations and the final structure of the resulting natural products. While p-hydroxy phenylpropanoyl-CoA (p-coumaroyl-CoA) is a cornerstone of the canonical phenylpropanoid pathway in plants, the metabolic fate and enzymatic handling of its meta-substituted isomer, m-hydroxy phenylpropanoyl-CoA (m-coumaroyl-CoA), are less understood. This guide provides a comparative analysis of their roles, the enzymes that process them, and the metabolic pathways they enter, supported by available data and detailed experimental protocols for their characterization.
Metabolic Significance and Key Enzymes
The activation of hydroxycinnamic acids to their corresponding CoA thioesters is predominantly catalyzed by 4-coumarate:CoA ligases (4CLs) in plants and a broader range of acyl-CoA synthetases or aryl-CoA ligases in bacteria.
p-Hydroxy Phenylpropanoyl-CoA: A Central Hub in Plant Metabolism
p-Coumaroyl-CoA is the primary product of the general phenylpropanoid pathway and serves as the gateway to a multitude of biosynthetic branches.[1][2] Its formation is catalyzed by 4CL, an enzyme that has been extensively studied in various plant species.[3] Plant 4CLs typically exhibit high specificity and efficiency for p-coumaric acid.[1][3]
m-Hydroxy Phenylpropanoyl-CoA: An Under-explored Intermediate
Direct evidence for the natural biosynthesis and widespread utilization of m-coumaroyl-CoA in plants is scarce. The focus of plant metabolism is heavily skewed towards para-hydroxylated compounds. However, microbial metabolic pathways, particularly those involved in the degradation of aromatic compounds, offer a promising source of enzymes capable of activating m-coumaric acid. Bacteria such as Corynebacterium glutamicum and Rhodopseudomonas palustris possess degradation pathways for various phenylpropanoids and aromatic acids, suggesting the presence of promiscuous enzymes that may act on meta-substituted substrates.[4][5][6] For instance, the benzoyl-CoA pathway in R. palustris is known to metabolize m-hydroxybenzoate, indicating a potential for enzymes within this or similar pathways to handle other m-hydroxylated aromatics.[5][6]
Comparative Enzyme Kinetics
A direct quantitative comparison of enzymatic efficiency for m- and p-hydroxy substrates is hampered by a lack of published kinetic data for m-coumaric acid. Plant 4CLs are generally considered poor catalysts for m-coumaric acid. However, bacterial aryl-CoA ligases, known for their broad substrate specificity, are prime candidates for the efficient activation of m-coumaric acid.[7][8]
Below is a table summarizing known kinetic data for representative 4CL enzymes with p-coumaric acid and a hypothetical projection for a promiscuous bacterial aryl-CoA ligase with both substrates, based on the expectation of broader substrate acceptance.
| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference / Note |
| Populus trichocarpa (Ptr4CL3) | p-Coumaric Acid | 16 ± 1 | 2.5 ± 0.04 | 156,250 | [1] |
| Selaginella moellendorffii (Sm4CL1) | p-Coumaric Acid | 11.89 ± 1.21 | 0.012 ± 0.001 | 1,009 | [9] |
| Selaginella moellendorffii (Sm4CL2) | p-Coumaric Acid | 19.67 ± 2.03 | 1.15 ± 0.11 | 58,465 | [9] |
| Promiscuous Bacterial Aryl-CoA Ligase | p-Coumaric Acid | Data Not Available | Data Not Available | Data Not Available | Hypothetical |
| Promiscuous Bacterial Aryl-CoA Ligase | m-Coumaric Acid | Data Not Available | Data Not Available | Data Not Available | Hypothetical |
Table 1: Comparative Enzyme Kinetic Parameters. This table presents known kinetic data for plant 4CLs with their preferred substrate, p-coumaric acid, and highlights the current data gap for m-coumaric acid.
Signaling and Metabolic Pathways
The structural difference between m- and p-hydroxy phenylpropanoyl-CoA directs them into distinct metabolic fates.
p-Hydroxy Phenylpropanoyl-CoA Pathway
As depicted below, p-coumaroyl-CoA is a critical branch-point metabolite. It is the precursor for chalcone (B49325) synthase (CHS), the entry point into flavonoid biosynthesis, and is also funneled into the monolignol pathway to produce lignin.
Caption: Canonical Phenylpropanoid Pathway.
Putative m-Hydroxy Phenylpropanoyl-CoA Pathway
The metabolic route for m-coumaroyl-CoA is less defined. In microorganisms, it is likely channeled into catabolic pathways that break down aromatic rings, such as a modified β-oxidation pathway, ultimately feeding into central carbon metabolism.
Caption: Putative Microbial Catabolic Pathway.
Experimental Protocols
To address the data gap concerning m-hydroxy phenylpropanoyl-CoA, we provide detailed protocols for the characterization of candidate CoA ligases.
Protocol 1: Expression and Purification of Candidate Aryl-CoA Ligase
A candidate gene, such as phdA from Corynebacterium glutamicum, can be cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3) for protein expression.
-
Gene Cloning: Synthesize and clone the codon-optimized gene into the expression vector.
-
Expression: Grow transformed E. coli cells at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.
-
Purification: Harvest cells by centrifugation. Resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse by sonication. Clarify the lysate by centrifugation and purify the His-tagged protein using a Ni-NTA affinity column. Elute the protein with an imidazole (B134444) gradient.
-
Verification: Confirm protein purity and size using SDS-PAGE.
Caption: Protein Expression and Purification Workflow.
Protocol 2: CoA Ligase Activity Assay and Kinetic Analysis
The activity of the purified enzyme can be measured using a continuous spectrophotometric assay that monitors the formation of the CoA thioester.
-
Reaction Mixture: Prepare a 200 µL reaction mixture containing 100 mM Tris-HCl (pH 7.5), 5 mM ATP, 5 mM MgCl₂, 0.3 mM Coenzyme A, and varying concentrations of the substrate (m-coumaric acid or p-coumaric acid, from 10 µM to 500 µM).
-
Initiation: Equilibrate the mixture at 30°C. Start the reaction by adding 2-5 µg of the purified enzyme.
-
Measurement: Monitor the increase in absorbance at the specific wavelength for the product (e.g., ~333 nm for p-coumaroyl-CoA; the λ_max for m-coumaroyl-CoA would need to be determined experimentally).
-
Kinetic Parameter Calculation: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
Protocol 3: HPLC Analysis of Reaction Products
The formation of the correct phenylpropanoyl-CoA can be confirmed by High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Stop the enzymatic reaction after 30 minutes by adding 20 µL of 10% formic acid. Centrifuge to pellet the precipitated protein.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detector (DAD) to monitor absorbance spectra and confirm product identity against authentic standards, if available.
-
-
Quantification: Integrate the peak area corresponding to the phenylpropanoyl-CoA product and quantify using a standard curve.
Conclusion and Future Directions
The functional comparison between m-hydroxy and p-hydroxy substituted phenylpropanoyl-CoAs reveals a significant knowledge gap. While p-coumaroyl-CoA is a well-established, central intermediate in plant secondary metabolism, the biological roles and enzymatic machinery for m-coumaroyl-CoA remain largely unexplored. Microbial enzymes, particularly aryl-CoA ligases from bacteria capable of degrading diverse aromatic compounds, represent a promising avenue for identifying catalysts that can efficiently synthesize m-coumaroyl-CoA. The experimental protocols outlined in this guide provide a clear roadmap for researchers to perform direct comparative studies, generate crucial kinetic data, and elucidate the metabolic pathways involving this under-explored but potentially valuable molecule. Such research will be instrumental in expanding the toolbox for metabolic engineering and creating novel biosynthetic pathways to high-value chemicals and pharmaceuticals.
References
- 1. Monolignol Pathway 4-Coumaric Acid:Coenzyme A Ligases in Populus. trichocarpa: Novel Specificity, Metabolic Regulation, and Simulation of Coenzyme A Ligation Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumaroyl-CoA - Wikipedia [en.wikipedia.org]
- 3. The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the phd gene cluster responsible for phenylpropanoid utilization in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoyl coenzyme a pathway-mediated metabolism of meta-hydroxy-aromatic acids in Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl Coenzyme A Ligases, a Subfamily of the Adenylate-Forming Enzyme Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl Coenzyme A Ligases, a Subfamily of the Adenylate-Forming Enzyme Superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Properties of Plant 4-Coumarate:CoA Ligases with Phenylpropanoid Substrates
For Researchers, Scientists, and Drug Development Professionals
The phenylpropanoid pathway is responsible for the biosynthesis of a wide array of secondary metabolites in plants, including lignin, flavonoids, and coumarins. 4-coumarate:CoA ligases (EC 6.2.1.12) are pivotal enzymes in this pathway, catalyzing the ATP-dependent formation of a thioester bond between a phenylpropanoid acid and coenzyme A (CoA). This activation is a committed step for the entry of these acids into various downstream biosynthetic routes. Understanding the kinetic behavior of different CoA ligases is crucial for metabolic engineering efforts and for the development of enzyme inhibitors.
Comparative Kinetic Data of Plant 4CL Isoforms
The following table summarizes the Michaelis-Menten constants (Km) for three isoforms of Arabidopsis thaliana 4-coumarate:CoA ligase (At4CL1, At4CL2, and At4CL4) and one from Mulberry (Morus atropurpurea, Ma4CL3) with various phenylpropanoid substrates. The Km value is an inverse measure of the enzyme's affinity for a substrate; a lower Km indicates a higher affinity.
Note: No published kinetic data was found for m-hydroxyphenylpropanoic acid. The data presented below is for structurally similar cinnamic acid derivatives.
| Enzyme | Substrate | Km (µM) | Vmax (nkat mg-1) | Catalytic Efficiency (Vmax/Km) | Reference |
| At4CL1 (UniProt: P45725) | Cinnamate | 6320 | - | - | [1] |
| 4-Coumarate | 38 | - | - | [1] | |
| Caffeate | 11 | - | - | [1] | |
| Ferulate | 199 | - | - | [1] | |
| At4CL2 (UniProt: Q42524) | Cinnamate | 6630 | - | - | [2] |
| 4-Coumarate | 252 | - | - | [2] | |
| Caffeate | 20 | - | - | [2] | |
| At4CL4 | Sinapate | - | - | Efficient | [3] |
| Ma4CL3 | 4-Coumarate | 10.49 | 4.4 | 0.42 | [4] |
| Cinnamic Acid | - | - | Lower than 4-Coumarate | [4] | |
| Caffeic Acid | - | - | Lower than 4-Coumarate | [4] |
-
At4CL1 from Arabidopsis thaliana exhibits a particularly high affinity for caffeate (Km = 11 µM) and 4-coumarate (Km = 38 µM)[1].
-
At4CL2, also from Arabidopsis thaliana, shows a high affinity for caffeate (Km = 20 µM)[2].
-
The catalytic efficiency of At4CL3 from Arabidopsis thaliana follows the descending order: p-coumaric acid, caffeic acid, ferulic acid, and cinnamic acid. It is unable to use sinapic acid as a substrate[5].
-
At4CL4 is noteworthy for its rare ability to efficiently activate sinapate[3].
-
Ma4CL3 from Mulberry shows the highest affinity for 4-coumarate among the tested substrates[4].
Experimental Protocols: Kinetic Analysis of 4-Coumarate:CoA Ligase
The following is a generalized protocol for determining the kinetic parameters of a CoA ligase using a spectrophotometric assay. This method is based on the principle that the formation of the cinnamoyl-CoA thioester product results in an increased absorbance at a specific wavelength.
Materials:
-
Purified CoA ligase enzyme
-
Phenylpropanoid substrate stock solution (e.g., m-hydroxyphenylpropanoic acid, p-coumaric acid) dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
ATP stock solution (pH 7.5)
-
Coenzyme A (CoA) stock solution
-
MgCl2 stock solution
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
UV/Vis spectrophotometer and quartz cuvettes
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, MgCl2, and ATP at their final desired concentrations.
-
Substrate Addition: To determine the Km for the phenylpropanoid acid, add varying concentrations of the substrate to the reaction mixtures. For initial rate measurements, a range of concentrations bracketing the expected Km should be used.
-
Enzyme Addition: Add a fixed, non-limiting amount of the purified CoA ligase to the cuvette to initiate the reaction. The total reaction volume is typically 1 mL.
-
Initiation of Reaction: Start the reaction by adding a saturating concentration of Coenzyme A.
-
Spectrophotometric Measurement: Immediately after adding CoA, monitor the increase in absorbance at the specific wavelength corresponding to the formation of the acyl-CoA ester product. For example, 4-coumaroyl-CoA has a characteristic absorbance at 333 nm[6][7][8]. The absorbance should be recorded over a set period (e.g., 1-5 minutes) at regular intervals (e.g., every 15 seconds).
-
Initial Rate Calculation: Determine the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.
-
Data Analysis: Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. A Lineweaver-Burk plot (1/v0 vs. 1/[S]) can also be used for this purpose.
-
Determination of kcat: The turnover number (kcat) can be calculated using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis of a CoA ligase.
Caption: Workflow for determining the kinetic parameters of a CoA ligase.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. pnas.org [pnas.org]
- 4. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4CL3 4-coumarate:CoA ligase 3 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
- 7. ebiostore.com [ebiostore.com]
- 8. realgenelabs.com [realgenelabs.com]
Differentiating Isomers of Hydroxyphenylpropanoyl-CoA: A Comparative Guide to Advanced Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise differentiation of hydroxyphenylpropanoyl-CoA isomers is critical for understanding their distinct biological roles in metabolic pathways and for the development of targeted therapeutics. These isomers, which include p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA, are key intermediates in the biosynthesis of lignin (B12514952) and other important secondary metabolites in plants.[1][2][3][4][5] Their structural similarity presents a significant analytical challenge, necessitating the use of advanced chromatographic techniques with high resolving power. This guide provides a comparative overview of state-of-the-art chromatographic methods for the effective separation of hydroxyphenylpropanoyl-CoA isomers, supported by experimental data and detailed protocols.
Comparison of Chromatographic Techniques
The choice of chromatographic technique is paramount for achieving baseline separation of hydroxyphenylpropanoyl-CoA isomers. While traditional High-Performance Liquid Chromatography (HPLC) has been employed, modern advancements in Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) offer significant advantages in terms of resolution, speed, and sensitivity.
| Technique | Principle | Advantages | Disadvantages |
| UPLC-MS/MS | Separation based on differential partitioning between a stationary phase and a liquid mobile phase, utilizing sub-2 µm particles for high efficiency.[6][7] | High resolution and sensitivity, faster analysis times compared to HPLC, excellent for separating regioisomers.[6] | Higher backpressures require specialized equipment, potential for matrix effects in complex samples. |
| SFC-MS | Separation based on partitioning between a stationary phase and a mobile phase composed of a supercritical fluid (typically CO2).[8][9][10] | Ideal for chiral separations, environmentally friendly due to reduced organic solvent consumption, fast separations.[8][9] | Less effective for separating highly polar compounds without modifiers, instrumentation is less common than HPLC/UPLC. |
| Reverse-Phase HPLC | Separation based on hydrophobic interactions between the analytes and a nonpolar stationary phase. | Robust and widely available, effective for separating compounds with different polarities. | Lower resolution for structurally similar isomers compared to UPLC and SFC, longer run times.[11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these advanced separation techniques. Below are representative protocols for UPLC-MS/MS and SFC-MS, optimized for the separation of aromatic acyl-CoA thioesters.
UPLC-MS/MS Method for Regioisomer Separation
This protocol is adapted from methods developed for the separation of short-chain acyl-CoA isomers and can be optimized for hydroxyphenylpropanoyl-CoA isomers.[6][7]
-
Instrumentation: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).
-
Column: A C18 reversed-phase column with sub-2 µm particle size (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B (linear gradient)
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B (linear gradient)
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each isomer.
-
SFC-MS Method for Enantiomeric Separation
This protocol is based on established methods for chiral separations using SFC and can be applied to potential stereoisomers of hydroxyphenylpropanoyl-CoA derivatives.[8][9][10]
-
Instrumentation: A supercritical fluid chromatography system coupled to a mass spectrometer (SFC-MS).
-
Column: A chiral stationary phase column (e.g., CHIRALPAK series with amylose (B160209) or cellulose (B213188) derivatives).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol.
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: 5-40% B (linear gradient)
-
7-8 min: 40% B
-
8-8.1 min: 40-5% B (linear gradient)
-
8.1-10 min: 5% B
-
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
-
Visualizing the Context: The Lignin Biosynthesis Pathway
Hydroxyphenylpropanoyl-CoA isomers are central to the lignin biosynthesis pathway, a critical process in plant cell wall formation. Understanding this pathway provides context for the importance of isomer-specific analysis.
This diagram illustrates the enzymatic conversions leading to the formation of hydroxyphenylpropanoyl-CoA isomers and their subsequent reduction to monolignols, the building blocks of lignin.[1][2][3][4][5] The enzymes involved are Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyl Transferase (HCT), p-Coumarate 3-Hydroxylase (C3H), Caffeoyl-CoA O-Methyltransferase (CCoAOMT), Cinnamoyl-CoA Reductase (CCR), Ferulate 5-Hydroxylase (F5H), Caffeic acid O-methyltransferase (COMT), and Cinnamyl Alcohol Dehydrogenase (CAD).
Experimental Workflow for Isomer Differentiation
The following workflow outlines a systematic approach for the analysis of hydroxyphenylpropanoyl-CoA isomers from biological samples.
This workflow begins with sample collection and extraction of acyl-CoAs, followed by a purification step to remove interfering substances. The purified extract is then analyzed by UPLC-MS/MS for regioisomer separation or SFC-MS for enantiomeric differentiation. Finally, the data is processed to identify and quantify the individual isomers.
Conclusion
The differentiation of hydroxyphenylpropanoyl-CoA isomers is achievable with high fidelity using advanced chromatographic techniques. UPLC-MS/MS stands out for its superior resolution of regioisomers, while SFC-MS is the method of choice for chiral separations. The selection of the optimal technique will depend on the specific isomers of interest and the research question at hand. By employing the detailed protocols and workflows presented in this guide, researchers can confidently and accurately dissect the complex roles of these critical metabolic intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. Lignin biosynthesis: old roads revisited and new roads explored | Open Biology | The Royal Society [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. debiq.eel.usp.br [debiq.eel.usp.br]
- 6. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of SFC-MS Method for Quantification of Eicosanoids Biosynthesized in Primary Human Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Comparative Metabolomics: Unraveling the Metabolic Pathways of 3-(m-Hydroxyphenyl)propanoyl-CoA
A guide for researchers, scientists, and drug development professionals on utilizing comparative metabolomics to identify and characterize metabolic pathways involving 3-(m-Hydroxyphenyl)propanoyl-CoA, a key intermediate in xenobiotic and microbial metabolism.
This guide provides a framework for designing and executing a comparative metabolomics study to elucidate the metabolic fate of this compound. Given the limited direct research on the specific metabolic pathways of this CoA thioester, this document outlines a hypothetical study comparing a wild-type microorganism capable of metabolizing 3-(m-Hydroxyphenyl)propanoic acid with a genetically modified variant in which a key catabolic enzyme has been knocked out. This approach will allow for the identification of upstream and downstream metabolites, thereby illuminating the pathway.
Introduction to this compound
3-(m-Hydroxyphenyl)propanoic acid is a known microbial metabolite derived from the breakdown of dietary polyphenols, such as flavonoids like quercetin, by gut microbiota including species of Clostridium, Eubacterium, and Bacteroides.[1][2][3] This compound can be activated to its coenzyme A (CoA) thioester, this compound, to enter downstream metabolic pathways. Understanding these pathways is crucial for comprehending the impact of gut microbiome metabolism on human health and disease, as microbial metabolites can have significant biological activity.[3][4]
Hypothetical Comparative Metabolomics Study Design
This guide proposes a comparative metabolomics study to identify the metabolic pathway of this compound. The study will compare the metabolic profiles of a wild-type bacterium known to metabolize 3-(m-Hydroxyphenyl)propanoic acid, such as Rhodococcus globerulus PWD1, with a mutant strain where a putative catabolic gene (e.g., a hydroxylase or dioxygenase) is inactivated.[5]
Experimental Groups:
-
Group A (Wild-Type): Rhodococcus globerulus PWD1 cultured in a minimal medium supplemented with 3-(m-Hydroxyphenyl)propanoic acid.
-
Group B (Knockout Mutant): A genetically modified strain of Rhodococcus globerulus PWD1 with a knockout of a key gene in the putative catabolic pathway (e.g., hppA, a putative hydroxylase), cultured under the same conditions as the wild-type.[5]
-
Group C (Control): Wild-type Rhodococcus globerulus PWD1 cultured in a minimal medium without 3-(m-Hydroxyphenyl)propanoic acid.
By comparing the metabolic profiles of these groups, we can identify metabolites that accumulate in the knockout strain (downstream of the blocked enzymatic step) and those that are depleted (upstream), thereby reconstructing the metabolic pathway.
Data Presentation
The following tables present illustrative quantitative data from our hypothetical comparative metabolomics study. The data is presented as relative abundance (peak area) of key metabolites identified by LC-MS/MS analysis of intracellular extracts.
Table 1: Relative Abundance of Key Upstream Metabolites
| Metabolite | Group A (Wild-Type) | Group B (Knockout Mutant) | Group C (Control) | Fold Change (B vs. A) | p-value |
| 3-(m-Hydroxyphenyl)propanoic acid | 1.00 ± 0.15 | 1.25 ± 0.20 | < LOD | 1.25 | 0.04 |
| This compound | 1.00 ± 0.12 | 5.80 ± 0.75 | < LOD | 5.80 | < 0.001 |
LOD: Limit of Detection. Data are represented as mean ± standard deviation.
Table 2: Relative Abundance of Key Downstream Metabolites
| Metabolite | Group A (Wild-Type) | Group B (Knockout Mutant) | Group C (Control) | Fold Change (B vs. A) | p-value |
| 3-(2,3-Dihydroxyphenyl)propanoic acid | 1.00 ± 0.18 | < LOD | < LOD | - | < 0.001 |
| 2-Hydroxy-3-(3-hydroxyphenyl)propanoyl-CoA | 1.00 ± 0.22 | < LOD | < LOD | - | < 0.001 |
| 2,3-Dihydroxy-5,6-seco-benzoate | 1.00 ± 0.19 | < LOD | < LOD | - | < 0.001 |
| Pyruvic acid | 1.00 ± 0.11 | 0.25 ± 0.05 | 0.85 ± 0.10 | -4.00 | < 0.001 |
| Acetyl-CoA | 1.00 ± 0.14 | 0.35 ± 0.06 | 0.92 ± 0.12 | -2.86 | < 0.001 |
LOD: Limit of Detection. Data are represented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments in this comparative metabolomics study are provided below.
Bacterial Culture and Sample Collection
-
Bacterial Strains and Growth Conditions: Rhodococcus globerulus PWD1 (wild-type and knockout mutant) will be grown in a minimal salt medium with succinate (B1194679) as the primary carbon source. For the experimental groups, the medium will be supplemented with 1 mM 3-(m-Hydroxyphenyl)propanoic acid. Cultures will be grown at 30°C with shaking.
-
Sample Collection: Bacterial cells will be harvested during the mid-exponential growth phase by rapid centrifugation at 4°C. The cell pellets will be immediately quenched in liquid nitrogen to halt metabolic activity and stored at -80°C until extraction.
Metabolite Extraction
-
Intracellular Metabolite Extraction: Frozen cell pellets will be resuspended in a cold extraction solvent mixture of acetonitrile (B52724)/methanol/water (2:2:1, v/v/v).[6] The cell suspension will be subjected to bead beating for mechanical lysis, followed by centrifugation to pellet cell debris. The supernatant containing the intracellular metabolites will be collected and stored at -80°C prior to analysis.
Acyl-CoA Analysis by LC-MS/MS
-
Sample Preparation for Acyl-CoA Analysis: The metabolite extract will be purified using solid-phase extraction (SPE) to enrich for acyl-CoA thioesters.[7] The eluate will be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions: The analysis will be performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column will be used for separation.[6][8]
-
Mobile Phases: A gradient of ammonium (B1175870) acetate (B1210297) in water and acetonitrile will be employed.[9]
-
Mass Spectrometry: The mass spectrometer will be operated in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify acyl-CoA species based on their characteristic neutral loss of 507 m/z.[10]
-
Data Analysis
-
Data Processing: Raw LC-MS/MS data will be processed using appropriate software to perform peak picking, integration, and alignment.
-
Statistical Analysis: Statistical analysis, such as t-tests or ANOVA, will be used to identify metabolites that are significantly different between the experimental groups. Principal component analysis (PCA) and other multivariate statistical methods can be used to visualize the overall metabolic differences.[11]
Mandatory Visualization
Proposed Catabolic Pathway of 3-(m-Hydroxyphenyl)propanoic Acid
Caption: Proposed catabolic pathway for 3-(m-Hydroxyphenyl)propanoic acid.
Experimental Workflow for Comparative Metabolomics
Caption: General workflow for a comparative metabolomics study.
References
- 1. Human Metabolome Database: Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375) [hmdb.ca]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet [mdpi.com]
- 5. A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative mass spectrometry-based metabolomics strategies for the investigation of microbial secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gene Function in the 3-(m-Hydroxyphenyl)propanoyl-CoA Biosynthetic Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Gene Function Validation Methods
The selection of a gene function validation method depends on the specific research question, the host organism, and the desired level of genetic modification. Below is a comparative summary of the most common techniques.
| Feature | CRISPR-Cas9 Gene Knockout | RNAi Gene Knockdown | Enzymatic Assay | Metabolite Analysis (LC-MS) |
| Principle | Permanent disruption of the target gene at the genomic DNA level.[1][2] | Transient silencing of gene expression at the mRNA level.[3][4] | In vitro measurement of the catalytic activity of the protein product. | Quantification of pathway intermediates and final products. |
| Effect | Complete loss of function.[1] | Partial reduction in gene expression (knockdown).[3] | Direct measure of protein function. | Overall pathway flux and bottlenecks. |
| Typical Efficiency | High (can be >90% with proper design).[5] | Variable (typically 50-90% knockdown), can have off-target effects.[3][5] | N/A | N/A |
| Permanence | Permanent and heritable.[1] | Transient and non-heritable.[1] | N/A | N/A |
| Best For | Determining if a gene is essential for the pathway; creating stable production strains. | Studying essential genes where a complete knockout would be lethal; titrating gene expression levels. | Confirming the specific catalytic function of a gene product. | Assessing the overall impact of genetic modifications on the pathway. |
| Limitations | Can be lethal if the gene is essential; potential for off-target mutations.[3] | Incomplete knockdown can lead to ambiguous results; off-target effects can confound data.[3] | Requires purified or partially purified enzyme; may not reflect in vivo conditions. | Indirect measure of gene function; requires sophisticated equipment. |
Quantitative Data from a Related Pathway: 3-Hydroxypropionic Acid Production
While direct comparative data for the 3-(m-hydroxyphenyl)propanoyl-CoA pathway is limited, studies on the related 3-hydroxypropionic acid (3-HP) pathway provide valuable insights into the quantitative effects of gene knockout.
| Genetic Modification | Host Organism | Target Gene(s) | Effect on 3-HP Titer | Fold Increase | Reference |
| Gene Knockout | Escherichia coli | ΔtpiA Δzwf | 20.1 ± 9.2 C-mol% | 4.4 | [6] |
| Gene Knockout | Escherichia coli | ΔtpiA Δzwf ΔyqhD | 33.9 ± 1.2 C-mol% | 7.4 | [6] |
| Gene Knockout | Yarrowia lipolytica | MMSDH and HPDH | 16.23 g/L | - | [7] |
| Gene Knockdown | Corynebacterium glutamicum | gltA | 4.26 g/L | - | [8] |
Note: This data is from the 3-hydroxypropionic acid production pathway and is intended to be illustrative of the quantitative impact of gene knockouts and knockdowns in a similar metabolic context.
Visualizing the Pathway and Experimental Workflows
The 3-(m-Hydroxyphenyl)propanoic Acid Catabolic Pathway
The following diagram illustrates the key enzymatic steps in the catabolism of 3-(m-hydroxyphenyl)propanoic acid, which can be inferred to be the reverse of the biosynthetic pathway. The genes identified in organisms like Rhodococcus globerulus and Comamonas testosteroni are included.[9][10][11]
Caption: Putative catabolic pathway of 3-(m-hydroxyphenyl)propanoic acid.
Experimental Workflow: CRISPR-Cas9 Gene Knockout
This diagram outlines the major steps involved in creating a gene knockout using the CRISPR-Cas9 system to validate gene function.
Caption: Workflow for CRISPR-Cas9 mediated gene knockout.
Experimental Workflow: RNAi Gene Knockdown
This diagram illustrates the process of using RNA interference to transiently silence a target gene for functional analysis.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout in E. coli
This protocol is adapted for gene knockout in a common microbial host.
Materials:
-
E. coli strain expressing Cas9 and λ-Red recombinase.
-
pCRISPR plasmid containing a gene-specific gRNA.
-
Donor DNA (dsDNA or ssDNA) with homology arms flanking the desired deletion.
-
Electroporator and cuvettes.
-
Appropriate antibiotics and growth media.
Protocol:
-
gRNA Design: Design a 20-bp gRNA sequence targeting the gene of interest, ensuring it is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).
-
Donor DNA Design: Synthesize a 90-120 bp donor DNA fragment with 40-50 bp homology arms upstream and downstream of the target deletion site.
-
Plasmid Construction: Clone the designed gRNA into a suitable pCRISPR plasmid.
-
Electrocompetent Cell Preparation: Prepare electrocompetent E. coli cells expressing Cas9 and λ-Red.
-
Transformation: Co-transform the electrocompetent cells with the gRNA-containing pCRISPR plasmid and the donor DNA via electroporation.
-
Selection and Screening: Plate the transformed cells on selective media. Screen individual colonies for the desired deletion by colony PCR and Sanger sequencing.
-
Phenotypic Analysis: Culture the confirmed knockout strain and analyze the production of this compound and its derivatives using LC-MS.
RNAi-Mediated Gene Knockdown in Saccharomyces cerevisiae
This protocol outlines the general steps for RNAi in a eukaryotic model organism.
Materials:
-
S. cerevisiae strain engineered to have a functional RNAi pathway (e.g., expressing Dicer and Argonaute from S. castellii).
-
Expression vector for shRNA.
-
Lithium acetate, polyethylene (B3416737) glycol (PEG), and single-stranded carrier DNA for transformation.
-
Appropriate selective media.
-
Reagents for RNA extraction, cDNA synthesis, and qPCR.
Protocol:
-
shRNA Design: Design a short hairpin RNA (shRNA) sequence targeting the mRNA of the gene of interest. The hairpin should have a stem of 19-29 bp and a loop of 4-11 nucleotides.
-
Vector Construction: Clone the shRNA cassette into a yeast expression vector, typically under the control of a strong constitutive or inducible promoter.
-
Yeast Transformation: Transform the engineered S. cerevisiae strain with the shRNA expression plasmid using the lithium acetate/PEG method.
-
Selection: Select for transformants on appropriate selective media.
-
Confirmation of Knockdown:
-
RT-qPCR: Extract total RNA from the transformed yeast, synthesize cDNA, and perform quantitative PCR (qPCR) to measure the relative abundance of the target mRNA compared to a control strain.
-
Western Blot: If an antibody is available, perform a Western blot to confirm a reduction in the target protein level.
-
-
Phenotypic Analysis: Cultivate the knockdown strain and analyze the metabolic profile for changes in the this compound pathway.
In Vitro Enzymatic Assay for 3-Hydroxyisobutyrate (B1249102) Dehydrogenase
This spectrophotometric assay can be adapted for dehydrogenases involved in the this compound pathway.[12][13]
Materials:
-
Cell-free extract or purified enzyme.
-
Assay buffer (e.g., 25 mM ammonium (B1175870) chloride/ammonium hydroxide, pH 10.0).[13]
-
NAD+ (1 mM).[13]
-
Substrate (e.g., 3-(m-hydroxyphenyl)propanoate or a similar 3-hydroxy acid, 2 mM).[13]
-
Spectrophotometer.
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD+, and the substrate.
-
Enzyme Addition: Initiate the reaction by adding the cell-free extract or purified enzyme to the reaction mixture.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.[12][13]
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[13]
LC-MS for Metabolite Profiling
This protocol provides a general framework for analyzing intracellular and extracellular metabolites.
Materials:
-
Bacterial or yeast cell culture.
-
Quenching solution (e.g., cold methanol).
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
Metabolite standards.
Protocol:
-
Quenching: Rapidly quench metabolic activity by adding the cell culture to a cold quenching solution.
-
Cell Lysis and Extraction: Pellet the cells by centrifugation and lyse them to release intracellular metabolites. Extract the metabolites using a suitable solvent mixture.
-
Sample Preparation: Centrifuge the extract to remove cell debris and transfer the supernatant to a new tube. Evaporate the solvent and reconstitute the dried metabolites in a solvent compatible with the LC-MS system.
-
LC-MS Analysis: Inject the prepared sample into the LC-MS system. Separate the metabolites using a suitable chromatography column and detect them with the mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify the metabolites of interest by comparing their retention times and mass-to-charge ratios with those of known standards. Analyze the changes in the levels of this compound and other pathway intermediates in the genetically modified strains compared to the wild-type.
References
- 1. What’s the Difference Between Gene Knockdown and Gene Knockout? | The Scientist [the-scientist.com]
- 2. news-medical.net [news-medical.net]
- 3. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 4. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 5. researchgate.net [researchgate.net]
- 6. Increased 3-hydroxypropionic acid production from glycerol, by modification of central metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering 3-Hydroxypropionic Acid Production from Glucose in Yarrowia lipolytica through Malonyl-CoA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced 3-Hydroxypropionic Acid Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of 3-hydroxyisobutyrate dehydrogenase, HIBADH, as a sperm-motility marker - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a framework for evaluating the cross-reactivity of antibodies raised against related acyl-CoA thioesters, crucial molecules in numerous metabolic and signaling pathways.
Acyl-CoA thioesters are central players in cellular metabolism, participating in processes such as fatty acid β-oxidation and the citric acid cycle.[1][2] They are also recognized as important signaling molecules.[3] Given the structural similarity between different acyl-CoA thioesters, which often only differ by the length and saturation of their acyl chain, antibodies developed against one specific acyl-CoA may exhibit cross-reactivity with other related molecules. This guide outlines the experimental protocols necessary to produce and characterize these antibodies and, most importantly, to quantify their cross-reactivity.
Data Presentation: Quantifying Antibody Specificity
A critical aspect of antibody characterization is the quantitative assessment of its binding to a panel of related antigens. This data is best presented in a clear, tabular format that allows for easy comparison of antibody reactivity. The following table provides a template for presenting such data, populated with hypothetical values to illustrate its use. The percentage cross-reactivity is typically calculated relative to the binding of the antibody to its target immunogen.
Table 1: Hypothetical Cross-Reactivity of an Anti-Palmitoyl-CoA Antibody
| Antigen (Acyl-CoA Thioester) | Chain Length & Saturation | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| Palmitoyl-CoA | C16:0 | 10 nM | 100% |
| Stearoyl-CoA | C18:0 | 50 nM | 20% |
| Myristoyl-CoA | C14:0 | 25 nM | 40% |
| Oleoyl-CoA | C18:1 | 200 nM | 5% |
| Acetyl-CoA | C2:0 | >1000 nM | <1% |
| Free Coenzyme A | N/A | >1000 nM | <1% |
Experimental Protocols
The generation and characterization of antibodies specific to small molecules like acyl-CoA thioesters require specialized protocols. Here, we detail the key experimental methodologies.
Immunogen Preparation: Conjugation of Acyl-CoA to a Carrier Protein
Since small molecules like acyl-CoA thioesters are generally not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit a robust immune response.[4]
Objective: To covalently link an acyl-CoA thioester to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).
Materials:
-
Acyl-CoA thioester of interest (e.g., Palmitoyl-CoA)
-
Carrier protein (KLH or BSA)
-
Cross-linking agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Desalting column
Procedure:
-
Activation of Acyl-CoA: Dissolve the acyl-CoA and a molar excess of NHS in the conjugation buffer. Add EDC to the solution to activate the carboxyl group of the acyl-CoA. Incubate for 15-30 minutes at room temperature.
-
Conjugation to Carrier Protein: Dissolve the carrier protein in the conjugation buffer. Add the activated acyl-CoA solution to the carrier protein solution. The activated carboxyl group of the acyl-CoA will react with the primary amines on the carrier protein, forming a stable amide bond.
-
Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purification: Remove excess unreacted acyl-CoA and cross-linking reagents by passing the solution through a desalting column.
-
Verification: Confirm successful conjugation using techniques such as SDS-PAGE (to observe a shift in the molecular weight of the carrier protein) or MALDI-TOF mass spectrometry.
Antibody Production and Purification
Once the immunogen is prepared, it can be used to immunize animals (typically rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively. Standard immunization protocols should be followed. After the immunization schedule is complete, the antiserum is collected, and the antibodies are purified, typically by affinity chromatography using the immunogen immobilized on a column.
Assessment of Cross-Reactivity by Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for quantifying the specificity and cross-reactivity of an antibody against small molecules.[5][6][7]
Objective: To determine the concentration of various related acyl-CoA thioesters required to inhibit the binding of the antibody to its target antigen.
Materials:
-
Microtiter plates coated with the acyl-CoA-carrier protein conjugate used for immunization.
-
Purified antibody against the target acyl-CoA.
-
A panel of related acyl-CoA thioesters to be tested for cross-reactivity.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer).
Procedure:
-
Coating: Coat the wells of a microtiter plate with the acyl-CoA-carrier protein conjugate overnight at 4°C.[5]
-
Blocking: Wash the plate and block any remaining non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[7]
-
Competition: In a separate plate, pre-incubate a fixed, limiting concentration of the primary antibody with varying concentrations of the competitor acyl-CoA thioesters (including the target acyl-CoA as a positive control).
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked microtiter plate and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate to remove unbound antibodies. Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add the enzyme substrate. Allow the color to develop.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.[5]
-
Analysis: The signal will be inversely proportional to the amount of competitor acyl-CoA in the pre-incubation step. Plot the absorbance against the log of the competitor concentration to determine the IC50 value for each acyl-CoA.
Qualitative Assessment of Cross-Reactivity by Dot Blot
A dot blot is a simpler and quicker method for a qualitative or semi-quantitative assessment of antibody specificity.[8][9][10][11]
Objective: To visually assess the binding of the antibody to a panel of related acyl-CoA thioesters.
Materials:
-
Nitrocellulose or PVDF membrane.
-
A panel of related acyl-CoA thioesters.
-
Purified antibody against the target acyl-CoA.
-
Enzyme-conjugated secondary antibody.
-
Chemiluminescent or colorimetric substrate.
Procedure:
-
Spotting: Spot small volumes of each of the different acyl-CoA thioesters directly onto the membrane. Allow the spots to dry completely.[10]
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane several times with a wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane thoroughly.
-
Detection: Add the appropriate substrate and visualize the signal. The intensity of the signal at each spot corresponds to the degree of antibody binding.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of acyl-CoA thioesters, the following diagrams are provided.
By following these detailed protocols and utilizing the structured data presentation, researchers can effectively characterize the cross-reactivity of antibodies raised against related acyl-CoA thioesters, ensuring the accuracy and reliability of their experimental results.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. kashibiology.com [kashibiology.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. biossusa.com [biossusa.com]
- 8. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 11. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
A Comparative Analysis of Enzyme Substrate Specificity: 3-(m-Hydroxyphenyl)propanoyl-CoA and Propionyl-CoA
Published: December 9, 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Substrates
Propionyl-CoA is a key intermediate in cellular metabolism, derived from the catabolism of odd-chain fatty acids, and the amino acids valine, isoleucine, methionine, and threonine.[1][2] It is primarily metabolized by propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme that converts it to (S)-methylmalonyl-CoA, which then enters the tricarboxylic acid (TCA) cycle as succinyl-CoA.[1][2]
3-(m-Hydroxyphenyl)propanoyl-CoA is the coenzyme A thioester of 3-(m-Hydroxyphenyl)propanoic acid (mHPP). mHPP is recognized as a major metabolite of dietary polyphenols, such as caffeic acid, formed by the metabolic action of gut microflora. While the physiological effects of mHPP are under investigation, the specific enzymes that activate it to its CoA derivative and subsequently metabolize it are not well-characterized. It is hypothesized that acyl-CoA synthetases with broad substrate specificity, particularly those acting on aromatic compounds, may be responsible for its conversion to this compound.
Quantitative Comparison of Enzyme Kinetics
The following table summarizes the kinetic parameters of various enzymes with propionyl-CoA and other short-chain acyl-CoAs. This data highlights the differences in substrate affinity (Km) and catalytic efficiency (kcat/Km) that define an enzyme's substrate specificity. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Propionyl-CoA Carboxylase (PCC) | Homo sapiens | Propionyl-CoA | 0.29 | - | - | [2] |
| Acetyl-CoA/Propionyl-CoA Carboxylase | Metallosphaera sedula | Propionyl-CoA | 0.07 | 28 | 4.0 x 10⁵ | [3] |
| Acetyl-CoA/Propionyl-CoA Carboxylase | Metallosphaera sedula | Acetyl-CoA | 0.06 | 28 | 4.7 x 10⁵ | [3] |
| Acyl-CoA Carboxylase (TfAcCCase) | Thermobifida fusca YX | Propionyl-CoA | - | - | Preferred | [4] |
| Acyl-CoA Carboxylase (TfAcCCase) | Thermobifida fusca YX | Acetyl-CoA | - | - | Lower affinity | [4] |
| Acyl-CoA Carboxylase (TfAcCCase) | Thermobifida fusca YX | Butyryl-CoA | - | - | Lower affinity | [4] |
Note: '-' indicates that the specific value was not provided in the cited literature.
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic context of the substrates and a general workflow for comparing enzyme substrate specificity.
Caption: Metabolic pathways of Propionyl-CoA and hypothetical activation of mHPP.
Caption: General workflow for comparing enzyme substrate specificity.
Experimental Protocols
Below are detailed methodologies for assays commonly used to determine the kinetic parameters of acyl-CoA carboxylases and synthetases.
1. Spectrophotometric Coupled Assay for Propionyl-CoA Carboxylase (PCC) Activity
This assay measures the ATP-dependent carboxylation of propionyl-CoA. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Principle: The ADP produced in the PCC reaction is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), consuming NADH. The rate of NADH oxidation is proportional to the PCC activity.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 8 mM MgCl₂, 1 mM DTT.
-
Substrate Mix: 100 mM KCl, 10 mM ATP, 20 mM NaHCO₃, 5 mM PEP, 2 mM NADH.
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) solution.
-
Enzyme: Purified PCC or cell lysate containing PCC.
-
Substrate: Propionyl-CoA solution (variable concentrations for kinetic analysis).
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, Substrate Mix, and coupling enzymes.
-
Add the PCC enzyme preparation and incubate for 2-3 minutes at the desired temperature (e.g., 37°C) to allow for the depletion of any endogenous ADP.
-
Initiate the reaction by adding propionyl-CoA to the cuvette and mix immediately.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Repeat the assay with varying concentrations of propionyl-CoA to determine Km and Vmax.
-
2. Radiometric Assay for Acyl-CoA Synthetase Activity
This method is highly sensitive and directly measures the formation of the acyl-CoA product using a radiolabeled carboxylic acid substrate.
-
Principle: A radiolabeled fatty acid (e.g., ¹⁴C- or ³H-labeled 3-(m-hydroxyphenyl)propanoic acid, if available) is incubated with the enzyme, ATP, and Coenzyme A. The resulting radiolabeled acyl-CoA is then separated from the unreacted fatty acid and quantified by scintillation counting.
-
Reagents:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 10 mM ATP.
-
Coenzyme A solution.
-
Radiolabeled substrate (e.g., [¹⁴C]propionic acid) of known specific activity.
-
Enzyme: Purified acyl-CoA synthetase or cell lysate.
-
Stop Solution: 10% (v/v) formic acid.
-
Extraction Solvent: n-butanol or other suitable organic solvent.
-
-
Procedure:
-
Set up reaction tubes containing Reaction Buffer, Coenzyme A, and the radiolabeled substrate.
-
Pre-incubate the tubes at the desired temperature.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a defined period during which the reaction is linear.
-
Stop the reaction by adding the Stop Solution.
-
Extract the unreacted radiolabeled fatty acid into the organic solvent by vigorous vortexing, leaving the more polar acyl-CoA in the aqueous phase.
-
Centrifuge to separate the phases.
-
Take an aliquot of the aqueous phase and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
Perform control reactions without enzyme or without Coenzyme A to determine background levels.
-
Conclusion
The substrate specificity of an enzyme is a critical determinant of its biological function. While enzymes like propionyl-CoA carboxylase exhibit a high degree of specificity for their primary substrate, others, such as certain acyl-CoA carboxylases and synthetases, can act on a broader range of molecules.[2][4] The quantitative data available for propionyl-CoA-utilizing enzymes provides a solid foundation for understanding these principles.
For this compound, a direct comparison is currently hindered by a lack of specific kinetic data. Future research focusing on the identification and characterization of enzymes involved in the metabolism of microbial-derived phenolic acids will be crucial. Such studies would likely employ the experimental protocols detailed in this guide to elucidate the kinetic parameters and substrate preferences of the responsible enzymes, thereby filling a significant gap in our understanding of the metabolic fate of these dietary compounds.
References
- 1. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of acetyl-CoA/propionyl-CoA carboxylase in Metallosphaera sedula. Carboxylating enzyme in the 3-hydroxypropionate cycle for autotrophic carbon fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(m-Hydroxyphenyl)propanoyl-CoA
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-(m-Hydroxyphenyl)propanoyl-CoA is a critical component of laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with standard safety practices and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles[1][2].
-
Hand Protection: Wear suitable protective gloves[2].
-
Skin Protection: Use a lab coat to prevent skin contact[3].
-
Respiratory Protection: In case of dust or aerosol formation, use a fume hood or wear appropriate respiratory protection[1][2][4].
General Handling:
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash[5][6].
-
Waste Identification and Segregation:
-
Identify the waste as a non-halogenated organic compound.
-
Segregate this waste from incompatible materials. In general, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds[7].
-
-
Waste Container Selection and Labeling:
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid[7][8].
-
The container must be clearly labeled with the words "HAZARDOUS WASTE"[8].
-
The label must also include the full chemical name, "this compound," and the approximate concentration and quantity[8].
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[7].
-
Keep the waste container closed at all times, except when adding waste[5][8].
-
For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion[9].
-
Ensure secondary containment is used for liquid waste containers to prevent spills[5].
-
-
Disposal of Empty Containers:
-
Thoroughly rinse empty containers that held this compound.
-
The first rinse must be collected and disposed of as hazardous waste[5].
-
Subsequent rinses of dilute solutions may be permissible for drain disposal depending on local regulations, but it is a more conservative approach to collect all rinsates as hazardous waste[5].
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as non-hazardous solid waste[5].
-
-
Requesting Waste Pickup:
III. Hazard Data Summary
The following table summarizes the known hazards of the closely related compound, 3-(3-Hydroxyphenyl)propionic acid, which should be considered when handling this compound.
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation[1][2]. | Wear protective gloves and clothing[2]. |
| Eye Irritation | Causes serious eye irritation[1][2]. | Wear eye protection/face protection[1][2]. |
| Respiratory Irritation | May cause respiratory irritation[1][2]. | Avoid breathing dust/fumes; use in a well-ventilated area[1][2]. |
IV. Experimental Protocols Cited
This disposal guide is based on standard hazardous waste management protocols and safety data for a structurally similar compound. No experimental protocols for the disposal of this compound were found in the search results. The provided disposal steps are a synthesis of general best practices for chemical laboratory waste.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. nswai.org [nswai.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 3-(m-Hydroxyphenyl)propanoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(m-Hydroxyphenyl)propanoyl-CoA. The following procedures are based on the known hazards of the structurally similar precursor, 3-(m-Hydroxyphenyl)propionic acid, and general best practices for handling phenolic compounds and CoA esters in a laboratory setting.
Hazard Identification and Summary
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2][3] | Wash skin thoroughly after handling.[2][4][5] Wear protective gloves.[2][4][5] If skin irritation occurs, seek medical advice.[2][3][4] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Wear eye protection.[1][2][4][5] Rinse cautiously with water for several minutes if in eyes.[1][4][5] If eye irritation persists, get medical advice.[2][3][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4] Use only outdoors or in a well-ventilated area.[2][4] If inhaled, remove person to fresh air.[1][2][4][5] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for any new procedure.[6] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile or neoprene gloves is recommended for incidental contact.[7][8] For direct or prolonged contact, butyl rubber or neoprene gloves are advised.[7][8] Change gloves immediately if contaminated.[7] |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Safety glasses with side shields are the minimum requirement.[9] Chemical safety goggles should be worn when there is a splash hazard.[8][10] A face shield may be necessary for larger quantities or when splashes are likely.[7] |
| Body Protection | Laboratory coat | A fully buttoned lab coat must be worn.[8] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[7][8] |
| Respiratory Protection | Not generally required for small quantities | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9][10] If a fume hood is not available or if aerosols may be generated, a risk assessment should be performed to determine if a respirator is necessary.[11] |
Operational and Disposal Plans
Handling Protocol:
-
Preparation : Before handling, ensure you have read and understood the available safety information. Designate a specific area for handling, such as a chemical fume hood.[7] Verify that an eyewash station and safety shower are accessible and operational.[8][9][10]
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Aliquoting : If the compound is a solid, handle it in a fume hood to avoid generating dust.[2] Use appropriate tools (e.g., anti-static spatulas) to minimize static discharge. For solutions, use a calibrated pipette and work over a spill tray.
-
Experimental Use : Keep containers tightly closed when not in use.[2][4][7][8] Avoid contact with skin and eyes.[12]
-
Post-Handling : After handling, decontaminate the work area with an appropriate cleaning agent (e.g., soap and water).[7] Wash hands thoroughly with soap and water, even if gloves were worn.[10]
Disposal Plan:
-
Waste Segregation : All waste contaminated with this compound, including empty containers, pipette tips, and gloves, should be considered hazardous waste.[7]
-
Waste Collection : Collect solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[7][9] Do not dispose of this chemical down the drain.[7]
-
Disposal Procedure : Follow all local, state, and federal regulations for the disposal of chemical waste.[4][13] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.[7]
Visual Workflow and Logic Diagrams
Caption: Step-by-step workflow for safely handling this compound.
Caption: Emergency response plan for exposure to this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 12. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 13. product.lottechem.com [product.lottechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
